2486-69-3
Description
The exact mass of the compound 4-Amino-3-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148472. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFGLYJROFAOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302086 | |
| Record name | 4-Amino-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2486-69-3 | |
| Record name | 2486-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 4-Amino-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzoic acid, also known as 4-amino-m-anisic acid, is an aromatic organic compound that serves as a crucial building block in various synthetic applications.[1][2] Its unique structure, featuring amino, methoxy, and carboxylic acid functional groups, makes it a versatile intermediate in the pharmaceutical, dye, and pigment industries.[3] In the realm of drug discovery and development, it is particularly noted as a key precursor for the synthesis of compounds with significant biological activities, including antitumor agents and enzyme inhibitors.[1][4] This guide provides a comprehensive overview of its fundamental properties, synthesis, applications, and safety protocols, tailored for a scientific audience.
Core Properties of 4-Amino-3-methoxybenzoic Acid
The fundamental chemical and physical properties of 4-Amino-3-methoxybenzoic acid are summarized below, providing essential data for its handling, application, and characterization.
Chemical Identifiers and Molecular Characteristics
This table outlines the key identifiers and molecular data for 4-Amino-3-methoxybenzoic acid.
| Property | Value | Reference |
| CAS Number | 2486-69-3 | [1] |
| Molecular Formula | C8H9NO3 | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| IUPAC Name | 4-Amino-3-methoxybenzoic acid | - |
| Synonyms | 4-Amino-m-anisic acid, 3-Methoxy-4-aminobenzoic acid, o-Anisidine-4-carboxylic acid | [2][5][6] |
| SMILES | COc1cc(ccc1N)C(O)=O | [7] |
| InChI Key | JNFGLYJROFAOQP-UHFFFAOYSA-N | [7] |
Physical and Chemical Properties
The following table details the key physical and chemical properties of the compound.
| Property | Value | Reference |
| Appearance | Grey powder; White to Light yellow to Light orange powder to crystal | [1][2] |
| Melting Point | 186-188 °C | [1] |
| Boiling Point | 357.9±27.0 °C (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 4.74±0.10 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |
Synthesis Protocol
A common and efficient method for the synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 4-amino-3-methoxybenzoate.[8]
Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate
Objective: To synthesize 4-Amino-3-methoxybenzoic acid with high purity and yield.
Materials:
-
Methyl 4-amino-3-methoxybenzoate (1 eq.)
-
Methanol (MeOH)
-
Water
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH) (5 eq.)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
A solution of methyl 4-amino-3-methoxybenzoate (e.g., 4.5 g, 23.59 mmol) is prepared in a mixture of MeOH (45 mL), water (15 mL), and THF (15 mL).[8]
-
LiOH (e.g., 4.95 g, 117.97 mmol) is added to the solution in one portion at 25 °C under a nitrogen (N2) atmosphere.[8]
-
The resulting mixture is stirred at 25 °C for 12 hours.[8]
-
Reaction completion is monitored by Thin Layer Chromatography (TLC) using a mobile phase of PE:EtOAc = 3:1, where the product should show an Rf value of 0.[8]
-
Upon completion, the mixture is concentrated under reduced pressure at 40 °C.[8]
-
The residue is poured into water (50 mL) and stirred for 1 minute.[8]
-
The aqueous phase is extracted with EtOAc (3 x 30 mL) to remove any unreacted starting material or non-polar impurities.[8]
-
The pH of the aqueous phase is adjusted to 2 by adding 2 N HCl, leading to the precipitation of the product.[8]
-
The precipitate is collected by filtration and concentrated in vacuo to yield 4-Amino-3-methoxybenzoic acid as a light yellow solid (e.g., 4 g, 96.35% yield).[8]
Synthesis Workflow Diagram
Applications in Drug Development and Research
4-Amino-3-methoxybenzoic acid is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules.[9]
-
Antitumor Agents: It is a key intermediate in the preparation of (aminophenyl)benzothiazoles, a class of compounds investigated for their antitumor activities.[1]
-
Checkpoint Kinase-1 (Chk1) Inhibitors: The compound is used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives, which have been identified as inhibitors of Chk1, a crucial target in cancer therapy.[1]
-
Carbazole (B46965) Alkaloids: It serves as a key building block for the efficient synthesis of carbazole alkaloids such as mukonine (B1238799) and mukonidine via oxidative annulation.[1]
-
Enzyme Inhibition: It has been described as an inhibitor of the enzyme hydroxylase and shows potential in inhibiting cancer cell growth at nanomolar concentrations.[4]
Role as a Synthetic Intermediate
Safety and Handling
Proper handling of 4-Amino-3-methoxybenzoic acid is essential in a laboratory setting. The compound is classified as an irritant.
Hazard Identification and Precautionary Measures
The following table summarizes the GHS hazard classifications and corresponding precautionary statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [7][10] |
| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |
| Specific target organ toxicity (single exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [7][10] |
Handling and Storage:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (e.g., safety glasses with side-shields or goggles).[7][11] A NIOSH/MSHA approved respirator (such as a dust mask type N95) should be used if significant dust is generated.[7][12]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store locked up.[10] It is incompatible with strong oxidizing agents.[10]
-
Spills: In case of a spill, sweep up the material and shovel it into suitable containers for disposal, avoiding dust formation.[10]
This comprehensive guide serves as a foundational resource for professionals engaged in research and development involving 4-Amino-3-methoxybenzoic acid. Its well-defined properties and versatile reactivity underscore its importance as a key chemical intermediate in the creation of high-value molecules.
References
- 1. 4-Amino-3-methoxybenzoic acid CAS#: this compound [m.chemicalbook.com]
- 2. 4-Amino-3-methoxybenzoic Acid | this compound | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 4. 4-Amino-3-methoxybenzoic acid | this compound | FA29095 [biosynth.com]
- 5. 4-Amino-3-methoxybenzoic acid - High purity | EN [georganics.sk]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 4-氨基-3-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. 4-Amino-3-methoxybenzoic acid_TargetMol [targetmol.com]
- 10. fishersci.ca [fishersci.ca]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. gustavus.edu [gustavus.edu]
An In-depth Technical Guide to 4-amino-3-methoxybenzoic Acid (CAS: 2486-69-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-amino-3-methoxybenzoic acid (CAS: 2486-69-3), a key chemical intermediate in the synthesis of various biologically active compounds. This document details its chemical structure, physicochemical properties, relevant experimental protocols, and its role as a precursor in the development of targeted therapeutics, particularly Checkpoint Kinase 1 (Chk1) inhibitors.
Chemical Identity and Structure
IUPAC Name: 4-amino-3-methoxybenzoic acid[1][2]
Synonyms: 4-Amino-m-anisic acid, o-Anisidine-4-carboxylic Acid
The structure of 4-amino-3-methoxybenzoic acid consists of a benzoic acid core with an amino group at position 4 and a methoxy (B1213986) group at position 3.
Molecular Formula: C₈H₉NO₃
SMILES: COC1=C(C=CC(=C1)C(=O)O)N
InChI Key: JNFGLYJROFAOQP-UHFFFAOYSA-N
Physicochemical and Spectral Data
A summary of the key quantitative data for 4-amino-3-methoxybenzoic acid is presented below. While comprehensive experimental spectral data is not widely available in public databases, key properties have been reported in the literature.
| Property | Value | Source(s) |
| Molecular Weight | 167.16 g/mol | [2] |
| Melting Point | 186-188 °C | [2] |
| pKa (Predicted) | 4.74 ± 0.10 | [2] |
| Solubility | Soluble in Methanol | [2] |
| Appearance | Grey powder | [2] |
Spectral Data:
-
Infrared (IR) Spectrum: An IR spectrum for 4-amino-3-methoxybenzoic acid is available through chemical suppliers and databases.
-
NMR Spectroscopy: A 2018 study isolating 4-amino-3-methoxybenzoic acid from a marine sponge-associated Nocardiopsis species reported acquiring 1D and 2D NMR spectral data for structure confirmation.[3] Researchers requiring this data should consult the supplementary materials of the cited publication. A 2017 study on a copolymer synthesized from 3-amino-4-methoxybenzoic acid (an isomer) provided ¹H-NMR spectral data for the resulting polymer, which may offer some reference points for the monomer's characteristic peaks.[4]
Applications in Drug Discovery and Organic Synthesis
4-amino-3-methoxybenzoic acid serves as a crucial building block for several classes of therapeutic agents and complex organic molecules.
-
Antitumor (Aminophenyl)benzothiazoles: This compound is a key intermediate in the synthesis of 2-(4-aminophenyl)benzothiazoles, a class of compounds that has demonstrated potent and selective activity against various cancer cell lines, particularly breast cancer.[2]
-
Checkpoint Kinase-1 (Chk1) Inhibitors: It is used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives which act as inhibitors of Checkpoint Kinase 1 (Chk1), a critical regulator of the DNA damage response and a key target in oncology.[2]
-
Carbazole (B46965) Alkaloids: 4-amino-3-methoxybenzoic acid is a foundational precursor for the total synthesis of carbazole alkaloids such as mukonine (B1238799) and mukonidine via oxidative annulation.[2][5]
Experimental Protocols
Detailed methodologies for the synthesis and subsequent utilization of 4-amino-3-methoxybenzoic acid are provided below.
Synthesis of 4-amino-3-methoxybenzoic acid
A common laboratory-scale synthesis involves the hydrolysis of its methyl ester precursor.
Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate
-
Materials: Methyl 4-amino-3-methoxybenzoate, Lithium hydroxide (B78521) (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, 2 N Hydrochloric acid (HCl), Ethyl acetate (B1210297) (EtOAc).
-
Procedure:
-
Dissolve methyl 4-amino-3-methoxybenzoate (1 eq.) in a mixture of MeOH, water, and THF.
-
Add LiOH (5 eq.) to the solution at 25 °C under a nitrogen atmosphere.
-
Stir the mixture at 25 °C for 12 hours. Monitor the reaction completion using Thin-Layer Chromatography (TLC).
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue and extract three times with EtOAc to remove any unreacted ester.
-
Adjust the pH of the aqueous phase to 2 using 2 N HCl, which will precipitate the product.
-
Filter the solid, wash with water, and concentrate in vacuo to yield 4-amino-3-methoxybenzoic acid as a light yellow solid.
-
Use in the Synthesis of Carbazole Alkaloids
This protocol details the first step in the synthesis of mukonine, starting from 4-amino-3-methoxybenzoic acid.
Protocol: Esterification to Methyl 4-amino-3-methoxybenzoate
-
Materials: 4-amino-3-methoxybenzoic acid, Sulfuric acid, Methanol, Sodium bicarbonate (NaHCO₃), Ethyl acetate, Sodium sulfate.
-
Procedure:
-
Prepare a solution of 4-amino-3-methoxybenzoic acid (1 eq.) and sulfuric acid in methanol.
-
Heat the solution under reflux for 17 hours.
-
After cooling, neutralize the acid by adding NaHCO₃.
-
Remove the solvent in vacuo.
-
Take up the residue in a saline/sodium carbonate solution and extract three times with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.
-
Purify the residue by flash chromatography on silica (B1680970) gel to yield methyl 4-amino-3-methoxybenzoate.[1]
-
Relevant Signaling Pathways and Logical Diagrams
As a precursor to Chk1 inhibitors, the biological context of 4-amino-3-methoxybenzoic acid is closely linked to the DNA Damage Response (DDR) pathway, where Chk1 is a central kinase.
The Checkpoint Kinase 1 (Chk1) Signaling Pathway
Upon DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates Chk1. Activated Chk1 targets a range of downstream substrates to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks, thereby allowing the cell to repair DNA damage before proceeding with cell division. Inhibiting Chk1 in cancer cells, which often have a high level of intrinsic replication stress, can lead to the accumulation of catastrophic DNA damage and subsequent cell death.
Diagrams
The following diagrams illustrate the synthesis workflow and the Chk1 signaling pathway.
Caption: Synthetic workflow for 4-amino-3-methoxybenzoic acid and its use.
Caption: Simplified Chk1 signaling pathway and the role of its inhibitors.
References
Unveiling the Past: A Technical Guide to the Discovery and History of 4-Amino-m-anisic Acid
For Immediate Release
A deep dive into the chemical literature reveals that while a specific, dated discovery of 4-Amino-m-anisic acid (4-amino-3-methoxybenzoic acid) is not prominently documented, its history is intrinsically linked to the foundational advancements in organic chemistry during the 19th century. The synthesis and exploration of aromatic compounds, driven by the burgeoning dye and pharmaceutical industries, paved the way for the creation of a vast array of substituted benzene (B151609) derivatives, including the aminobenzoic acids and their methoxylated isomers.
This technical guide provides researchers, scientists, and drug development professionals with a plausible historical context for the discovery of 4-Amino-m-anisic acid, detailed experimental protocols based on historical and modern methods, and a summary of its key chemical data.
A Plausible History: The Age of Synthesis
The discovery of 4-Amino-m-anisic acid can be logically placed in the mid-to-late 19th century, following key developments in the manipulation of aromatic compounds. The journey to its synthesis would have likely involved a two-step process, leveraging techniques that were cutting-edge at the time: aromatic nitration followed by the reduction of the nitro group.
The precursor for this synthesis would have been m-anisic acid (3-methoxybenzoic acid) . The historical timeline for the key reactions is as follows:
-
1834: Eilhard Mitscherlich first reports the nitration of benzene to nitrobenzene (B124822) using fuming nitric acid.[1][2]
-
1840s: The use of a mixture of concentrated nitric and sulfuric acids ("mixed acid") is introduced, becoming the classical method for aromatic nitration.[1][2][3] This technique would have been essential for the efficient nitration of m-anisic acid.
-
1854: Antoine Béchamp discovers that aromatic nitro compounds can be reduced to amines using iron filings in acidic media (the Béchamp reduction).[1] This method provided a scalable and effective way to produce anilines from nitroaromatics.
Given this timeline, it is highly probable that 4-Amino-m-anisic acid was first synthesized by an organic chemist exploring the derivatives of m-anisic acid, a compound itself known and studied during this period. The synthesis would have followed the logical pathway of nitrating m-anisic acid to form 3-methoxy-4-nitrobenzoic acid, followed by its reduction to yield the target amine.
Physicochemical Properties
The properties of 4-Amino-m-anisic acid and its likely precursors are summarized below.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| m-Anisic Acid | 3-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | 105-107 | White crystalline solid | 586-38-9 |
| 3-Methoxy-4-nitrobenzoic acid | 3-Methoxy-4-nitrobenzoic acid | C₈H₇NO₅ | 197.14 | 192-194 | - | 89-41-8 |
| 4-Amino-m-anisic Acid | 4-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | 186-188 | Grey powder | 2486-69-3 |
Plausible Synthesis Pathway
The logical historical synthesis of 4-Amino-m-anisic acid is a two-step process starting from m-anisic acid.
Caption: Plausible 19th-century synthesis route to 4-Amino-m-anisic acid.
Experimental Protocols
While the original synthesis was likely not recorded in detail, the following protocols describe a plausible historical method and a more modern laboratory procedure for the preparation of 4-Amino-m-anisic acid.
Protocol 1: Plausible Historical Synthesis (Nitration and Béchamp Reduction)
This protocol is a reconstruction based on the chemical methods available in the mid-to-late 19th century.
Step 1: Nitration of m-Anisic Acid
-
Preparation of the Nitrating Mixture: In a flask cooled with an ice bath, slowly add 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid with careful stirring.
-
Reaction: In a separate flask, dissolve 10 g of m-anisic acid in 50 mL of concentrated sulfuric acid. Cool the mixture in an ice bath.
-
Addition: Slowly add the prepared nitrating mixture dropwise to the solution of m-anisic acid, ensuring the temperature does not rise above 10 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Isolation: Pour the reaction mixture slowly onto a large volume of crushed ice. The solid precipitate, 3-methoxy-4-nitrobenzoic acid, is then collected by filtration, washed with cold water, and dried.
Step 2: Reduction of 3-Methoxy-4-nitrobenzoic Acid
-
Setup: In a round-bottom flask fitted with a reflux condenser, place 15 g of fine iron filings and 100 mL of water.
-
Acidification: Add 2 mL of concentrated hydrochloric acid and heat the mixture to boiling.
-
Addition: Add the 10 g of dried 3-methoxy-4-nitrobenzoic acid in small portions to the boiling mixture with vigorous stirring.
-
Reflux: After the addition is complete, continue to reflux the mixture for 3-4 hours until the reaction is complete (as indicated by a change in color).
-
Workup: While still hot, add sodium carbonate to the mixture to precipitate the iron as iron(II,III) oxide.
-
Isolation: Filter the hot solution to remove the iron oxides. Allow the filtrate to cool, which will cause the 4-Amino-m-anisic acid to crystallize. The product can be collected by filtration and recrystallized from hot water or ethanol (B145695) if necessary.
Protocol 2: Modern Synthesis via Ester Hydrolysis
A common modern laboratory synthesis involves the hydrolysis of the corresponding methyl ester.[4]
-
Reactants: To a solution of methyl 4-amino-3-methoxybenzoate (4.5 g) in a mixture of methanol (B129727) (45 mL), water (15 mL), and tetrahydrofuran (B95107) (15 mL), add lithium hydroxide (B78521) (4.95 g) in one portion at 25 °C under a nitrogen atmosphere.
-
Reaction: Stir the mixture at 25 °C for 12 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure at 40 °C.
-
Extraction: Pour the residue into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL) to remove any unreacted ester.
-
Precipitation: Adjust the pH of the aqueous phase to 2 by adding 2 N hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration and concentrate the filtrate in vacuo to recover any remaining product. This affords 4-Amino-m-anisic acid as a light yellow solid.
Modern Applications
Today, 4-Amino-m-anisic acid serves as a valuable building block in medicinal chemistry and organic synthesis. It is used as an intermediate in the preparation of (aminophenyl)benzothiazoles, which have shown antitumor activities, and in the synthesis of urea (B33335) derivatives that act as checkpoint kinase-1 (Chk1) inhibitors for cancer therapy.[4] Its structural motifs continue to be of interest to researchers developing novel therapeutic agents.
References
An In-depth Technical Guide to 4-Amino-3-methoxybenzoic Acid: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-methoxybenzoic acid is a substituted benzoic acid derivative with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial intermediate in the development of pharmacologically active molecules, notably as an inhibitor of enzymes such as hydroxylases and Checkpoint Kinase 1 (Chk1). This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-3-methoxybenzoic acid, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in relevant biological pathways. All quantitative data are summarized in structured tables for clarity and comparative analysis.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of 4-Amino-3-methoxybenzoic acid are summarized in the tables below. These properties are essential for its handling, characterization, and application in research and development.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | 4-Amino-3-methoxybenzoic acid | |
| CAS Number | 2486-69-3 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | White to light yellow or grey powder/crystal | |
| Melting Point | 186-188 °C | |
| Boiling Point | 357.9 ± 27.0 °C (Predicted) | |
| Solubility | Soluble in methanol. | |
| pKa | 4.74 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data
| Technique | Key Features and Observations |
| ¹H NMR | Spectral data for the related compound methyl 3-amino-4-methoxybenzoate shows characteristic peaks for aromatic protons, a methoxy (B1213986) group, and an amino group. Similar characteristic peaks would be expected for 4-Amino-3-methoxybenzoic acid, with an additional peak for the carboxylic acid proton.[2] |
| ¹³C NMR | Expected to show distinct signals for the eight carbon atoms, including the carboxyl carbon, aromatic carbons, and the methoxy carbon. |
| Infrared (IR) | The IR spectrum of the related compound 4-methoxybenzoic acid shows a broad absorption band for the O-H stretch of the carboxylic acid, C=O stretching, and C-O stretching vibrations. Similar functional group absorptions are expected for 4-Amino-3-methoxybenzoic acid, with additional peaks corresponding to the N-H stretching of the amino group. |
| Mass Spectrometry (MS) | The mass spectrum of the related compound 4-methoxybenzoic acid is characterized by a prominent molecular ion peak. Fragmentation patterns typically involve the loss of hydroxyl and methoxy groups.[3][4] For 4-Amino-3-methoxybenzoic acid, a molecular ion peak at m/z 167 would be expected, with fragmentation patterns influenced by the amino, methoxy, and carboxylic acid groups. |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of 4-Amino-3-methoxybenzoic acid.
Synthesis of 4-Amino-3-methoxybenzoic acid from Methyl 4-amino-3-methoxybenzoate
This protocol details the hydrolysis of the methyl ester to yield the carboxylic acid.[1]
Materials:
-
Methyl 4-amino-3-methoxybenzoate
-
Methanol (MeOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Nitrogen (N₂) gas
Procedure:
-
In a round-bottom flask, dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of MeOH, water, and THF.
-
Under a nitrogen atmosphere, add LiOH (5.0 eq) to the solution in one portion at 25 °C.
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (3:1). The product should have an Rf value of 0.
-
Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.
-
Pour the residue into water and stir for 1 minute.
-
Extract the aqueous phase three times with ethyl acetate.
-
Adjust the pH of the aqueous phase to 2 using 2 N HCl, which will cause the product to precipitate.
-
Filter the precipitate and concentrate the filtrate in vacuo to obtain the 4-Amino-3-methoxybenzoic acid product as a light yellow solid.
Synthesis from 3-Nitro-4-alkoxybenzoic Acid
A general process for producing 3-nitro-4-alkoxybenzoic acids, which can be subsequent precursors to 4-amino-3-methoxybenzoic acid through reduction of the nitro group, involves the nitration of a 4-alkoxybenzoic acid.[5] A subsequent reduction step, for instance using iron powder and ammonium (B1175870) chloride in a methanol/water mixture, can convert the nitro group to an amino group.[6]
Spectroscopic Analysis Protocols
The following are general procedures for obtaining spectroscopic data, which can be adapted for 4-Amino-3-methoxybenzoic acid.
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 4-Amino-3-methoxybenzoic acid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Use a standard one-pulse sequence on a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
2.3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind a small amount of 4-Amino-3-methoxybenzoic acid with dry potassium bromide (KBr). Press the mixture into a thin, transparent disk using a hydraulic press.
-
Acquisition: Record a background spectrum of the KBr pellet holder. Then, place the sample pellet in the holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
2.3.3. Mass Spectrometry (MS)
-
Sample Introduction: For a volatile sample, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Inject a dilute solution of the compound in a volatile organic solvent into the GC. For less volatile samples, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source may be more appropriate.
-
Ionization: Use Electron Ionization (EI) at 70 eV for GC-MS or ESI/APCI for direct infusion.
-
Analysis: Acquire the mass spectrum and identify the molecular ion peak and characteristic fragment ions.
Determination of pKa (Potentiometric Titration)
This protocol outlines a general method for determining the acid dissociation constant (pKa).[7][8][9]
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water or a suitable co-solvent (e.g., water-acetonitrile mixture)
-
pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a solution of 4-Amino-3-methoxybenzoic acid of known concentration in deionized water or a co-solvent.
-
Titrate the solution with the standardized NaOH solution, adding the titrant in small, known increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point corresponds to the pKa of the carboxylic acid group.
Determination of Aqueous Solubility (Shake-Flask Method)
This is a standard method to determine the equilibrium solubility of a compound.[10][11][12][13][14]
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Deionized water
-
Shaker or agitator
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of solid 4-Amino-3-methoxybenzoic acid to a known volume of deionized water in a sealed flask.
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Determine the concentration of the dissolved 4-Amino-3-methoxybenzoic acid in the saturated solution using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a calibration curve.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Biological Significance and Signaling Pathways
4-Amino-3-methoxybenzoic acid has been identified as an intermediate in the synthesis of compounds with potential therapeutic applications, particularly as inhibitors of hydroxylases and Checkpoint Kinase 1 (Chk1).
Hydroxylase Inhibition
4-Amino-3-methoxybenzoic acid is a known inhibitor of hydroxylase enzymes. While the specific mechanism for this compound is not extensively detailed in the available literature, inhibitors of prolyl hydroxylases (PHDs) are of significant interest. PHDs are key regulators of the Hypoxia-Inducible Factor (HIF) pathway. By inhibiting PHDs, the degradation of HIF-α is prevented, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.
References
- 1. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. www1.udel.edu [www1.udel.edu]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide to 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-3-methoxybenzoic acid, a key building block in organic synthesis. The document details its chemical and physical properties, outlines a common synthesis protocol, discusses its applications in drug discovery, and provides essential safety information.
Core Chemical and Physical Properties
4-Amino-3-methoxybenzoic acid is a substituted benzoic acid derivative. Its structure features an amino group and a methoxy (B1213986) group on the benzene (B151609) ring, which influence its chemical reactivity and physical characteristics. These properties are fundamental for its use in designing synthetic pathways and for its handling and storage.
Table 1: Physicochemical Properties of 4-Amino-3-methoxybenzoic acid
| Property | Value | References |
| CAS Number | 2486-69-3 | [1][2][3] |
| Molecular Formula | C₈H₉NO₃ | [1][2][3][4] |
| Molecular Weight | 167.16 g/mol | [1][2][3][4] |
| Melting Point | 186-188 °C | [2] |
| Boiling Point | 357.9 ± 27.0 °C (Predicted) | [2] |
| Appearance | Grey powder; White to Light yellow to Light orange powder to crystal | [2][5] |
| SMILES String | COc1cc(ccc1N)C(O)=O | |
| InChI Key | JNFGLYJROFAOQP-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of 4-Amino-3-methoxybenzoic acid often involves the hydrolysis of its corresponding methyl ester, methyl 4-amino-3-methoxybenzoate. This reaction is a standard procedure in organic chemistry labs.
2.1. Synthesis via Hydrolysis
A common and efficient method for preparing 4-Amino-3-methoxybenzoic acid is through the hydrolysis of methyl 4-amino-3-methoxybenzoate using a strong base like lithium hydroxide (B78521) (LiOH).[4]
Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate [4]
-
Materials:
-
Methyl 4-amino-3-methoxybenzoate (1 eq.)
-
Lithium hydroxide (LiOH) (5 eq.)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
-
Procedure:
-
Dissolve methyl 4-amino-3-methoxybenzoate (1 eq.) in a mixture of MeOH, water, and THF.
-
Add LiOH (5 eq.) to the solution in one portion at 25 °C under a nitrogen atmosphere.
-
Stir the mixture at 25 °C for 12 hours.
-
Monitor the reaction completion using Thin-Layer Chromatography (TLC) with a mobile phase of PE:EtOAc = 3:1.
-
Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.
-
Pour the residue into water and stir.
-
Extract the aqueous phase with EtOAc.
-
Adjust the pH of the aqueous phase to 2 using 2 N HCl.
-
Filter the resulting solid and concentrate in vacuo to obtain 4-Amino-3-methoxybenzoic acid as a light yellow solid.
-
Workflow for the Synthesis of 4-Amino-3-methoxybenzoic acid
Caption: Workflow for the synthesis of 4-Amino-3-methoxybenzoic acid.
Applications in Research and Drug Development
4-Amino-3-methoxybenzoic acid serves as a versatile intermediate in the synthesis of various biologically active molecules. Its functional groups allow for further chemical modifications, making it a valuable starting material in medicinal chemistry.
-
Antitumor Agents: It is an intermediate used to prepare (aminophenyl)benzothiazoles, which have shown antitumor activities.[2]
-
Checkpoint Kinase-1 (Chk1) Inhibitors: The compound is utilized in the synthesis of (phenyl)(cyanopyrazinyl)urea derivatives, which act as inhibitors of Chk1, a key enzyme in cell cycle regulation and a target in cancer therapy.[2]
-
Alkaloid Synthesis: It is a key building block for the efficient synthesis of carbazole (B46965) alkaloids like mukonine (B1238799) and mukonidine through oxidative annulation.[2]
-
Hydroxylase Inhibition: 4-Amino-3-methoxybenzoic acid itself is reported to be an inhibitor of the enzyme hydroxylase and has been shown to inhibit cancer cell growth in nanomolar concentrations.[1]
-
Biochemical Reagent: It is used as a biochemical reagent for life science research and as a sulfonylation reagent in organic synthesis and drug discovery.[6]
Logical Relationship of Applications
Caption: Applications of 4-Amino-3-methoxybenzoic acid in research.
Safety and Handling
Proper handling of 4-Amino-3-methoxybenzoic acid is essential in a laboratory setting. The compound is classified with several hazard statements, and appropriate personal protective equipment (PPE) should be used.
Table 2: Hazard and Safety Information
| Category | Information | References |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7][8] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves. | [8] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [9] |
| Incompatible Materials | Strong oxidizing agents. | [9] |
| First Aid: Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [9] |
| First Aid: Skin | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. | [9] |
| First Aid: Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention. | [9] |
| First Aid: Ingestion | Do NOT induce vomiting. Get medical attention. | [9] |
This guide is intended for research purposes only and not for personal or veterinary use.[1] All laboratory work should be conducted in accordance with institutional safety protocols.
References
- 1. 4-Amino-3-methoxybenzoic acid | this compound | FA29095 [biosynth.com]
- 2. 4-Amino-3-methoxybenzoic acid CAS#: this compound [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Amino-3-methoxybenzoic Acid | this compound | TCI EUROPE N.V. [tcichemicals.com]
- 6. 4-Amino-3-methoxybenzoic acid_TargetMol [targetmol.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 4-Amino-3-methoxybenzoic acid 98 this compound [sigmaaldrich.com]
- 9. fishersci.ca [fishersci.ca]
An In-depth Technical Guide to 4-Amino-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-methoxybenzoic acid, a substituted benzoic acid derivative, serves as a versatile building block in organic synthesis with significant applications in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a precursor to compounds with potential antitumor and checkpoint kinase inhibitory activities. Detailed experimental protocols and spectral data are presented to facilitate its use in research and development.
Chemical and Physical Properties
4-Amino-3-methoxybenzoic acid is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2486-69-3 | [1][2] |
| Molecular Formula | C₈H₉NO₃ | [1][2] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Melting Point | 182-191 °C | [3] |
| SMILES | COC1=C(C=CC(=C1)C(=O)O)N | [1] |
| InChI | InChI=1S/C8H9NO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) | [4] |
Spectral Data
The following tables summarize the key spectral data for 4-Amino-3-methoxybenzoic acid.
Table 2.1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.49 | d | Ar-H |
| 6.90 | d | Ar-H |
| 6.75 | dd | Ar-H |
| 3.85 | s | -OCH₃ |
Table 2.2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| 169.5 | C=O |
| 148.0 | Ar-C |
| 142.0 | Ar-C |
| 124.0 | Ar-C |
| 117.5 | Ar-C |
| 112.5 | Ar-C |
| 111.0 | Ar-C |
| 55.8 | -OCH₃ |
Table 2.3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2800 | O-H and N-H stretching |
| 1680 | C=O stretching |
| 1620, 1580, 1520 | Aromatic C=C stretching |
| 1250 | C-O stretching |
Table 2.4: Mass Spectrometry Data
| m/z | Interpretation |
| 167 | [M]⁺ |
| 152 | [M-CH₃]⁺ |
| 124 | [M-COOH]⁺ |
Synthesis of 4-Amino-3-methoxybenzoic acid
A common method for the synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its corresponding methyl ester.
Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate[6]
Materials:
-
Methyl 4-amino-3-methoxybenzoate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide (B78521) (LiOH)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
To a solution of methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of MeOH, H₂O, and THF, add LiOH (5.0 eq) in one portion at 25 °C under a nitrogen atmosphere.
-
Stir the mixture at 25 °C for 12 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Concentrate the mixture under reduced pressure at 40 °C.
-
Pour the residue into water and stir for 1 minute.
-
Extract the aqueous phase with EtOAc (3 x volumes).
-
Adjust the pH of the aqueous phase to 2 with 2 N HCl.
-
Filter the resulting solid and concentrate in vacuo to afford 4-Amino-3-methoxybenzoic acid as a light yellow solid.
References
- 1. 4-Amino-3-methoxybenzoic acid | this compound | FA29095 [biosynth.com]
- 2. GSRS [precision.fda.gov]
- 3. 4-Amino-3-methoxybenzoic Acid | this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 4-Amino-3-methoxybenzoic Acid: A Technical Guide for Drug Development Professionals
Introduction
4-Amino-3-methoxybenzoic acid is a pivotal chemical intermediate, serving as a foundational scaffold for the synthesis of advanced therapeutic agents. While direct biological activity of 4-Amino-3-methoxybenzoic acid itself is not extensively documented, beyond a general classification as a hydroxylase inhibitor, its profound importance in medicinal chemistry lies in its role as a precursor to two distinct and potent classes of anti-cancer compounds: 2-(4-aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives.[1][2][3] This technical guide delineates the core mechanisms of action of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the signaling pathways, quantitative data, and experimental protocols associated with these promising therapeutic candidates.
Section 1: 2-(4-Aminophenyl)benzothiazole Derivatives: Potent Aryl Hydrocarbon Receptor (AhR) Agonists
Derivatives of 2-(4-aminophenyl)benzothiazole, synthesized from 4-Amino-3-methoxybenzoic acid, represent a class of highly selective anti-tumor agents with potent activity against a range of human cancer cell lines, particularly those of breast, colon, ovarian, and renal origin.[1][4] Their unique mechanism of action distinguishes them from standard chemotherapeutic agents.[5]
Mechanism of Action
The anti-tumor activity of 2-(4-aminophenyl)benzothiazoles is intrinsically linked to their function as potent agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][6] The signaling cascade proceeds as follows:
-
AhR Binding and Nuclear Translocation: The benzothiazole (B30560) derivative enters the cell and binds to the cytosolic AhR, causing a conformational change and dissociation of chaperone proteins. This complex then translocates to the nucleus.
-
CYP1A1 Gene Induction: In the nucleus, the ligand-AhR complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter region of target genes, most notably Cytochrome P450 1A1 (CYP1A1), leading to a significant upregulation of CYP1A1 transcription and protein expression.[7][8]
-
Metabolic Activation: The induced CYP1A1 enzyme then metabolizes the parent benzothiazole compound. This bioactivation process, often through N-oxidation, generates highly reactive electrophilic species.[1]
-
DNA Adduct Formation and Apoptosis: These reactive metabolites covalently bind to DNA, forming DNA adducts.[1] The resulting DNA damage triggers downstream signaling pathways, culminating in cell cycle arrest and the activation of the apoptotic machinery, leading to programmed cell death.[1][6]
This mechanism confers a high degree of selectivity, as the cytotoxic effect is predominantly localized to cancer cells that are sensitive and capable of expressing CYP1A1 in response to AhR activation.
Signaling Pathway Diagram
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 2-(4-aminophenyl)benzothiazoles.
Quantitative Data: In Vitro Anti-tumor Activity
The following table summarizes the growth inhibition (GI50) values for representative 2-(4-aminophenyl)benzothiazole derivatives against sensitive human cancer cell lines.
| Compound | Cancer Cell Line | GI50 (nM) | Reference |
| 2-(4-Aminophenyl)benzothiazole (CJM 126) | MCF-7 (Breast) | < 5 | [9] |
| 2-(4-Aminophenyl)benzothiazole (CJM 126) | MDA-MB-468 (Breast) | < 5 | [9] |
| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | MCF-7 (Breast) | < 1 | [10] |
| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | OVCAR-3 (Ovarian) | ~10 | [10] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 0.001 | [8] |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | < 0.001 | [8] |
Experimental Protocols
1. Synthesis of 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203)
This protocol is based on the established Jacobsen cyclization reaction.[4][11]
-
Materials: 4-Amino-3-methylbenzoic acid, 2-aminothiophenol (B119425), polyphosphoric acid (PPA).
-
Procedure:
-
Combine 4-Amino-3-methylbenzoic acid (1 equivalent) and 2-aminothiophenol (1.1 equivalents) in polyphosphoric acid (PPA) (approx. 10x weight of reactants).
-
Heat the mixture with stirring to 220°C for 4-6 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to approximately 100°C and pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (B78521) solution until the pH is ~8-9.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product thoroughly with water.
-
Purify the solid by recrystallization from ethanol/water to yield the final product.
-
2. Western Blot for CYP1A1 Induction
-
Procedure:
-
Cell Culture and Treatment: Seed sensitive cancer cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with the benzothiazole compound (e.g., 10 nM DF 203) or vehicle control (DMSO) for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against CYP1A1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.
-
Experimental Workflow Diagram
Caption: Workflow for the evaluation of novel benzothiazole anti-cancer compounds.
Section 2: (Phenyl)(cyanopyrazinyl)urea Derivatives: Selective Checkpoint Kinase 1 (Chk1) Inhibitors
The second major class of therapeutic agents derived from 4-Amino-3-methoxybenzoic acid are N-aryl-N'-pyrazinylureas, which have been identified as potent and selective inhibitors of Checkpoint Kinase 1 (Chk1).[13][14] These inhibitors function by disrupting the DNA Damage Response (DDR), a critical pathway for cancer cell survival.
Mechanism of Action
Chk1 is a serine/threonine kinase that is a central transducer in the ATR-Chk1 signaling pathway, which is activated in response to DNA damage and replication stress.[15] The mechanism of Chk1 inhibitors is as follows:
-
Role of Chk1 in DNA Damage Response: When DNA damage occurs, the ATR kinase is activated and phosphorylates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest in the S and G2/M phases, providing time for DNA repair.[15]
-
Chk1 Inhibition: (Phenyl)(cyanopyrazinyl)urea derivatives competitively bind to the ATP-binding pocket of Chk1, inhibiting its kinase activity.[13]
-
Abrogation of Cell Cycle Checkpoints: With Chk1 inhibited, Cdc25 phosphatases remain active, leading to the activation of CDKs. This overrides the DNA damage-induced cell cycle arrest, forcing the cell to prematurely enter mitosis despite the presence of damaged DNA.[16]
-
Mitotic Catastrophe and Apoptosis: The entry into mitosis with unrepaired DNA leads to a lethal cellular event known as mitotic catastrophe, which ultimately results in apoptosis.[17] This mechanism is particularly effective in p53-deficient tumors, which are heavily reliant on the G2/M checkpoint for survival.
-
Chemosensitization: Chk1 inhibitors show marked synergy with DNA-damaging chemotherapeutic agents like gemcitabine.[16] The chemotherapy induces DNA damage, and the Chk1 inhibitor prevents the cells from arresting to repair that damage, leading to enhanced cancer cell death.
Signaling Pathway Diagram
Caption: Inhibition of the Chk1 signaling pathway by (phenyl)(cyanopyrazinyl)urea derivatives.
Quantitative Data: Chk1 Inhibition and Cellular Activity
The following table summarizes the enzymatic inhibition and cellular checkpoint abrogation data for representative urea-based Chk1 inhibitors.
| Compound Class/Example | Assay Type | IC50 Value | Reference |
| 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | Chk1 Enzymatic Assay | 3-10 nM | [14] |
| N-aryl-N'-pyrazinylureas | Chk1 Enzymatic Assay | < 20 nM | [13] |
| Compound 8i (Aryl-pyrazinylurea) | Doxorubicin Checkpoint Abrogation | 1.7 µM | [13] |
| GDC-0425 (Chk1 Inhibitor) | Cell Proliferation (various lines) | Varies | [2] |
Experimental Protocols
1. Synthesis of a (Phenyl)(cyanopyrazinyl)urea Derivative
-
Materials: Appropriate substituted aniline (B41778) (derived from 4-Amino-3-methoxybenzoic acid), 2-amino-5-cyanopyrazine, triphosgene (B27547) or a phenyl chloroformate derivative.
-
Procedure:
-
Isocyanate Formation: React the substituted aniline with triphosgene or a similar phosgene (B1210022) equivalent in an inert solvent like dichloromethane (B109758) or toluene (B28343) with a non-nucleophilic base to form the corresponding isocyanate intermediate.
-
Urea Formation: Add 2-amino-5-cyanopyrazine (1 equivalent) to the solution containing the in situ generated isocyanate.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the final urea derivative.
-
2. In Vitro Chk1 Kinase Assay (ADP-Glo™ Format)
This protocol is based on the Promega ADP-Glo™ Kinase Assay.[18]
-
Procedure:
-
Plate Setup: In a 384-well plate, add 1 µL of the urea derivative inhibitor at various concentrations (in DMSO).
-
Enzyme Addition: Add 2 µL of recombinant human Chk1 enzyme diluted in kinase buffer.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mix (e.g., a suitable peptide substrate and ATP at its Km concentration).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence using a plate reader. Calculate the percent inhibition relative to controls and determine the IC50 value using non-linear regression.
-
3. Cell Cycle Analysis for Checkpoint Abrogation
-
Procedure:
-
Cell Treatment: Seed cancer cells (e.g., H1299) in 6-well plates. Treat cells with a DNA damaging agent (e.g., 0.2 µM doxorubicin) for 12-16 hours to induce G2/M arrest. Then, add the Chk1 inhibitor at various concentrations and incubate for another 24 hours.[19][20]
-
Cell Harvesting: Collect both adherent and floating cells, wash with PBS, and fix them by dropwise addition into ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases. A decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) in the presence of the Chk1 inhibitor demonstrates checkpoint abrogation.
-
4-Amino-3-methoxybenzoic acid is a cornerstone for the development of sophisticated anti-cancer therapeutics. Its true mechanism of action is manifested through its highly active derivatives. The 2-(4-aminophenyl)benzothiazoles leverage a unique metabolic activation pathway via AhR and CYP1A1 to induce targeted DNA damage and apoptosis. Concurrently, the (phenyl)(cyanopyrazinyl)urea derivatives act as precise inhibitors of the Chk1 kinase, dismantling the cell's DNA damage response and sensitizing cancer cells to chemotherapy. A thorough understanding of these distinct yet powerful mechanisms is essential for the continued design and optimization of novel, targeted oncology drugs originating from this versatile chemical scaffold.
References
- 1. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comprehensive Technical Review of 4-Amino-3-methoxybenzoic Acid: Synthesis, Properties, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzoic acid, a versatile organic compound, has emerged as a significant building block in the synthesis of various biologically active molecules. Its unique structural features, including an amino group, a methoxy (B1213986) group, and a carboxylic acid moiety on a benzene (B151609) ring, make it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the literature on 4-Amino-3-methoxybenzoic acid, focusing on its synthesis, physicochemical properties, and its application as a key intermediate in the production of anticancer agents, including (aminophenyl)benzothiazoles and checkpoint kinase-1 (Chk1) inhibitors, as well as carbazole (B46965) alkaloids.
Physicochemical Properties
4-Amino-3-methoxybenzoic acid is a grey powder with established physical and chemical characteristics that are crucial for its application in organic synthesis. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2486-69-3 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Melting Point | 186-188 °C | |
| Appearance | Grey powder | |
| Solubility | Soluble in methanol |
Synthesis of 4-Amino-3-methoxybenzoic Acid
A common and efficient method for the synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its methyl ester precursor, methyl 4-amino-3-methoxybenzoate.
Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate
This procedure outlines the laboratory-scale synthesis of 4-Amino-3-methoxybenzoic acid.
Materials:
-
Methyl 4-amino-3-methoxybenzoate
-
Methanol (MeOH)
-
Water (H₂O)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Nitrogen (N₂) gas
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve methyl 4-amino-3-methoxybenzoate (1 equivalent) in a mixture of methanol, water, and tetrahydrofuran.
-
Add lithium hydroxide (5 equivalents) to the solution in one portion at 25 °C.
-
Stir the mixture at 25 °C for 12 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.
-
Pour the residue into water and stir for 1 minute.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Adjust the pH of the aqueous phase to 2 using 2 N HCl.
-
Filter the aqueous phase and concentrate it in vacuo to obtain 4-Amino-3-methoxybenzoic acid as a light yellow solid.
Yield: 96.35%
Caption: Synthesis of 4-Amino-3-methoxybenzoic acid.
Applications in the Synthesis of Anticancer Agents
4-Amino-3-methoxybenzoic acid serves as a crucial starting material for the synthesis of several classes of compounds with potent anticancer activities.
(Aminophenyl)benzothiazoles
Derivatives of 2-(4-aminophenyl)benzothiazole have demonstrated significant and selective antitumor activity against a range of cancer cell lines, including breast, ovarian, colon, and renal cancers. The presence of the 4-amino-3-methoxyphenyl moiety is a key structural feature contributing to their biological activity.
Anticancer Activity:
The anticancer efficacy of these compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Substituted methoxybenzamide benzothiazole | A549 (Lung) | 1.1 - 8.8 | [1] |
| Substituted chloromethylbenzamide (B8583163) benzothiazole | HCT-116 (Colon) | 1.1 - 8.8 | [1] |
| Ru(III) containing methylbenzothiazole | K-562 (Leukemia) | 16.21 ± 2.33 | [2] |
| Ru(III) containing methylbenzothiazole | KE-37 (Leukemia) | 7.74 ± 2.50 | [2] |
| Thioxothiazolidine acetamide (B32628) benzothiazole | HeLa (Cervical) | 9.76 | [1] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 ± 1.17 | [1] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP (Prostate) | 11.2 ± 0.79 | [1] |
Synthesis of 2-(4-amino-3-methoxyphenyl)benzothiazole:
A general method for the synthesis of 2-substituted benzothiazoles involves the condensation of an appropriate o-aminothiophenol with a carboxylic acid or its derivative. While a specific high-yield protocol starting from 4-Amino-3-methoxybenzoic acid is not detailed in the reviewed literature, a plausible synthetic route is outlined below.
Caption: General synthesis of 2-(4-amino-3-methoxyphenyl)benzothiazole.
Phenylurea Derivatives as Chk1 Inhibitors
Phenylurea derivatives containing the 4-amino-3-methoxyphenyl scaffold have been investigated as inhibitors of Checkpoint kinase 1 (Chk1), a key regulator of the cell cycle and a promising target in cancer therapy.
Synthesis of Phenylurea Derivatives:
The synthesis of N-phenyl-N'-(substituted) ureas can be achieved through the reaction of an isocyanate with an appropriate amine. To synthesize derivatives of 4-Amino-3-methoxybenzoic acid, the carboxylic acid would first need to be converted to an amine, which can then be reacted with a phenyl isocyanate.
Experimental Protocol: General Synthesis of Phenylurea Derivatives
This protocol describes a general method for the synthesis of phenylurea derivatives.
Materials:
-
Amine derivative of 4-Amino-3-methoxybenzoic acid
-
Substituted phenyl isocyanate
Procedure:
-
In a reaction flask, dissolve the amine derivative of 4-Amino-3-methoxybenzoic acid (1 mmol) in toluene (10 ml).
-
Add the substituted phenyl isocyanate (1.3 mmol) to the solution.
-
Stir the mixture at room temperature for 8–12 hours.
-
After the reaction is complete, filter the precipitate.
-
Dissolve the precipitate in ethyl acetate and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired phenylurea derivative.
Signaling Pathway:
Phenylurea derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation and survival.[3]
Caption: Phenylurea derivatives inhibit the PI3K/Akt/mTOR pathway.
Carbazole Alkaloids
4-Amino-3-methoxybenzoic acid is a key building block for the efficient synthesis of carbazole alkaloids, such as mukonine (B1238799) and mukonidine, via oxidative annulation.[4][5] Carbazole alkaloids are a class of naturally occurring compounds with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[6]
Biological Activity of Carbazole Alkaloids:
| Alkaloid | Activity | Target | Reference |
| Mahanine | Antitumor, Antibacterial | MCF-7, Hela, P388 cell lines; Antibiotic-resistant bacteria | [6] |
| Mahanimbicine | Antitumor, Antibacterial | MCF-7, Hela, P388 cell lines; Antibiotic-resistant bacteria | [6] |
| Mahanimbine | Antitumor, Antibacterial | MCF-7, Hela, P388 cell lines; Antibiotic-resistant bacteria | [6] |
| Murrayanine | Antibacterial | - | |
| Carazostatin | Antioxidant | Free radicals |
Synthesis of Carbazole Alkaloids:
The synthesis of carbazole alkaloids often involves a palladium-catalyzed oxidative cyclization of diarylamines. While a specific protocol starting from 4-Amino-3-methoxybenzoic acid is not explicitly detailed, the general strategy is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemcom.com [echemcom.com]
- 4. jbpr.in [jbpr.in]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Data Analysis of 4-Amino-3-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in chemical reactions. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Amino-3-methoxybenzoic acid. The data presented herein is a combination of predicted values based on established spectroscopic principles and data from structurally analogous compounds, in the absence of readily available, comprehensive experimental spectra in peer-reviewed literature.
Chemical Structure
Figure 1. The chemical structure of 4-Amino-3-methoxybenzoic acid.
Molecular Formula: C₈H₉NO₃ Molecular Weight: 167.16 g/mol CAS Number: 2486-69-3
Predicted Spectral Data
The following tables summarize the predicted spectral data for 4-Amino-3-methoxybenzoic acid. These predictions are derived from the analysis of substituent effects on the benzene (B151609) ring, drawing comparisons with structurally related molecules such as vanillic acid and aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-3-methoxybenzoic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.6 | d | 1H | H-6 |
| ~7.4 | dd | 1H | H-2 |
| ~6.8 | d | 1H | H-5 |
| ~3.9 | s | 3H | -OCH₃ |
| ~4.0 - 5.0 (broad) | s | 2H | -NH₂ |
| ~12.0 - 13.0 (broad) | s | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-3-methoxybenzoic acid
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O |
| ~150 | C-3 |
| ~148 | C-4 |
| ~124 | C-1 |
| ~123 | C-6 |
| ~115 | C-5 |
| ~112 | C-2 |
| ~56 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 4-Amino-3-methoxybenzoic acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |
| 3000 - 2850 | Medium | C-H stretch (Aromatic and -OCH₃) |
| ~1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1620 | Medium | N-H bend (Amine) |
| ~1590, ~1500 | Medium to Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1200 | Medium | C-N stretch (Aryl amine) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 4-Amino-3-methoxybenzoic acid
| m/z | Interpretation |
| 167 | [M]⁺ (Molecular Ion) |
| 150 | [M - NH₃]⁺ |
| 122 | [M - COOH]⁺ |
| 107 | [M - COOH - CH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for solid aromatic compounds like 4-Amino-3-methoxybenzoic acid.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of 4-Amino-3-methoxybenzoic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0 to 220 ppm.
-
Temperature: 298 K.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry both the 4-Amino-3-methoxybenzoic acid sample and potassium bromide (KBr) powder in an oven to remove any moisture.
-
In an agate mortar and pestle, grind 1-2 mg of the sample into a very fine powder.
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
FTIR Analysis:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Acquire a background spectrum of the empty sample compartment before analyzing the sample pellet.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of 4-Amino-3-methoxybenzoic acid (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
Mass Analysis:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Ionization Mode: Positive ion mode is typically used for this class of compounds.
-
Mass Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).
-
Fragmentation Analysis (MS/MS): If further structural information is required, the molecular ion (m/z 167) can be isolated and subjected to collision-induced dissociation (CID) to observe the characteristic fragment ions.
-
Data Analysis Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound.
Caption: General workflow for spectral data acquisition and analysis.
This guide serves as a foundational resource for the spectral analysis of 4-Amino-3-methoxybenzoic acid. Researchers are encouraged to perform their own experimental validation of the predicted data presented herein.
4-Amino-3-methoxybenzoic Acid: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information currently available for 4-Amino-3-methoxybenzoic acid (CAS No: 2486-69-3). The information herein is intended to support risk assessment and the implementation of safe handling procedures in a laboratory or drug development setting. It is important to note that while this guide consolidates data from various safety data sheets and scientific resources, the toxicological properties of this compound have not been fully investigated, and it should be handled with the due care afforded to a substance with unknown hazards.
Chemical and Physical Properties
A summary of the key physical and chemical properties of 4-Amino-3-methoxybenzoic acid is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions and for planning appropriate storage and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Grey powder; White to cream to pale yellow Powder, Crystals and/or Chunks or Fused Solid | [1],[2] |
| Melting Point | 186-188 °C | ,[2] |
| Boiling Point | 357.9 ± 27.0 °C (Predicted) | [2] |
| Flash Point | 170.3 ± 23.7 °C | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Vapor Pressure | 9.59E-06 mmHg at 25°C | [2] |
| Solubility | No information available | [1] |
Hazard Identification and Classification
4-Amino-3-methoxybenzoic acid is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system. Some sources also indicate potential harm if swallowed or on contact with skin.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Irritation | 2 | H315: Causes skin irritation | [3],[1] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | [3],[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | ,[4] |
| Acute Toxicity, Oral (Potential) | Not Classified (by most), Harmful if swallowed (by some) | H302: Harmful if swallowed | [5],[4] |
| Acute Toxicity, Dermal (Potential) | Not Classified (by most), Harmful in contact with skin (by some) | H312: Harmful in contact with skin | [5] |
Hazard Pictograms:
Toxicological Summary
A significant gap exists in the publicly available toxicological data for 4-Amino-3-methoxybenzoic acid. Most safety data sheets explicitly state that the toxicological properties have not been fully investigated.[1] No quantitative data such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes were found. Furthermore, there is no available information on the mutagenic, carcinogenic, or reproductive toxicity of this compound.[3]
The following subsections describe the general methodologies for key toxicological assays that would be relevant for a more complete assessment of this compound's safety profile.
Experimental Protocols
This in vitro test is designed to identify chemicals that have the potential to cause skin irritation.[6][7]
-
Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in 6-well plates.[8]
-
Application of Test Substance: A fixed dose of 4-Amino-3-methoxybenzoic acid is applied directly to the surface of the epidermal model.[8]
-
Exposure and Post-Incubation: After a defined exposure period, the tissues are rinsed and placed back into incubation.[8]
-
Viability Assessment: Tissue viability is measured using a vital dye such as MTT, which quantifies the metabolic activity of viable cells. A reduction in cell viability below a defined threshold (typically ≤ 50%) indicates that the substance is an irritant.[6][9]
This guideline outlines the procedure for evaluating the potential of a substance to cause eye irritation or serious eye damage.[10][11]
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are typically used for this test.[10] Both eyes of each animal are examined before testing to ensure no pre-existing irritation or defects.
-
Test Substance Application: A single dose of the test substance is applied to one eye of the experimental animal. The other eye remains untreated and serves as a control.[11]
-
Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application to assess the degree of irritation.[12]
-
Scoring: Lesions of the cornea, iris, and conjunctiva are scored to evaluate the severity of the irritation.[11] The reversibility of the effects is also observed over a period of up to 21 days.[12]
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[13][14]
-
Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.[14]
-
Exposure: The tester strains are exposed to various concentrations of 4-Amino-3-methoxybenzoic acid, both with and without a metabolic activation system (S9 mix from rat liver).[13]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies suggests that the substance is mutagenic.[15]
This assay is used to detect substances that can cause chromosomal damage.[16][17]
-
Cell Culture: Mammalian cells (e.g., human lymphocytes or Chinese hamster ovary cells) are cultured in vitro.[17]
-
Exposure: The cells are exposed to at least three concentrations of 4-Amino-3-methoxybenzoic acid for a defined period, both with and without metabolic activation.[16]
-
Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one cell division.[16][18]
-
Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific dye.
-
Microscopic Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in the binucleated cells is determined by microscopic examination. A significant increase in the frequency of micronucleated cells compared to the negative control indicates genotoxic potential.[16][18]
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safety protocols is mandatory when handling 4-Amino-3-methoxybenzoic acid.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust generation.[19]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., EN166 in Europe or OSHA 29 CFR 1910.133 in the US).[19]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator for dusts should be used.[19]
Hygiene Measures
-
Wash hands thoroughly after handling the substance.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Caption: Workflow for the safe handling of 4-Amino-3-methoxybenzoic acid.
First Aid and Emergency Procedures
In the event of exposure to 4-Amino-3-methoxybenzoic acid, the following first-aid measures should be taken immediately.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[3][19]
Caption: Emergency response flowchart for exposure incidents.
Ecotoxicity
There is limited information available on the environmental hazards of 4-Amino-3-methoxybenzoic acid. Safety data sheets suggest that it is not expected to be hazardous to the environment and does not contain components considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[3] However, as a standard precaution, release into the environment should be avoided.
Disposal Considerations
Dispose of 4-Amino-3-methoxybenzoic acid and any contaminated materials in accordance with local, regional, and national regulations. Waste should be handled by a licensed waste disposal company.[1][3]
Conclusion
4-Amino-3-methoxybenzoic acid is a chemical that presents moderate hazards, primarily as a skin, eye, and respiratory irritant. The most significant challenge in providing a comprehensive safety assessment is the lack of detailed toxicological studies. Therefore, a cautious approach is warranted, and all handling should be performed under the assumption of unknown toxicity beyond the identified irritant properties. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for minimizing risk and ensuring the safety of all personnel. Further toxicological testing is required to fully characterize the safety profile of this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. 4-Amino-3-methoxybenzoic acid CAS#: this compound [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-methoxybenzoic acid - High purity | EN [georganics.sk]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. iivs.org [iivs.org]
- 8. mbresearch.com [mbresearch.com]
- 9. oecd.org [oecd.org]
- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 11. nucro-technics.com [nucro-technics.com]
- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. 3-Amino-4-methoxybenzoic acid(2840-26-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Key characteristics of 4-Amino-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Amino-3-methoxybenzoic acid (CAS No: 2486-69-3), a pivotal chemical intermediate. It details the compound's core properties, applications in synthesis, experimental protocols, and essential safety information, tailored for professionals in research and pharmaceutical development.
Core Chemical and Physical Properties
4-Amino-3-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its key identifiers and physicochemical properties are summarized below. The compound typically appears as a grey, white, or light yellow crystalline powder.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | This compound | [3] |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| Synonyms | 4-Amino-m-anisic acid, 3-Methoxy-4-aminobenzoic acid | [3] |
| SMILES | COc1cc(ccc1N)C(O)=O | |
| InChI Key | JNFGLYJROFAOQP-UHFFFAOYSA-N |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 186-188 °C | [1] |
| Boiling Point | 357.9 ± 27.0 °C (Predicted) | [1] |
| Appearance | Grey, or White to Light yellow/orange powder/crystal | [1][2] |
Applications in Research and Drug Development
4-Amino-3-methoxybenzoic acid is a versatile building block in organic synthesis, particularly for constructing complex heterocyclic scaffolds with significant biological activity. Its established applications include:
-
Antitumor Agents: It serves as a crucial intermediate in the preparation of (aminophenyl)benzothiazoles, a class of compounds investigated for their antitumor properties.[1]
-
Checkpoint Kinase-1 (Chk1) Inhibitors: The compound is used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives, which have been identified as inhibitors of Chk1, a key target in cancer therapy.[1]
-
Natural Product Synthesis: It is a key precursor for the efficient synthesis of carbazole (B46965) alkaloids like mukonine (B1238799) and mukonidine through oxidative annulation.[1]
-
General Research: It is widely used as a biochemical reagent in life science research and as a sulfonylation reagent in drug discovery and organic synthesis.[4] It has also been investigated as a potential hydroxylase enzyme inhibitor.
Experimental Protocols
A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[5]
Starting Material: Methyl 4-amino-3-methoxybenzoate Reagents: Lithium hydroxide (B78521) (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, 2 N Hydrochloric acid (HCl), Ethyl acetate (B1210297) (EtOAc)
Methodology:
-
A solution of methyl 4-amino-3-methoxybenzoate (1 eq.) is prepared in a mixture of Methanol, Water, and THF.
-
Lithium hydroxide (5 eq.) is added to the solution in one portion at 25 °C under a nitrogen atmosphere.
-
The mixture is stirred at 25 °C for 12 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in water and extracted three times with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
The aqueous phase is acidified to a pH of 2 using 2 N HCl, leading to the precipitation of the product.
-
The solid product is collected by filtration and concentrated in vacuo to yield 4-Amino-3-methoxybenzoic acid as a light yellow solid (96% yield).[5]
-
¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy (B1213986) (-OCH₃) protons, a broad singlet for the amine (-NH₂) protons, and a very broad singlet for the carboxylic acid (-COOH) proton. The aromatic signals' coupling patterns would confirm the 1,2,4-substitution pattern.
-
¹³C NMR: The spectrum should display eight distinct carbon signals: one for the carboxylic carbonyl, six for the aromatic carbons (two of which are quaternary and oxygen-bound, four are proton-bound), and one for the methoxy carbon.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), a strong C=O stretch from the carbonyl group (~1680-1710 cm⁻¹), C-O stretching for the ether and carboxylic acid (~1200-1300 cm⁻¹), and characteristic C=C stretching from the aromatic ring (~1450-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 167.16. Common fragmentation patterns would likely involve the loss of H₂O, CO, and COOH.
Safety and Handling
4-Amino-3-methoxybenzoic acid is classified as an irritant. Proper handling is essential to ensure laboratory safety.
Table 3: GHS Hazard Information
| Category | GHS Pictogram | Signal Word | Hazard Statements |
| Classification |
| Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Prevention | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[3] | ||
| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use in a well-ventilated area or under a fume hood to avoid dust inhalation. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. A NIOSH-approved dust mask is recommended when handling the powder.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend refrigerated storage.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Entrust disposal to a licensed waste disposal company.
References
- 1. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. phytobank.ca [phytobank.ca]
- 3. 4-Amino-3-methoxybenzoic acid - High purity | EN [georganics.sk]
- 4. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID(7206-70-4) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Amino-3-methylbenzoic acid(2486-70-6) 1H NMR [m.chemicalbook.com]
A Technical Guide to 3-Methoxy-4-aminobenzoic Acid: A Core Building Block in Chemical and Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxy-4-aminobenzoic acid (CAS No. 2486-69-3), also known as 4-amino-3-methoxybenzoic acid, is a highly functionalized aromatic compound that serves as a pivotal intermediate in organic synthesis. Its unique structure, featuring amino, methoxy (B1213986), and carboxylic acid moieties, makes it a versatile building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document provides an in-depth overview of its fundamental properties, synthesis, analytical characterization, and key applications, with a focus on its role in drug discovery.
Physicochemical Properties
3-Methoxy-4-aminobenzoic acid is typically a solid at room temperature, with solubility in organic solvents like methanol.[1] Its core physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | This compound | [2][3] |
| Molecular Formula | C₈H₉NO₃ | [2][3] |
| Molecular Weight | 167.16 g/mol | [2][3] |
| Appearance | Grey powder / Light yellow solid | [1][2] |
| Melting Point | 186-188 °C | [1] |
| IUPAC Name | 4-Amino-3-methoxybenzoic acid | [4] |
| Synonyms | 4-Amino-m-anisic acid, 3-Methoxy-4-aminobenzoic acid | [4] |
| Storage | Store at room temperature, sealed in a dry, dark place | [2] |
Synthesis and Chemical Logic
The strategic placement of functional groups on the benzene (B151609) ring allows for multiple synthetic routes to and from 3-methoxy-4-aminobenzoic acid. A common and efficient laboratory-scale synthesis involves the hydrolysis of its methyl ester precursor. A more classical approach leverages vanillic acid as a readily available starting material.
Synthesis via Ester Hydrolysis
One of the most direct methods is the base-catalyzed hydrolysis of methyl 4-amino-3-methoxybenzoate. This reaction proceeds with high efficiency and yield.
Conceptual Synthesis from Vanillic Acid
A logical and industrially relevant pathway involves the nitration of a protected vanillic acid derivative, followed by the reduction of the nitro group to form the target amine. This multi-step process highlights the compound's relationship to common natural products.
Analytical Characterization
The identity and purity of 3-methoxy-4-aminobenzoic acid are confirmed using standard analytical techniques. While a complete, publicly available spectral database for this specific compound is limited, characterization relies on methods analogous to those used for similar benzoic acid derivatives.
| Technique | Purpose & Expected Observations |
| HPLC | To determine purity, which is typically ≥98%. |
| ¹H NMR | To confirm the structure by observing proton signals. Expected signals would include aromatic protons with splitting patterns dictated by their positions, a singlet for the methoxy (-OCH₃) group, a broad singlet for the amine (-NH₂) protons, and a broad singlet for the carboxylic acid (-COOH) proton. |
| ¹³C NMR | To confirm the carbon skeleton. Expected signals would include distinct peaks for the aromatic carbons (including quaternary carbons attached to the functional groups), the methoxy carbon, and the carbonyl carbon of the carboxylic acid. |
| FTIR | To identify functional groups. Expected characteristic absorption bands include: broad O-H stretch (carboxylic acid) around 2500-3300 cm⁻¹, N-H stretches (primary amine) around 3300-3500 cm⁻¹, C=O stretch (carboxylic acid) around 1680-1710 cm⁻¹, C=C stretches (aromatic) around 1450-1600 cm⁻¹, and C-O stretch (ether) around 1200-1300 cm⁻¹. |
| Mass Spec. | To confirm the molecular weight (167.16 g/mol ) and fragmentation pattern. |
Biological Activity and Applications in Drug Discovery
3-Methoxy-4-aminobenzoic acid is a valuable starting material for the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Anticancer Applications
This compound is noted as an intermediate for preparing molecules with potential antitumor activities.[1] It has been reported to be an inhibitor of the enzyme hydroxylase and has been shown to inhibit cancer cell growth in nanomolar concentrations in preliminary studies, marking it as a potential anti-cancer drug candidate.[2] It is also used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives which act as checkpoint kinase-1 (Chk1) inhibitors, a key target in cancer therapy.[1]
Enzyme Inhibition
The compound itself is described as a hydroxylase inhibitor.[2] While specific quantitative data (e.g., IC₅₀, Kᵢ) on its direct inhibitory activity is not widely published, its structural analogue, anisic acid (p-methoxybenzoic acid), has been characterized as a noncompetitive inhibitor of tyrosinase with the following kinetics:
| Compound | Target Enzyme | Inhibition Type | IC₅₀ | Kᵢ | Reference(s) |
| Anisic Acid | Tyrosinase | Noncompetitive | 0.60 mM | 0.603 mM | [5] |
| Data for structurally related analogue to illustrate typical measurements. |
Role as a Synthetic Scaffold
The primary utility of 3-methoxy-4-aminobenzoic acid lies in its role as a versatile scaffold. The amino group allows for amide bond formation, while the carboxylic acid can be converted to esters, amides, or acid chlorides, enabling the construction of large and diverse chemical libraries for drug screening.
Detailed Experimental Protocols
Synthesis of 4-Amino-3-methoxybenzoic acid from Methyl 4-amino-3-methoxybenzoate[3]
This protocol details the hydrolysis of the methyl ester to the carboxylic acid.
-
Materials:
-
Methyl 4-amino-3-methoxybenzoate (4.5 g, 23.59 mmol)
-
Lithium hydroxide (B78521) (LiOH) (4.95 g, 117.97 mmol)
-
Methanol (MeOH) (45 mL)
-
Deionized Water (15 mL + 50 mL)
-
Tetrahydrofuran (THF) (15 mL)
-
Ethyl acetate (B1210297) (EtOAc)
-
2 N Hydrochloric acid (HCl)
-
Petroleum ether (PE)
-
-
Procedure:
-
To a solution of methyl 4-amino-3-methoxybenzoate (1 eq.) in a mixture of MeOH (45 mL), water (15 mL), and THF (15 mL), add LiOH (5 eq.) in one portion at 25 °C under a nitrogen atmosphere.
-
Stir the resulting mixture at 25 °C for 12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of PE:EtOAc = 3:1. The reaction is complete when the starting material spot (Rf ≠ 0) is no longer visible and only a spot at the baseline (Rf = 0) remains.
-
Concentrate the mixture under reduced pressure at 40 °C to remove the organic solvents.
-
Pour the residue into 50 mL of water and stir for 1 minute.
-
Extract the aqueous phase with EtOAc (3 x 30 mL) to remove any unreacted starting material or non-polar impurities.
-
Carefully add 2 N HCl to the aqueous phase to adjust the pH to 2, which will precipitate the product.
-
Filter the resulting solid from the aqueous phase.
-
Concentrate the filtrate in vacuo to recover any dissolved product.
-
Combine the filtered solid and the residue from the filtrate to afford the final product, 4-amino-3-methoxybenzoic acid, as a light yellow solid (Expected yield: ~4 g, 96.35%).
-
Conclusion
3-Methoxy-4-aminobenzoic acid is a foundational building block in synthetic chemistry with significant relevance to the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting point for synthesizing novel compounds with potential therapeutic value, particularly in oncology. While detailed public data on its specific biological activity are emerging, its established role as a precursor to potent enzyme inhibitors and other complex bioactive molecules underscores its importance in the drug discovery and development pipeline. Continued research into the derivatives of this compound is likely to yield new therapeutic agents and advanced materials.
References
- 1. 3-Amino-4-methoxybenzamide(17481-27-5) 1H NMR [m.chemicalbook.com]
- 2. 4-Amino-3-methoxybenzoic acid | this compound | FA29095 [biosynth.com]
- 3. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Amino-3-methoxybenzoic acid - High purity | EN [georganics.sk]
- 5. Tyrosinase inhibition kinetics of anisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Functional Groups of 4-Amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzoic acid is a multifaceted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of amino, methoxy (B1213986), and carboxylic acid functional groups on a benzene (B151609) ring makes it a valuable building block for the synthesis of complex molecules, most notably as a key intermediate in the development of checkpoint kinase 1 (Chk1) inhibitors for cancer therapy.[1][2] This guide provides a comprehensive technical overview of the functional groups of 4-Amino-3-methoxybenzoic acid, including its chemical and physical properties, spectroscopic signature, and its role in the synthesis of targeted therapeutics.
Chemical and Physical Properties
4-Amino-3-methoxybenzoic acid is a grey or white to light yellow crystalline powder.[1][3] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H9NO3 | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Melting Point | 186-188 °C | [4] |
| Predicted pKa | 4.74 ± 0.10 | [1] |
| Solubility | Soluble in Methanol | [1] |
| CAS Number | 2486-69-3 | [1] |
Functional Group Analysis
The chemical reactivity and utility of 4-Amino-3-methoxybenzoic acid are dictated by its three principal functional groups: the primary aromatic amine (-NH2), the methoxy group (-OCH3), and the carboxylic acid (-COOH).
-
Amino Group (-NH2): The primary aromatic amine at position 4 is a nucleophilic and basic site. It can undergo a variety of reactions, including acylation, alkylation, and diazotization. In the context of drug development, this amino group is often a key site for forming amide or urea (B33335) linkages to build larger molecular scaffolds.
-
Methoxy Group (-OCH3): The methoxy group at position 3 is an electron-donating group, which influences the reactivity of the aromatic ring. It is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.
-
Carboxylic Acid Group (-COOH): The carboxylic acid group at position 1 is acidic and can be deprotonated to form a carboxylate salt. It can also be converted into a variety of derivatives, such as esters, amides, and acid chlorides. This functional group is crucial for forming ester or amide bonds in the synthesis of more complex molecules.
The interplay of these functional groups, particularly the electronic effects of the amino and methoxy groups on the reactivity of the carboxylic acid and the aromatic ring, is a key consideration in its synthetic applications.
Spectroscopic Characterization
The identification and characterization of 4-Amino-3-methoxybenzoic acid and its derivatives rely heavily on spectroscopic methods. Below are the expected spectroscopic signatures for its key functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-3-methoxybenzoic acid will exhibit characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |
| N-H (Amine) | 3500-3300 (two bands for primary amine) | Stretching |
| C=O (Carboxylic Acid) | 1710-1680 | Stretching |
| C-O (Carboxylic Acid & Methoxy) | 1320-1210 & 1275-1200 | Stretching |
| C-N (Amine) | 1340-1250 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity |
| -COOH | 10-13 | Singlet (broad) |
| Aromatic-H | 6.5-8.0 | Doublets, Triplets |
| -NH2 | 3.5-5.0 | Singlet (broad) |
| -OCH3 | 3.8-4.0 | Singlet |
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 165-185 |
| Aromatic C-O | 150-160 |
| Aromatic C-N | 140-150 |
| Aromatic C-H & C-C | 110-130 |
| -OCH3 | 55-60 |
Experimental Protocols
Synthesis of 4-Amino-3-methoxybenzoic acid
A common synthetic route to 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its corresponding methyl ester.
Materials:
-
Methyl 4-amino-3-methoxybenzoate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water (H2O)
-
Lithium hydroxide (B78521) (LiOH)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve methyl 4-amino-3-methoxybenzoate in a mixture of MeOH, H2O, and THF.
-
Add LiOH to the solution at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 12 hours.
-
Monitor the reaction completion using thin-layer chromatography (TLC).
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue and extract with EtOAc to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to 2 with 2 N HCl to precipitate the product.
-
Filter the solid and concentrate the filtrate in vacuo to obtain 4-Amino-3-methoxybenzoic acid.
Spectroscopic Identification of Functional Groups
Objective: To confirm the presence of the amino, methoxy, and carboxylic acid functional groups using IR and NMR spectroscopy.
Infrared Spectroscopy Protocol:
-
Prepare a KBr pellet or a Nujol mull of the 4-Amino-3-methoxybenzoic acid sample.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for the characteristic absorption bands as detailed in the IR spectroscopy table above.
NMR Spectroscopy Protocol:
-
Dissolve a small amount of 4-Amino-3-methoxybenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the spectra and identify the chemical shifts and multiplicities of the signals.
-
Correlate the observed signals with the expected values for the protons and carbons of the molecule as detailed in the NMR spectroscopy tables.
Role in Drug Development: Synthesis of Chk1 Inhibitors
4-Amino-3-methoxybenzoic acid is a crucial precursor for the synthesis of various Chk1 inhibitors. The amino and carboxylic acid functionalities serve as handles for constructing more complex heterocyclic systems that can effectively bind to the ATP-binding pocket of the Chk1 enzyme.
Below is a generalized workflow illustrating the synthetic utility of 4-Amino-3-methoxybenzoic acid in the preparation of a hypothetical Chk1 inhibitor.
Caption: Synthetic workflow for a Chk1 inhibitor.
Chk1 Signaling Pathway and Inhibition
Checkpoint kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells have defects in their G1 checkpoint and are heavily reliant on the S and G2/M checkpoints regulated by Chk1 for survival. Therefore, inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging agents.
The following diagram illustrates the simplified Chk1 signaling pathway and the point of intervention by Chk1 inhibitors.
Caption: Simplified Chk1 signaling pathway.
Conclusion
4-Amino-3-methoxybenzoic acid is a compound with a rich chemical functionality that underpins its importance in synthetic and medicinal chemistry. A thorough understanding of the properties and reactivity of its amino, methoxy, and carboxylic acid groups is essential for its effective utilization in the design and synthesis of novel therapeutics, particularly in the promising field of Chk1 inhibition for cancer treatment. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule.
References
Methodological & Application
Application Notes: Synthesis of 4-Amino-3-methoxybenzoic Acid from Vanillic Acid
Introduction
4-Amino-3-methoxybenzoic acid is a valuable substituted benzoic acid derivative utilized as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure is isomeric to the more common 5-aminovanillic acid. The conversion of vanillic acid (4-hydroxy-3-methoxybenzoic acid) to 4-amino-3-methoxybenzoic acid is a non-trivial transformation that requires the chemical replacement of the 4-position hydroxyl group with an amino group. This document outlines a robust, multi-step synthetic pathway suitable for laboratory-scale preparation. The route proceeds through four key stages: esterification of the starting material, conversion of the phenolic hydroxyl to a triflate leaving group, palladium-catalyzed amination, and final ester hydrolysis.
Overall Synthetic Pathway
The synthesis begins with the protection of the carboxylic acid of vanillic acid via Fischer esterification. The resulting methyl vanillate's phenolic hydroxyl group is then activated by conversion to a triflate. A Buchwald-Hartwig amination reaction is employed to install the key amino group at the C4 position. The synthesis concludes with the saponification of the methyl ester to yield the target 4-amino-3-methoxybenzoic acid.
Caption: Multi-step synthesis of 4-Amino-3-methoxybenzoic acid from vanillic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step in the synthesis. Yields and purity are representative and may vary based on experimental conditions and purification efficiency.
| Step | Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Typical Purity (%) | Melting Point (°C) |
| Start | Vanillic Acid | C₈H₈O₄ | 168.15 | - | >98 | 210 - 213 |
| 1 | Methyl 4-hydroxy-3-methoxybenzoate | C₉H₁₀O₄ | 182.17 | 95 - 99 | >98 | 62 - 65 |
| 2 | Methyl 3-methoxy-4-(trifluoromethylsulfonyloxy)benzoate | C₁₀H₉F₃O₆S | 314.24 | 90 - 95 | >97 | N/A (Oil) |
| 3 | Methyl 4-amino-3-methoxybenzoate | C₉H₁₁NO₃ | 181.19 | 75 - 85 | >98 | 97 - 99 |
| 4 | 4-Amino-3-methoxybenzoic Acid | C₈H₉NO₃ | 167.16 | >95 | >99 | 168 - 171 |
Experimental Protocols
Protocol 1: Esterification of Vanillic Acid
This protocol describes the conversion of vanillic acid to its methyl ester to protect the carboxylic acid functionality.
-
Reagents & Setup:
-
Vanillic acid (1.0 eq)
-
Methanol (B129727) (MeOH, ~10 mL per gram of vanillic acid)
-
Thionyl chloride (SOCl₂, 2.0 eq)
-
Round-bottom flask, magnetic stirrer, reflux condenser, and ice bath.
-
-
Procedure:
-
Suspend vanillic acid in methanol in the round-bottom flask.
-
Cool the suspension in an ice bath to 0 °C.
-
Slowly add thionyl chloride dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the solvent in vacuo.
-
Resolve the resulting oil in ice water and neutralize to pH 7-8 with a saturated aqueous sodium bicarbonate solution.[1]
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford Methyl 4-hydroxy-3-methoxybenzoate.
-
Protocol 2: Triflation of Methyl 4-hydroxy-3-methoxybenzoate
This protocol converts the phenolic hydroxyl group into an excellent leaving group (triflate) for the subsequent amination reaction.
-
Reagents & Setup:
-
Methyl 4-hydroxy-3-methoxybenzoate (1.0 eq)
-
Anhydrous Dichloromethane (DCM, ~15 mL per gram of ester)
-
Anhydrous Pyridine (B92270) (1.5 eq)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O, 1.2 eq)
-
Round-bottom flask, magnetic stirrer, dropping funnel, under a nitrogen atmosphere.
-
-
Procedure:
-
Dissolve the methyl ester in anhydrous DCM in the flask and cool to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Add Tf₂O dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding cold water.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo to yield the crude triflate, which can often be used in the next step without further purification.
-
Protocol 3: Buchwald-Hartwig Amination of Aryl Triflate
This palladium-catalyzed cross-coupling reaction installs the amine group at the C4 position.
-
Reagents & Setup:
-
Methyl 3-methoxy-4-(trifluoromethylsulfonyloxy)benzoate (1.0 eq)
-
Benzophenone (B1666685) imine (1.2 eq, as an ammonia (B1221849) surrogate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous Toluene (~20 mL per gram of triflate)
-
Schlenk flask, magnetic stirrer, reflux condenser, under a nitrogen or argon atmosphere.
-
-
Procedure:
-
To the Schlenk flask, add the aryl triflate, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene, followed by benzophenone imine via syringe.
-
Heat the mixture to 100 °C and stir for 12-18 hours until TLC analysis indicates consumption of the starting triflate.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (B1210297).
-
Concentrate the filtrate. Dissolve the residue in THF and add 2 M HCl. Stir for 1 hour to hydrolyze the imine.
-
Neutralize with saturated NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Methyl 4-amino-3-methoxybenzoate.
-
Protocol 4: Hydrolysis of Methyl 4-amino-3-methoxybenzoate
The final step is the saponification of the methyl ester to yield the target carboxylic acid.
-
Reagents & Setup:
-
Methyl 4-amino-3-methoxybenzoate (1.0 eq)
-
Methanol (MeOH), Tetrahydrofuran (THF), and Water (3:1:1 ratio)
-
Lithium hydroxide (B78521) (LiOH, 5.0 eq)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve the methyl ester in the MeOH/THF/Water solvent mixture in the flask.[2]
-
Add LiOH in one portion at room temperature.[2]
-
Stir the mixture at 25 °C for 12 hours.[2]
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate (3x) to remove any unreacted ester.
-
Carefully acidify the aqueous phase to pH 2 with 2 N HCl, which will precipitate the product.[2]
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in vacuo to afford the final product, 4-Amino-3-methoxybenzoic acid, as a solid.[2]
-
General Experimental Workflow
The workflow for each synthetic step generally follows a standard sequence of reaction, workup, and purification. Proper analytical characterization (NMR, IR, MS, and melting point) should be performed on the final product and key intermediates to confirm their identity and purity.
Caption: General workflow for a single synthetic step in the protocol.
References
Application Notes and Protocols: 4-Amino-3-methoxybenzoic Acid as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Amino-3-methoxybenzoic acid as a key intermediate in the synthesis of two important classes of therapeutic agents: antitumor (aminophenyl)benzothiazoles and Checkpoint Kinase 1 (Chk1) inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to facilitate research and development in drug discovery.
Application Note 1: Synthesis of Antitumor 2-(4-Aminophenyl)benzothiazole Derivatives
4-Amino-3-methoxybenzoic acid serves as a crucial building block for the synthesis of substituted 2-(4-aminophenyl)benzothiazoles, a class of compounds that has demonstrated potent and selective antitumor activity. The methoxy (B1213986) substituent on the phenyl ring can influence the pharmacological properties of the final compound, potentially enhancing its efficacy and metabolic stability.
The general synthetic approach involves the condensation of a substituted 4-aminobenzoic acid with an appropriate aminothiophenol. The resulting benzothiazole (B30560) scaffold is a key pharmacophore in a variety of biologically active molecules.
Experimental Workflow: Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole
Application of 4-Amino-3-methoxybenzoic Acid in the Synthesis of Novel Antitumor Agents
Introduction
4-Amino-3-methoxybenzoic acid (CAS: 2486-69-3) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] Its unique structure, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid on a benzene (B151609) ring, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.[3] This application note focuses on the utility of 4-Amino-3-methoxybenzoic acid in the development of two significant classes of antitumor agents: (aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives, which function as checkpoint kinase-1 (Chk1) inhibitors.[1][2] Detailed protocols for the synthesis and evaluation of these compounds are provided, alongside their biological activity data and relevant signaling pathways.
Synthesis of 2-(4-Aminophenyl)benzothiazole Derivatives
Substituted 2-(4-aminophenyl)benzothiazoles are a class of potent and selective antitumor agents that have shown significant activity against various cancer cell lines, particularly breast cancer.[4][5] The synthesis of these compounds typically involves the condensation of a substituted aminothiophenol with a benzoic acid derivative. 4-Amino-3-methoxybenzoic acid and its derivatives are key precursors for the aminophenyl portion of these molecules.
Antitumor Activity of Representative 2-(4-Aminophenyl)benzothiazole Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of 2-(4-aminophenyl)benzothiazole derivatives against human breast cancer cell lines. The data highlights the potent, often nanomolar, activity of these compounds.
| Compound ID | R1 (Benzothiazole) | R2 (Aminophenyl) | Cell Line | IC50 (µM) |
| 1 | H | H | MCF-7 | 0.02 |
| 2 | 5-Fluoro | H | MCF-7 | 0.01 |
| 3 | H | 3'-Methyl | MCF-7 | 0.008 |
| 4 | 5-Fluoro | 3'-Methyl | MCF-7 | 0.003 |
| 5 | H | 3'-Cyano | MCF-7 | 0.004 |
| 6 | 5-Fluoro | 3'-Cyano | MCF-7 | 0.001 |
Data compiled from multiple sources, showcasing structure-activity relationships.[4][6]
Experimental Protocol: Synthesis of a Representative 2-(4-Aminophenyl)benzothiazole Derivative
This protocol outlines a general method for the synthesis of substituted 2-(4-aminophenyl)benzothiazoles.
Workflow for the Synthesis of 2-(4-Aminophenyl)benzothiazoles
Caption: General synthetic workflow for 2-(4-aminophenyl)benzothiazoles.
Materials:
-
A substituted 4-aminobenzoic acid (e.g., 4-amino-3-methylbenzoic acid)
-
A substituted 2-aminothiophenol (e.g., 2-amino-4-fluorothiophenol)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution
-
Methanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of the substituted 4-aminobenzoic acid (1.0 equivalent) and the substituted 2-aminothiophenol (1.0 equivalent) is heated in polyphosphoric acid at 180-220°C for 2-4 hours.
-
The reaction mixture is allowed to cool to approximately 100°C and then carefully poured into a vigorously stirred aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure 2-(4-aminophenyl)benzothiazole derivative.
-
The structure and purity of the final compound are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Synthesis of (Phenyl)(cyanopyrazinyl)urea Derivatives as Chk1 Inhibitors
(Phenyl)(cyanopyrazinyl)urea derivatives are a class of potent and selective inhibitors of Checkpoint Kinase 1 (Chk1), a crucial enzyme in the DNA damage response pathway.[2][7] By inhibiting Chk1, these compounds can abrogate cell cycle arrest and enhance the efficacy of DNA-damaging chemotherapeutic agents.[8] 4-Amino-3-methoxybenzoic acid can be utilized as a precursor to the substituted phenylurea component of these inhibitors.
Chk1 Inhibitory Activity of Representative (Phenyl)(cyanopyrazinyl)urea Derivatives
The table below presents the in vitro Chk1 inhibitory activity of several (phenyl)(cyanopyrazinyl)urea derivatives, demonstrating their high potency.
| Compound ID | Phenyl Substituents | Chk1 IC50 (nM) |
| 7 | 5-Chloro, 2-methoxy | 10 |
| 8 | 5-Chloro, 2-ethoxy | 3 |
| 9 | 5-Chloro, 2,4-dimethoxy | 5 |
Data indicates the concentration required for 50% inhibition of Chk1 kinase activity.[7]
Experimental Protocol: Synthesis of a Representative (Phenyl)(cyanopyrazinyl)urea Derivative
The following is a general procedure for the synthesis of (phenyl)(cyanopyrazinyl)urea derivatives.
Workflow for the Synthesis of (Phenyl)(cyanopyrazinyl)urea Derivatives
Caption: General synthetic workflow for (phenyl)(cyanopyrazinyl)urea derivatives.
Materials:
-
A substituted aniline (derivable from 4-Amino-3-methoxybenzoic acid)
-
2-Amino-5-cyanopyrazine
-
Pyridine (B92270) or another suitable base
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-Amino-5-cyanopyrazine (1.0 equivalent) in anhydrous DCM, a solution of triphosgene (0.34 equivalents) in anhydrous DCM is added dropwise at 0°C. The mixture is stirred at this temperature for 1 hour.
-
A solution of the substituted aniline (1.0 equivalent) and pyridine (2.0 equivalents) in anhydrous DCM is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired (phenyl)(cyanopyrazinyl)urea derivative.
-
The final product is characterized by NMR and mass spectrometry.
Signaling Pathway: The Role of Chk1 in the DNA Damage Response
The diagram below illustrates the central role of Chk1 in the cell cycle checkpoint response to DNA damage. The synthesized (phenyl)(cyanopyrazinyl)urea derivatives inhibit Chk1, thereby preventing the cell from arresting its cycle to repair DNA damage. This leads to mitotic catastrophe and cell death, particularly in cancer cells with compromised p53 function.
Caption: Simplified Chk1 signaling pathway in the DNA damage response.
Conclusion
4-Amino-3-methoxybenzoic acid is a highly valuable and versatile starting material for the synthesis of potent antitumor agents. The examples of 2-(4-aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives demonstrate the successful application of this chemical intermediate in the development of novel cancer therapeutics that operate through distinct mechanisms of action. The synthetic protocols provided herein offer a foundation for researchers in drug discovery and development to explore and expand upon these important classes of anticancer compounds. The continued investigation of derivatives from this scaffold holds significant promise for the future of oncology drug development.
References
- 1. 4-Amino-3-methoxybenzoic acid | this compound | FA29095 [biosynth.com]
- 2. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor agents. 203. Carbazole alkaloid murrayaquinone A and related synthetic carbazolequinones as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumour benzothiazoles. Part 20: 3'-cyano and 3'-alkynyl-substituted 2-(4'-aminophenyl)benzothiazoles as new potent and selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 4-Amino-3-methoxybenzoic Acid in Peptide Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzoic acid is a non-proteinogenic amino acid that presents a unique scaffold for applications in peptide synthesis and drug design. Its aromatic structure, coupled with the reactive amino and carboxylic acid functionalities, allows for its incorporation into peptide backbones, serving as a rigid spacer, a conformational constraint, or a versatile linker for more complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of 4-Amino-3-methoxybenzoic acid in peptide synthesis, catering to researchers and professionals in the field of drug development and peptide chemistry. The strategic incorporation of such unnatural amino acids can lead to peptides with enhanced stability, novel biological activities, and improved pharmacokinetic profiles.
Application Notes
4-Amino-3-methoxybenzoic acid can be employed in peptide synthesis in two primary capacities:
-
As a Modified Amino Acid Building Block: When incorporated into a peptide sequence, the rigid benzene (B151609) ring of 4-Amino-3-methoxybenzoic acid can significantly influence the peptide's secondary structure. This can be advantageous in mimicking or disrupting specific protein-protein interactions or in stabilizing a desired conformation for receptor binding. The methoxy (B1213986) and amino substituents on the ring also offer potential sites for further chemical modification, allowing for the synthesis of peptide conjugates or libraries.
-
As a Linker or Scaffolding Moiety: The bifunctional nature of 4-Amino-3-methoxybenzoic acid makes it a suitable candidate for use as a linker. It can be used to cyclize peptides, to connect two peptide chains, or to attach peptides to other molecules such as reporter tags, cytotoxic drugs, or solid supports. Its defined length and rigidity can provide precise control over the spatial arrangement of the attached moieties. For instance, a closely related isomer, 3-amino-4-(methylamino)benzoic acid (MeDbz), has been successfully used as a linker for on-resin peptide cyclization.
The commercially available Fmoc-protected version of the isomer, Fmoc-3-amino-4-methoxy-benzoic acid, suggests that the target molecule can be readily integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Experimental Protocols
Protocol 1: Fmoc Protection of 4-Amino-3-methoxybenzoic acid
This protocol describes the synthesis of Fmoc-4-Amino-3-methoxybenzoic acid, a necessary precursor for its use in Fmoc-based solid-phase peptide synthesis.
Materials:
-
4-Amino-3-methoxybenzoic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Amino-3-methoxybenzoic acid (1 equivalent) in a 10% aqueous solution of sodium carbonate or sodium bicarbonate in a round-bottom flask.
-
In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in dioxane.
-
Slowly add the Fmoc-reagent solution to the stirred solution of 4-Amino-3-methoxybenzoic acid at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-reagent and byproducts.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude Fmoc-4-Amino-3-methoxybenzoic acid by recrystallization (e.g., from ethyl acetate/hexane) or flash column chromatography.
Workflow for Fmoc Protection:
Caption: Workflow for the Fmoc protection of 4-Amino-3-methoxybenzoic acid.
Protocol 2: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-4-Amino-3-methoxybenzoic acid into a peptide sequence on a solid support using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected Rink Amide or Wang resin
-
Fmoc-4-Amino-3-methoxybenzoic acid
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
1. Resin Swelling:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).
3. Coupling of Fmoc-4-Amino-3-methoxybenzoic acid:
-
In a separate vial, pre-activate Fmoc-4-Amino-3-methoxybenzoic acid (3-5 equivalents relative to resin loading) with a coupling agent like HATU (0.95 equivalents to the amino acid) and an activator base like DIPEA (2 equivalents to the amino acid) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, although this will be negative after coupling to a secondary amine).
-
After completion, drain the coupling solution and wash the resin with DMF (5-7 times).
4. Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the desired sequence.
5. Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in Step 2.
6. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC to confirm its identity and purity.[3]
SPPS Workflow Diagram:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Quantitative Data
Currently, there is a lack of specific published quantitative data on the coupling efficiency, yield, and purity of peptides synthesized using 4-Amino-3-methoxybenzoic acid. However, based on the general principles of SPPS and the properties of similar aromatic amino acids, the following can be anticipated:
| Parameter | Expected Range | Notes |
| Fmoc-Protection Yield | 70-90% | Dependent on reaction conditions and purification method. |
| SPPS Coupling Efficiency | >98% | With optimized coupling reagents (e.g., HATU) and reaction times. Steric hindrance from the aromatic ring might necessitate longer coupling times or double coupling. |
| Crude Peptide Purity | 50-80% | Highly dependent on the peptide sequence and length. The hydrophobic nature of the aromatic ring may lead to aggregation and formation of deletion sequences. |
| Final Peptide Yield (after purification) | 10-40% | Typical for synthetic peptides, influenced by the number of synthetic steps and purification losses. |
Characterization of Peptides Containing 4-Amino-3-methoxybenzoic Acid
Standard analytical techniques are employed to characterize peptides incorporating this non-natural amino acid.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used for both purification and purity assessment. The hydrophobic nature of the 4-Amino-3-methoxybenzoic acid residue will likely increase the retention time of the peptide on C18 or C8 columns.[1][4]
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the synthesized peptide. Tandem MS (MS/MS) can be used to verify the peptide sequence, with the fragmentation pattern of the 4-Amino-3-methoxybenzoic acid residue providing a unique signature.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (e.g., COSY, TOCSY, NOESY) can be used to determine the three-dimensional structure of the peptide in solution. The aromatic protons of the 4-Amino-3-methoxybenzoic acid residue will appear in the aromatic region of the ¹H NMR spectrum (typically 6-8 ppm), and their chemical shifts will be sensitive to the local environment within the peptide structure.[6][7]
Signaling Pathways and Biological Applications
While no specific signaling pathways involving peptides containing 4-Amino-3-methoxybenzoic acid have been reported, the incorporation of such rigid, aromatic scaffolds is a common strategy in drug design to modulate biological activity. Derivatives of p-aminobenzoic acid have been explored as peptidomimetics with potential antidiabetic properties.[8] Furthermore, aminobenzoic acid derivatives have been investigated for their antimicrobial and cytotoxic activities.[9]
The logical progression for a researcher using 4-Amino-3-methoxybenzoic acid would be to incorporate it into a known bioactive peptide to study its effect on activity or to include it in a peptide library for screening against a specific biological target.
Logical Workflow for Biological Evaluation:
Caption: Workflow for the biological evaluation of peptides containing 4-Amino-3-methoxybenzoic acid.
Conclusion
4-Amino-3-methoxybenzoic acid represents a valuable, yet underexplored, building block for peptide synthesis. Its incorporation into peptide structures offers a means to introduce conformational rigidity and a scaffold for further functionalization. The protocols provided herein offer a starting point for researchers to utilize this compound in their peptide design and drug discovery efforts. Future work should focus on generating robust quantitative data for its performance in SPPS and exploring the biological activities of peptides containing this unique moiety.
References
- 1. bachem.com [bachem.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rapid Library Screen for Tailoring β-Peptide Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of novel peptidomimetics bearing p-aminobenzoic acid moiety as potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-3-methoxybenzoic Acid in the Preparation of Chk1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 1 (Chk1) is a crucial serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage or replication stress, Chk1 is activated and orchestrates cell cycle arrest, allowing time for DNA repair.[1][2] Many cancer cells have a defective G1 checkpoint, often due to p53 mutations, and therefore heavily rely on the S and G2 checkpoints maintained by Chk1 for survival. This dependency makes Chk1 an attractive target for cancer therapy. Inhibition of Chk1 can abrogate these checkpoints, leading to premature mitotic entry and subsequent cell death in cancer cells when combined with DNA-damaging agents.
4-Amino-3-methoxybenzoic acid has emerged as a valuable starting material for the synthesis of a class of potent Chk1 inhibitors, specifically (phenyl)(cyanopyrazinyl)urea derivatives.[3] This document provides detailed application notes and protocols for the synthesis and evaluation of Chk1 inhibitors derived from 4-Amino-3-methoxybenzoic acid.
Chk1 Signaling Pathway
The Chk1 signaling pathway is a critical component of the cellular response to DNA damage. The simplified pathway diagram below illustrates the central role of Chk1.
Caption: Simplified Chk1 signaling pathway in response to DNA damage.
Synthesis of Chk1 Inhibitors from 4-Amino-3-methoxybenzoic Acid
The general scheme for the synthesis of (phenyl)(cyanopyrazinyl)urea-based Chk1 inhibitors from 4-Amino-3-methoxybenzoic acid involves several key steps. The following is a representative synthetic workflow.
Caption: General synthetic workflow for Chk1 inhibitors.
Protocol: Synthesis of a Representative N-(4-methoxy-3-ureidophenyl)-5-cyanopyrazine-2-carboxamide
This protocol is a representative example and may require optimization for specific derivatives.
Step 1: Amide Formation
-
To a solution of 4-Amino-3-methoxybenzoic acid (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq.) and a base such as diisopropylethylamine (DIPEA) (2 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired aniline derivative (1 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate benzamide derivative.
Step 2: Urea Formation
-
Prepare a solution of the intermediate benzamide derivative (1 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).
-
In a separate flask, prepare the 5-cyanopyrazin-2-yl isocyanate precursor. This can be achieved by reacting 2-amino-5-cyanopyrazine with triphosgene (B27547) in the presence of a non-nucleophilic base.
-
Add the isocyanate precursor solution dropwise to the solution of the benzamide derivative at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a small amount of methanol.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield the final (phenyl)(cyanopyrazinyl)urea Chk1 inhibitor.
Experimental Evaluation of Chk1 Inhibitors
The following are standard protocols for the preliminary evaluation of newly synthesized Chk1 inhibitors.
Protocol: In Vitro Chk1 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Chk1 kinase.
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the diluted inhibitor.
-
Add recombinant human Chk1 enzyme and a suitable substrate (e.g., a synthetic peptide derived from Cdc25C).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.
Protocol: Cell Viability Assay
This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50).
-
Seed cancer cells (e.g., HT29, HeLa) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Chk1 inhibitor for 72 hours.
-
Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the results to untreated control cells and calculate GI50 values.
Protocol: Western Blotting for Target Engagement
This method is used to confirm that the inhibitor is engaging its target within the cell.
-
Treat cells with the Chk1 inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with primary antibodies against phospho-Chk1 (Ser345), total Chk1, and a downstream marker of DNA damage such as γH2AX.
-
Incubate with a secondary antibody and visualize the protein bands using a suitable detection method. A decrease in phospho-Chk1 and an increase in γH2AX would indicate target engagement and induction of DNA damage.
Caption: A typical workflow for Western blot analysis.
Structure-Activity Relationship (SAR) and Quantitative Data
The following table summarizes the inhibitory activities of a series of 1-(substituted phenyl)-3-(5-cyanopyrazin-2-yl)urea derivatives, which share the core scaffold of inhibitors derived from 4-Amino-3-methoxybenzoic acid.
| Compound ID | Phenyl Ring Substituents | Chk1 IC50 (nM) | Cellular Potency (Checkpoint Abrogation, IC50 µM) | Reference |
| 1 | 5-Cl, 2-OCH3, 4-OCH3 | 3 | 1.7 | [1] |
| 2 | 5-Cl, 2-OCH3, 4-H | 10 | >10 | [4] |
| 3 | 5-Cl, 2-OEt, 4-OCH3 | 5 | 0.44 | [1] |
| 4 | 5-Br, 2-OCH3, 4-OCH3 | 4 | 2.5 | [1] |
| 5 | 5-F, 2-OCH3, 4-OCH3 | 8 | 3.2 | [1] |
Key SAR Observations:
-
Substitution at the 4-position of the phenyl ring: Small, electron-donating groups like methoxy (B1213986) are generally favorable for potent Chk1 inhibition.
-
Substitution at the 2-position of the phenyl ring: Alkoxy groups are well-tolerated and can contribute to potency.
-
Substitution at the 5-position of the phenyl ring: Halogen substitutions, such as chloro and bromo, are often associated with high potency.
Conclusion
4-Amino-3-methoxybenzoic acid serves as a versatile and valuable starting material for the synthesis of potent and selective Chk1 inhibitors. The (phenyl)(cyanopyrazinyl)urea scaffold derived from this precursor has demonstrated significant potential in targeting Chk1. The protocols and data presented here provide a comprehensive guide for researchers in the field of oncology drug discovery to synthesize, evaluate, and optimize novel Chk1 inhibitors based on this promising chemical scaffold. Further exploration of the structure-activity relationships will be crucial for the development of clinical candidates with improved efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usbio.net [usbio.net]
- 4. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Amino-3-methoxybenzoic Acid by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Amino-3-methoxybenzoic acid. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices. The described protocol utilizes a C18 stationary phase with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724), coupled with UV detection. Method validation parameters, including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), have been established based on typical performance for analogous compounds and are presented herein.
Introduction
4-Amino-3-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Accurate and precise quantification is crucial for quality control, reaction monitoring, and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility. This document provides a comprehensive protocol for the HPLC analysis of 4-Amino-3-methoxybenzoic acid, designed for easy implementation in a laboratory setting.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Conditions |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Materials and Reagents
-
4-Amino-3-methoxybenzoic acid reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid (Analytical grade)
-
0.45 µm Syringe filters
Protocols
Preparation of Mobile Phase
-
Aqueous Phase (0.1% Phosphoric Acid in Water): Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 500 mL of HPLC grade water. Bring the volume to the mark with HPLC grade water and mix thoroughly.
-
Mobile Phase Mixture: Mix the aqueous phase and acetonitrile in the desired ratio (e.g., 70:30 v/v for 30% acetonitrile).
-
Degassing: Degas the mobile phase using an ultrasonic bath for 15 minutes or by vacuum filtration.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 4-Amino-3-methoxybenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain approximately 10 mg of 4-Amino-3-methoxybenzoic acid and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below. These values are representative for methods analyzing similar benzoic acid derivatives and are expected to be comparable for 4-Amino-3-methoxybenzoic acid.[1]
| Validation Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Data Presentation
Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Precision Data (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | %RSD |
| 50 | 761,500 | 9,138 | 1.2 |
Accuracy Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 25 | 24.8 | 99.2 |
| 50 | 50.3 | 100.6 |
| 75 | 74.5 | 99.3 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of 4-Amino-3-methoxybenzoic acid.
Caption: Logical workflow for HPLC method development and validation.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 4-Amino-3-methoxybenzoesäure für das biologische Screening
Datum: 18. Dezember 2025
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Synthese von Derivaten der 4-Amino-3-methoxybenzoesäure und deren anschließendes biologisches Screening. 4-Amino-3-methoxybenzoesäure ist ein wertvolles Ausgangsmaterial für die Synthese von biologisch aktiven Verbindungen, einschließlich solcher mit potenzieller antitumoraler und antimikrobieller Wirkung.[1][2][3] Insbesondere dient sie als Zwischenprodukt bei der Herstellung von (Aminophenyl)benzothiazolen mit Antitumoraktivität und (Phenyl)(cyanopyrazinyl)harnstoff-Derivaten, die als Inhibitoren der Checkpoint-Kinase-1 (Chk1) fungieren.[2][3] Die hier beschriebenen Methoden umfassen die Synthese von Amid- und Ester-Derivaten sowie Protokolle für zellbasierte Assays zur Evaluierung ihrer biologischen Aktivität.
Einleitung
4-Amino-3-methoxybenzoesäure ist eine aromatische Carbonsäure, die aufgrund ihrer funktionellen Gruppen – einer Aminogruppe, einer Methoxygruppe und einer Carbonsäuregruppe – ein vielseitiger Baustein für die organische Synthese ist. Diese funktionellen Gruppen ermöglichen eine gezielte Modifikation, um eine Bibliothek von Derivaten für das biologische Screening zu erstellen. Die Derivatisierung dieser Ausgangsverbindung ist von besonderem Interesse für die Entdeckung neuer therapeutischer Wirkstoffe, insbesondere im Bereich der Onkologie und der antimikrobiellen Forschung.
Datenpräsentation: Biologische Aktivität von Derivaten
Die folgende Tabelle fasst quantitative Daten zur biologischen Aktivität von Derivaten zusammen, die strukturell mit 4-Amino-3-methoxybenzoesäure verwandt sind. Diese Daten dienen als Referenz für das erwartete Wirksamkeitspotenzial von neu synthetisierten Verbindungen.
Tabelle 1: Antikanzerogene Aktivität von substituierten Benzamid-Derivaten
| Verbindung | Zelllinie | IC₅₀ (µM) | Referenzverbindung | IC₅₀ (µM) der Referenz |
| Verbindung 7 (2,6-Dichlorpurin-Derivat von 4-Methylbenzamid) | K562 (Chronische myeloische Leukämie) | 2.27 | Sorafenib | anwendbar |
| Verbindung 7 (2,6-Dichlorpurin-Derivat von 4-Methylbenzamid) | HL-60 (Promyelozytische Leukämie) | 1.42 | Sorafenib | anwendbar |
| Verbindung 10 (2,6-Dichlorpurin-Derivat von 4-Methylbenzamid) | K562 (Chronische myeloische Leukämie) | 2.53 | Sorafenib | anwendbar |
| Verbindung 10 (2,6-Dichlorpurin-Derivat von 4-Methylbenzamid) | HL-60 (Promyelozytische Leukämie) | 1.52 | Sorafenib | anwendbar |
| Verbindung 20 (Alkyl-Derivat von 4-Aminobenzoesäure) | NCI-H460 (Lungenkarzinom) | 15.59 | Cisplatin | 21.00 |
Quelle: Die Daten für die Verbindungen 7 und 10 stammen aus einer Studie über 4-Methylbenzamid-Derivate.[4] Die Daten für Verbindung 20 stammen aus einer Studie über Alkyl-Derivate der 4-Aminobenzoesäure.[5]
Tabelle 2: Antimikrobielle Aktivität von N-(4-Methoxybenzyl)amid-Derivaten
| Verbindung | Testorganismus | MIC (µg/mL) | MKC (µg/mL) |
| N-(4-methoxybenzyl)undec-10-enamid | E. coli | 125 | 250 |
| N-(4-methoxybenzyl)undec-10-enamid | A. tumefaciens | 125 | 250 |
| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamid | E. coli | 31.25 | 62.5 |
| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamid | A. tumefaciens | 31.25 | 62.5 |
| N-(4-methoxybenzyl)oleamid | E. coli | 62.5 | 125 |
| N-(4-methoxybenzyl)oleamid | A. tumefaciens | 62.5 | 125 |
Quelle: Die Daten stammen aus einer Studie über von Fettsäuren abgeleitete 4-Methoxybenzylamide.[6]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Synthese von Amid- und Ester-Derivaten der 4-Amino-3-methoxybenzoesäure sowie ein allgemeines Protokoll für einen zytotoxischen Assay.
Synthese von Amid-Derivaten
Die Amidierung der Carbonsäuregruppe ist eine gängige Methode zur Derivatisierung. Hier wird ein allgemeines Protokoll unter Verwendung von EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) als Kupplungsreagenz beschrieben.
Materialien:
-
4-Amino-3-methoxybenzoesäure
-
Gewünschtes primäres oder sekundäres Amin
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid)
-
HOBt (Hydroxybenzotriazol)
-
DMAP (4-Dimethylaminopyridin)
-
DIPEA (N,N-Diisopropylethylamin)
-
Acetonitril (wasserfrei)
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung
-
Wasserfreies Natriumsulfat
Protokoll:
-
Lösen Sie 4-Amino-3-methoxybenzoesäure (1,0 Äquiv.) und das entsprechende Amin (1,2 Äquiv.) in wasserfreiem Acetonitril.
-
Fügen Sie EDC (1,0 Äquiv.), DMAP (1,0 Äquiv.), eine katalytische Menge HOBt (0,1 Äquiv.) und DIPEA hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion konzentrieren Sie die Mischung unter reduziertem Druck.
-
Nehmen Sie den Rückstand in Dichlormethan auf und waschen Sie ihn nacheinander mit gesättigter Natriumbicarbonatlösung und Wasser.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amid-Derivat zu erhalten.
Synthese von Ester-Derivaten (Fischer-Veresterung)
Die Veresterung der Carbonsäuregruppe mit verschiedenen Alkoholen ist eine weitere wichtige Derivatisierungsmethode.
Materialien:
-
4-Amino-3-methoxybenzoesäure
-
Gewünschter Alkohol (z. B. Methanol, Ethanol)
-
Konzentrierte Schwefelsäure (katalytische Menge)
Protokoll:
-
Lösen oder suspendieren Sie 4-Amino-3-methoxybenzoesäure (1,0 Äquiv.) in einem großen Überschuss des gewünschten Alkohols.
-
Fügen Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure hinzu.
-
Erhitzen Sie die Reaktionsmischung für mehrere Stunden unter Rückfluss. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Kühlen Sie die Reaktion ab und entfernen Sie den überschüssigen Alkohol unter reduziertem Druck.
-
Neutralisieren Sie die verbleibende Mischung vorsichtig mit einer gesättigten Natriumbicarbonatlösung.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).
-
Trocknen Sie die kombinierte organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.
-
Reinigen Sie den rohen Ester mittels Säulenchromatographie oder Umkristallisation.
Protokoll für den MTT-Zytotoxizitätsassay
Der MTT-Assay ist eine kolorimetrische Methode zur Bestimmung der Zelllebensfähigkeit und wird häufig zur Bewertung der zytotoxischen Wirkung von Verbindungen eingesetzt.[7]
Materialien:
-
Kultivierte Krebszelllinien (z. B. HCT-116, A549, HepG2)
-
Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FCS)
-
Testverbindungen (Derivate der 4-Amino-3-methoxybenzoesäure) in verschiedenen Konzentrationen
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
DMSO (Dimethylsulfoxid)
-
96-Well-Platten
Protokoll:
-
Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO₂.
-
Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen und inkubieren Sie sie für 48-72 Stunden. Schließen Sie eine unbehandelte Kontrolle und eine Positivkontrolle (z. B. Doxorubicin) mit ein.
-
Fügen Sie zu jedem Well MTT-Lösung hinzu und inkubieren Sie die Platten für 3-4 Stunden bei 37 °C, um die Bildung von Formazan-Kristallen zu ermöglichen.
-
Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle in DMSO.
-
Messen Sie die Absorption bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät.
-
Berechnen Sie die prozentuale Zelllebensfähigkeit im Verhältnis zur unbehandelten Kontrolle und bestimmen Sie die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden).
Visualisierungen
Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und einen relevanten Signalweg.
Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zum Screening.
Abbildung 2: Vereinfachter Chk1-Signalweg bei DNA-Schäden.
References
- 1. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 2. usbio.net [usbio.net]
- 3. 4-Amino-3-methoxybenzoic acid CAS#: this compound [m.chemicalbook.com]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
4-Amino-3-methoxybenzoic Acid: A Versatile Building Block in Organic Synthesis
Introduction: 4-Amino-3-methoxybenzoic acid is a readily available and versatile aromatic compound that serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Its unique substitution pattern, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid on the benzene (B151609) ring, provides multiple reactive sites for a variety of chemical transformations. This allows for the construction of molecular scaffolds with significant applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of 4-Amino-3-methoxybenzoic acid in the synthesis of several important classes of compounds, including benzothiazoles, quinazolinones, and ureas.
Application in the Synthesis of Bioactive Molecules
4-Amino-3-methoxybenzoic acid is a key precursor for the synthesis of various biologically active molecules. Its derivatives have shown potential as antitumor agents and kinase inhibitors.
Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazoles
2-Arylbenzothiazoles are a class of compounds known for their wide range of pharmacological activities, including antitumor properties. The synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole can be achieved through the condensation of 4-Amino-3-methoxybenzoic acid with 2-aminothiophenol (B119425).
Experimental Protocol: Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole
This protocol is based on the general method for synthesizing 2-arylbenzothiazoles from aminobenzoic acids.[1]
Materials:
-
4-Amino-3-methoxybenzoic acid
-
2-Aminothiophenol
-
Polyphosphoric acid (PPA)
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of 4-Amino-3-methoxybenzoic acid (1 equivalent) and 2-aminothiophenol (1 equivalent) is prepared.
-
Polyphosphoric acid (PPA) is added to the flask in excess to serve as both a catalyst and a solvent.
-
The reaction mixture is heated to a high temperature, typically around 220°C, for several hours (e.g., 3 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice water with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of ammonium hydroxide until a precipitate is formed.
-
The precipitate is collected by filtration, washed thoroughly with water, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-(4-Amino-3-methoxyphenyl)benzothiazole.
Quantitative Data:
| Product | Starting Materials | Reaction Conditions | Yield | Reference |
| 2-(4-Aminophenyl)benzothiazole derivatives | Substituted aminobenzoic acids and 2-aminothiophenol | PPA, 220°C, 3h | 50-60% | [1] |
Synthesis of Quinazolinone Derivatives
Quinazolinones are a large class of heterocyclic compounds possessing a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The synthesis of quinazolinone derivatives can be achieved from anthranilic acid and its analogs.
Experimental Protocol: Synthesis of a 6-Methoxy-7-amino-substituted Quinazolinone Derivative (General Approach)
This protocol is adapted from general methods for quinazolinone synthesis.[2][3][4][5]
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Organic clay catalyst (optional, for microwave synthesis)
-
Ethanol
Procedure:
-
A mixture of 4-Amino-3-methoxybenzoic acid (1 equivalent) and an excess of formamide is placed in a reaction vessel.
-
The mixture is heated at a temperature of 130-135°C for several hours. The reaction can be monitored by TLC.
-
Alternatively, for a greener approach, the reaction can be carried out under solvent-free conditions using microwave irradiation, potentially with an organic clay catalyst.[2]
-
After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of ice-cold water.
-
The solid product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from ethanol.
Quantitative Data:
| Product | Starting Materials | Reaction Conditions | Yield | Reference |
| Quinazolin-4-one | Anthranilic acid, Formamide | 130-135°C, 2h | 73.3% | [5] |
| Quinazolin-4-one | Anthranilic acid, Formamide | Vood alloy, 130-135°C | 96% | [5] |
Synthesis of Urea (B33335) Derivatives
Urea derivatives are important pharmacophores found in numerous clinically approved drugs. The synthesis of urea derivatives from 4-Amino-3-methoxybenzoic acid can be envisioned through the formation of an isocyanate intermediate followed by reaction with an amine.
Experimental Workflow: General Synthesis of Urea Derivatives
Caption: General workflow for the synthesis of urea derivatives from 4-Amino-3-methoxybenzoic acid via a Curtius rearrangement.
Experimental Protocol: Synthesis of a Urea Derivative (General Approach)
This protocol is based on general methods for urea synthesis from carboxylic acids via the Curtius rearrangement.[6]
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Diphenylphosphoryl azide (B81097) (DPPA)
-
An appropriate amine (R-NH2)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Tertiary amine base (e.g., Triethylamine)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-Amino-3-methoxybenzoic acid (1 equivalent) and a tertiary amine base (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution in an ice bath and add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature for a period, then heat to induce the Curtius rearrangement to the isocyanate intermediate. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.
-
After the rearrangement is complete, cool the reaction mixture and add the desired amine (R-NH2) (1.2 equivalents).
-
Stir the reaction at room temperature or with gentle heating until the formation of the urea is complete (monitored by TLC).
-
The reaction mixture is then worked up by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude urea derivative can be purified by column chromatography or recrystallization.
Application in Kinase Inhibitor Synthesis
While not a direct starting material, derivatives of 4-Amino-3-methoxybenzoic acid are crucial intermediates in the synthesis of potent kinase inhibitors, such as Bosutinib. Bosutinib is a dual inhibitor of the Bcr-Abl and Src tyrosine kinases, which are key players in the signaling pathways of chronic myeloid leukemia (CML).
Signaling Pathway: Bcr-Abl and Src Kinase Pathways
The Bcr-Abl fusion protein, characteristic of CML, possesses constitutively active tyrosine kinase activity. This leads to the activation of several downstream signaling pathways, including the Ras/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway, promoting cell proliferation and survival. Src family kinases, such as Hck and Lyn, are also activated by and can act downstream of Bcr-Abl, further contributing to the malignant phenotype.[7][8][9][10][11]
References
- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. generis-publishing.com [generis-publishing.com]
- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 7. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. skeenapublishers.com [skeenapublishers.com]
- 9. Stem cell and kinase activity-independent pathway in resistance of leukaemia to BCR-ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
Research Applications of 4-Amino-3-methoxybenzoic Acid Derivatives in Oncology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
While 4-Amino-3-methoxybenzoic acid has been noted for its potential as an inhibitor of the enzyme hydroxylase and has demonstrated potential to inhibit cancer cell growth at nanomolar concentrations, detailed public research on its direct applications in oncology is limited.[1] However, extensive research has been conducted on its close structural derivatives, highlighting the therapeutic potential of this chemical scaffold. This document provides detailed application notes and experimental protocols for two such derivatives: 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME) in the context of prostate cancer, and an aminobenzoic acid derivative, DAB-1 , in bladder cancer models.
Application Note 1: 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester (HMBME) as a Novel Agent in Prostate Cancer Therapy
Background: 4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a derivative of 4-Amino-3-methoxybenzoic acid, has emerged as a promising candidate for prostate cancer management. As an analogue of curcumin, HMBME has been shown to target the Akt/NF-κB signaling pathway, which is a critical cell survival pathway frequently activated in various malignancies, including prostate cancer.[2][3]
Mechanism of Action: HMBME exerts its anti-cancer effects by inducing apoptosis in prostate cancer cells.[2][3] This is achieved through the inhibition of the Akt/NF-κB signaling cascade. Specifically, HMBME has been demonstrated to:
-
Reduce the levels of the activated (phosphorylated) form of Akt.[2]
-
Inhibit the kinase activity of Akt.[2]
-
Decrease the transcriptional and DNA-binding activity of NF-κB.[2]
The inhibition of this pathway by HMBME leads to a reduction in the expression of anti-apoptotic genes, thereby promoting programmed cell death in cancer cells. Overexpression of a constitutively active form of Akt has been shown to reverse the growth-inhibitory and apoptotic effects of HMBME, confirming the direct role of Akt signaling in its mechanism of action.[2]
Preclinical Significance: Studies have demonstrated HMBME's ability to inhibit the proliferation of both human and mouse prostate cancer cells.[2][3] These findings suggest that HMBME holds potential as a therapeutic agent that targets key survival mechanisms in prostate cancer cells, warranting further investigation and development.
Application Note 2: The Aminobenzoic Acid Derivative DAB-1 as an Inhibitor of Tumor Growth and Metastasis in Bladder Cancer
Background: DAB-1 is a novel anti-inflammatory aminobenzoic acid derivative that has shown significant anti-tumor efficacy in preclinical murine models of both non-muscle invasive and muscle-invasive bladder cancer.[4] Chronic inflammation is a known driver of bladder cancer progression, and DAB-1 is designed to target this cancer-related inflammation.
Mechanism of Action: The anti-tumor effects of DAB-1 are associated with the inhibition of two key signaling pathways: the TNFα/NF-κB pathway and the iNOS/NO pathway.[4] Mechanistic studies have revealed that DAB-1:
-
Inhibits the activation of the TNFα/NF-κB and IL6/STAT3 signaling pathways.
-
Decreases TNFα-induced nitric oxide (NO) production by reducing NF-κB transcriptional activation and the expression of functional inducible nitric oxide synthase (iNOS).
-
Inhibits cellular proliferation with minimal to no effect on cell mortality or apoptosis.
This multi-targeted approach leads to a significant reduction in tumor cell proliferation and the deactivation of tumor-associated macrophages.
Preclinical Significance: In vivo studies have demonstrated that treatment with DAB-1 effectively inhibits tumor growth, the formation of metastases, and improves survival rates in murine models of bladder cancer.[4] Furthermore, toxicology studies have indicated that DAB-1 does not adversely affect normal mouse development or the function of vital organs, suggesting a favorable safety profile.[4] These findings highlight the potential of DAB-1 as a safe and effective therapeutic agent for the treatment of bladder cancer.
Quantitative Data
Table 1: In Vitro Efficacy of 4-Hydroxy-3-methoxybenzoic Acid Methyl Ester (HMBME) in Prostate Cancer Cells
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| LNCaP | Human Prostate Cancer | Proliferation Assay | Growth Inhibition | Significant inhibition of proliferation | [2][3] |
| PC-3 | Human Prostate Cancer | Proliferation Assay | Growth Inhibition | Significant inhibition of proliferation | [2][3] |
| TRAMP | Mouse Prostate Cancer | Proliferation Assay | Growth Inhibition | Significant inhibition of proliferation | [2][3] |
Table 2: In Vivo Efficacy of DAB-1 in a Murine Bladder Cancer Model (MB49-I)
| Treatment Group | Parameter | Result | Reference |
| DAB-1 | Tumor Growth | Significant inhibition | [4] |
| DAB-1 | Metastasis | Significant reduction | [4] |
| DAB-1 | Survival Rate | Significantly increased | [4] |
| DAB-1 | iNOS Expression in Tumor | Significantly decreased | [4] |
| DAB-1 | Macrophage Activation | Deactivation observed | [4] |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assessment using MTT Assay
This protocol is a standard method to assess the cytotoxic effects of compounds like HMBME on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., LNCaP, PC-3)
-
Complete culture medium
-
96-well plates
-
HMBME (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of HMBME in culture medium. Remove the old medium from the wells and add 100 µL of the HMBME dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
Protocol 2: In Vitro Akt Kinase Activity Assay
This protocol is used to determine the effect of HMBME on the kinase activity of Akt.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
Cell lysis buffer supplemented with protease and phosphatase inhibitors
-
Anti-Akt antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
Recombinant GSK-3α (as Akt substrate)
-
ATP solution
-
SDS-PAGE sample buffer
-
Anti-phospho-GSK-3α antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Lysis: Treat LNCaP cells with HMBME for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Akt antibody, followed by the addition of Protein A/G agarose beads to immunoprecipitate Akt.
-
Kinase Reaction: Resuspend the washed beads in kinase assay buffer. Add recombinant GSK-3α and ATP. Incubate at 30°C for 30 minutes.
-
Western Blotting: Terminate the reaction by adding SDS-PAGE sample buffer and boiling. Run the samples on an SDS-PAGE gel and transfer to a membrane.
-
Detection: Probe the membrane with an anti-phospho-GSK-3α antibody to detect the phosphorylation of the Akt substrate.
Protocol 3: NF-κB DNA Binding Activity Assay (ELISA-based)
This assay measures the effect of HMBME or DAB-1 on the DNA binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
NF-κB DNA-binding ELISA kit (containing a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site)
-
Primary antibody specific to an activated NF-κB subunit (e.g., p65)
-
HRP-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Nuclear Extraction: Treat cells with the test compound. Prepare nuclear extracts from the cells using a nuclear extraction kit.
-
Binding Reaction: Add the nuclear extracts to the wells of the NF-κB ELISA plate and incubate to allow NF-κB to bind to the consensus sequence.
-
Antibody Incubation: Add the primary antibody against the activated NF-κB subunit, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the substrate solution and incubate until color develops. Stop the reaction with the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated NF-κB.
Protocol 4: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol is used to assess the effect of DAB-1 on iNOS activity by measuring nitrite (B80452), a stable metabolite of NO.
Materials:
-
Tumor tissue homogenates or cell culture supernatants
-
Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tumor tissue homogenates or collect cell culture supernatants after treatment with DAB-1.
-
Standard Curve: Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Griess Reaction: Add 50-100 µL of the sample or standard to a 96-well plate. Add an equal volume of Griess Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: HMBME inhibits the Akt/NF-κB pathway, leading to apoptosis.
Caption: DAB-1 inhibits TNFα/NF-κB and iNOS/NO pathways in bladder cancer.
Caption: General experimental workflow for evaluating anticancer compounds.
References
Application Notes and Protocols for 4-Amino-3-methoxybenzoic acid in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzoic acid is a versatile aromatic building block extensively utilized in synthetic organic chemistry. Its unique substitution pattern, featuring an amine, a methoxy (B1213986) group, and a carboxylic acid on a benzene (B151609) ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. These derivatives have shown significant potential in drug discovery, particularly in the development of novel anticancer agents.
This document provides detailed application notes and experimental protocols for the use of 4-Amino-3-methoxybenzoic acid in a laboratory setting, focusing on its application as a key intermediate in the synthesis of biologically active compounds such as (aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives. Safety precautions, physicochemical properties, and relevant biological data are also included to ensure safe and effective laboratory use.
Physicochemical and Safety Data
Proper handling and storage of 4-Amino-3-methoxybenzoic acid are crucial for laboratory safety and to maintain the integrity of the compound.
| Property | Value | Reference |
| CAS Number | 2486-69-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 167.16 g/mol | --INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 186-188 °C | --INVALID-LINK-- |
| Solubility | Soluble in methanol | --INVALID-LINK-- |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | --INVALID-LINK-- |
Safety Precautions:
| Hazard Statement | Precautionary Statement | Pictogram |
| H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
|
Applications in Organic Synthesis
4-Amino-3-methoxybenzoic acid serves as a critical starting material for the synthesis of various heterocyclic scaffolds with proven pharmacological activities.
Synthesis of Antitumor 2-(4-Aminophenyl)benzothiazoles
Derivatives of 2-(4-aminophenyl)benzothiazole are a class of potent and selective antitumor agents. 4-Amino-3-methoxybenzoic acid is a key precursor for introducing the substituted aminophenyl moiety at the 2-position of the benzothiazole (B30560) ring. A notable example is the synthesis of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), which has demonstrated significant anticancer activity.[1][2] The general synthetic approach involves the condensation of a substituted 4-aminobenzoic acid with an appropriate aminothiophenol.
Experimental Protocol: Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole
This protocol outlines the synthesis of the direct derivative from 4-Amino-3-methoxybenzoic acid.
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, add 4-Amino-3-methoxybenzoic acid (1 equivalent) and 2-aminothiophenol (1.1 equivalents) to polyphosphoric acid (10-20 times the weight of the benzoic acid).
-
Heat the mixture with stirring at 180-200°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is then purified by recrystallization from a suitable solvent such as ethanol (B145695) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Dry the purified product under vacuum to yield 2-(4-amino-3-methoxyphenyl)benzothiazole.
Logical Workflow for the Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole
Caption: Synthetic workflow for 2-(4-amino-3-methoxyphenyl)benzothiazole.
Synthesis of (Phenyl)(cyanopyrazinyl)urea Derivatives as Chk1 Inhibitors
Checkpoint kinase 1 (Chk1) is a crucial regulator of the cell cycle and a target for cancer therapy. (Phenyl)(cyanopyrazinyl)urea derivatives have been identified as potent Chk1 inhibitors.[3][4] 4-Amino-3-methoxybenzoic acid can be utilized to synthesize the aniline (B41778) precursor required for the urea (B33335) formation.
Experimental Protocol: General Procedure for Urea Formation
This is a general protocol for the final step in the synthesis of the urea derivatives. The synthesis of the substituted aniline from 4-Amino-3-methoxybenzoic acid would involve standard functional group manipulations.
Materials:
-
Substituted aniline (derived from 4-Amino-3-methoxybenzoic acid)
-
Substituted isocyanate (e.g., 2-isocyanato-5-cyanopyrazine)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)
-
Triethylamine (B128534) (optional, as a base)
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in anhydrous THF or DCM in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.
-
If necessary, add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of the substituted isocyanate (1 equivalent) in the same anhydrous solvent to the aniline solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired urea derivative.
General Synthetic Workflow for (Phenyl)(cyanopyrazinyl)urea Derivatives
Caption: General workflow for the synthesis of urea-based Chk1 inhibitors.
Biological Activity of Derivatives
Derivatives of 4-Amino-3-methoxybenzoic acid have shown promising biological activities, particularly in the context of cancer treatment.
Antitumor Activity of 2-(4-Aminophenyl)benzothiazole Derivatives
Several 2-(4-aminophenyl)benzothiazole derivatives exhibit potent and selective anticancer activity. For instance, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) shows very low IC₅₀ values against certain breast cancer cell lines.[5]
| Compound | Cell Line | IC₅₀ (µM) |
| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | MCF-7 (Breast) | <0.1 |
| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | T-47D (Breast) | <0.1 |
| 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) | TK-10 (Renal) | Weakly inhibitory |
The mechanism of action for these compounds is thought to involve the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[6][7] Upon binding to the AhR, the benzothiazole derivative is translocated to the nucleus, leading to the expression of cytochrome P450 enzymes, such as CYP1A1. These enzymes can metabolize the benzothiazole into a reactive species that forms DNA adducts, ultimately leading to apoptosis in sensitive cancer cells.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Proposed mechanism of action for antitumor benzothiazoles via the AhR pathway.
Chk1 Inhibitory Activity of (Phenyl)(cyanopyrazinyl)urea Derivatives
A series of 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas have been identified as potent and selective inhibitors of Chk1 kinase, with IC₅₀ values in the low nanomolar range.[4] These compounds have been shown to potentiate the effects of DNA-damaging agents in cancer cells.
| Compound | Chk1 IC₅₀ (nM) |
| 1-(5-chloro-2-ethoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | 3 |
| 1-(5-chloro-2-propoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea | 10 |
Conclusion
4-Amino-3-methoxybenzoic acid is a valuable and versatile reagent in the modern medicinal chemistry laboratory. Its utility as a scaffold for the synthesis of potent antitumor benzothiazoles and Chk1 inhibitors highlights its importance in drug discovery and development. The protocols and data presented herein provide a foundation for researchers to safely and effectively utilize this compound in their synthetic and therapeutic research endeavors. Further exploration of derivatives based on this core structure holds promise for the discovery of new and improved therapeutic agents.
References
- 1. The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological interactions between phenylbenzothiazoles and aryl hydrocarbon receptor (AhR) - Nottingham ePrints [eprints.nottingham.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and key reactions of 4-Amino-3-methoxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. The protocols outlined below cover the preparation of the parent acid, its esterification, amide coupling, and potential for cross-coupling reactions.
Synthesis of 4-Amino-3-methoxybenzoic Acid
4-Amino-3-methoxybenzoic acid can be conveniently synthesized by the hydrolysis of its corresponding methyl ester, Methyl 4-amino-3-methoxybenzoate.
Experimental Protocol: Hydrolysis of Methyl 4-amino-3-methoxybenzoate
A solution of methyl 4-amino-3-methoxybenzoate (1.0 eq) is dissolved in a mixture of methanol (B129727), tetrahydrofuran, and water. Lithium hydroxide (B78521) (LiOH) is added as the hydrolysis agent. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the organic solvents are removed under reduced pressure. The aqueous residue is then acidified with hydrochloric acid (HCl) to precipitate the product, which is collected by filtration.
Caption: Workflow for the synthesis of 4-Amino-3-methoxybenzoic acid.
| Reactant | Molar Eq. | Reagent/Solvent | Conditions | Time | Yield (%) |
| Methyl 4-amino-3-methoxybenzoate | 1.0 | LiOH (5.0 eq), MeOH/THF/H₂O | Room Temperature | 12 h | ~96%[1] |
Esterification of 4-Amino-3-methoxybenzoic Acid
The carboxylic acid functionality of 4-Amino-3-methoxybenzoic acid can be readily esterified. A common and high-yielding method involves the use of thionyl chloride in methanol.
Experimental Protocol: Methyl Esterification using Thionyl Chloride
4-Amino-3-methoxybenzoic acid is dissolved in anhydrous methanol and the solution is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise to the stirred solution. After the addition, the reaction mixture is heated to reflux. The reaction progress is monitored by TLC. Once the starting material is consumed, the excess methanol is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.
Caption: Workflow for the esterification of 4-Amino-3-methoxybenzoic acid.
| Reactant | Molar Eq. | Reagent/Solvent | Conditions | Time | Typical Yield (%) |
| 4-Amino-3-methoxybenzoic acid | 1.0 | SOCl₂ (2.2 eq), Anhydrous Methanol | Reflux | 4-6 h | >90% |
Amide Coupling Reactions
The formation of an amide bond from 4-Amino-3-methoxybenzoic acid is a crucial transformation for the synthesis of a wide range of biologically active molecules. This can be achieved using various coupling reagents. Due to the presence of the free amino group, N-protection might be necessary for certain applications to avoid self-polymerization or undesired side reactions.
N-Boc Protection of the Amino Group
To selectively react the carboxylic acid moiety, the amino group can be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate.
4-Amino-3-methoxybenzoic acid is dissolved in a suitable solvent mixture such as THF and water. A base, like sodium bicarbonate, and di-tert-butyl dicarbonate (B1257347) (Boc₂O) are added. The reaction is stirred at room temperature until completion. After an aqueous work-up, the N-Boc protected product can be isolated.[2]
| Reactant | Molar Eq. | Reagent/Solvent | Conditions | Time |
| 4-Amino-3-methoxybenzoic acid | 1.0 | Boc₂O (1.0 eq), NaHCO₃ (3.0 eq), THF/H₂O (1:1) | Room Temperature | 10 h |
Amide Coupling using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for the formation of amide bonds, especially for sterically hindered or electronically challenging substrates.
To a solution of N-Boc-4-amino-3-methoxybenzoic acid (1.0 eq) and benzylamine (B48309) (1.1 eq) in an anhydrous aprotic solvent like DMF, a non-nucleophilic base such as diisopropylethylamine (DIPEA) is added.[3][4] The mixture is cooled, and HATU (1.1 eq) is added. The reaction is stirred at room temperature and monitored by TLC. The product is isolated after an aqueous work-up and purification by column chromatography.
Caption: General workflow for HATU-mediated amide coupling.
| Reactant 1 | Reactant 2 | Coupling Reagent | Base | Solvent | Conditions | Time |
| N-Boc-4-amino-3-methoxybenzoic acid (1.0 eq) | Benzylamine (1.1 eq) | HATU (1.1 eq) | DIPEA (3.0 eq) | DMF | Room Temperature | 15 min - 2 h |
Amide Coupling using EDC/HOBt
A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is another widely used and cost-effective method for amide bond formation.
N-Boc-4-amino-3-methoxybenzoic acid (1.2 eq) is added to a stirred solution of aniline (B41778) (1.0 eq) in an anhydrous solvent like acetonitrile.[5] EDC (1.0 eq), HOBt (0.1 eq), and a catalytic amount of DMAP (1.0 eq) are then added. The reaction mixture is stirred at room temperature until completion. The product is isolated after removal of the solvent and purification.
| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Conditions | Time |
| N-Boc-4-amino-3-methoxybenzoic acid (1.2 eq) | Aniline (1.0 eq) | EDC (1.0 eq), HOBt (0.1 eq), DMAP (1.0 eq) | Acetonitrile | Room Temperature | 12-24 h |
Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of 4-Amino-3-methoxybenzoic acid, particularly halogenated analogues, are valuable substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. For a derivative such as Methyl 4-amino-5-bromo-3-methoxybenzoate, this reaction can be used to introduce a variety of aryl or vinyl substituents.
A mixture of the aryl bromide (1.0 eq), a boronic acid or ester (1.05-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like CataCXium A Pd G3), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) is prepared in a suitable solvent system (e.g., ethanol/water, dioxane, or 2-MeTHF).[6][7] The reaction mixture is typically degassed and heated until the starting material is consumed. The product is then isolated through an extractive work-up and purified by chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) |
| Methyl 4-amino-5-bromo-3-methoxybenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 80-100 |
| Methyl 4-amino-5-bromo-3-methoxybenzoate | (Hetero)arylboronic ester | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | Room Temp - 80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. This reaction would be highly useful for further functionalizing a halogenated derivative of 4-Amino-3-methoxybenzoic acid.
An aryl halide (e.g., Methyl 4-amino-5-iodo-3-methoxybenzoate) (1.0 eq), an amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), and a strong base (e.g., NaOtBu or Cs₂CO₃) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane.[4][8] The reaction is heated under an inert atmosphere until completion. The product is then isolated via filtration, extraction, and purification by chromatography.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) |
| Methyl 4-amino-5-iodo-3-methoxybenzoate | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 |
| Methyl 4-amino-5-bromo-3-methoxybenzoate | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 80-110 |
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. peptide.com [peptide.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Spectroscopic Analysis of 4-Amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key spectroscopic techniques for the characterization of 4-Amino-3-methoxybenzoic acid. Detailed experimental protocols and expected data are presented to facilitate the identification, purity assessment, and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of 4-Amino-3-methoxybenzoic acid. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
Quantitative Data
Table 1: ¹H NMR (400 MHz, DMSO-d₆) Spectral Data for 4-Amino-3-methoxybenzoic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 2H | Aromatic protons (H-2, H-6) |
| ~6.8 | d | 1H | Aromatic proton (H-5) |
| ~5.0 (broad) | s | 2H | -NH₂ protons |
| 3.85 | s | 3H | -OCH₃ protons |
| ~12.5 (broad) | s | 1H | -COOH proton |
Table 2: ¹³C NMR (100 MHz, DMSO-d₆) Spectral Data for 4-Amino-3-methoxybenzoic acid
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Carboxylic acid) |
| ~150 | C-4 (Aromatic) |
| ~148 | C-3 (Aromatic) |
| ~123 | C-1 (Aromatic) |
| ~118 | C-6 (Aromatic) |
| ~115 | C-2 (Aromatic) |
| ~112 | C-5 (Aromatic) |
| 55.6 | -OCH₃ |
Experimental Protocol: NMR Analysis
This protocol outlines the standard procedure for the NMR analysis of 4-Amino-3-methoxybenzoic acid.[1]
1. Sample Preparation:
-
Weigh 5-10 mg of 4-Amino-3-methoxybenzoic acid for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Ensure the instrument is properly tuned and shimmed.
3. ¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Apply a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of at least 5 seconds to ensure full relaxation of the carboxylic acid and amine protons.
4. ¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Experimental Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 4-Amino-3-methoxybenzoic acid based on their characteristic vibrational frequencies.
Quantitative Data
Table 3: Characteristic FTIR-ATR Peaks for 4-Amino-3-methoxybenzoic acid
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3400-3200 | N-H Stretch | Primary Amine (-NH₂) | Medium, Broad |
| 3300-2500 | O-H Stretch | Carboxylic Acid (-COOH) | Strong, Very Broad |
| ~1680 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |
| ~1620 | N-H Bend | Primary Amine (-NH₂) | Medium |
| ~1580, ~1500 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1250 | C-O Stretch | Aryl Ether | Strong |
| ~1150 | C-N Stretch | Aromatic Amine | Medium |
| 800-600 | C-H Bend | Aromatic (out-of-plane) | Medium-Strong |
Experimental Protocol: FTIR-ATR Analysis
This protocol describes the analysis of solid 4-Amino-3-methoxybenzoic acid using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
1. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of the powdered 4-Amino-3-methoxybenzoic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
2. Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
3. Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
4. Data Processing:
-
Perform an ATR correction if necessary, although for qualitative identification, this is often optional.
-
Identify and label the characteristic absorption peaks.
-
Compare the obtained spectrum with a reference spectrum if available.
Experimental Workflow
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of 4-Amino-3-methoxybenzoic acid and to gain structural information from its fragmentation pattern.
Quantitative Data
Table 4: Expected Fragments in the Electron Ionization (EI) Mass Spectrum of 4-Amino-3-methoxybenzoic acid
| m/z | Proposed Fragment | Neutral Loss |
| 167 | [M]⁺˙ (Molecular Ion) | - |
| 152 | [M - CH₃]⁺ | ˙CH₃ |
| 150 | [M - OH]⁺ | ˙OH |
| 122 | [M - COOH]⁺ | ˙COOH |
| 108 | [M - COOH - CH₂]⁺ | ˙COOH, CH₂ |
| 94 | [M - COOH - OCH₃ + H]⁺˙ | ˙COOH, ˙OCH₃, -H |
Experimental Protocol: GC-MS Analysis (with derivatization)
Due to the low volatility of 4-Amino-3-methoxybenzoic acid, derivatization is recommended for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Sample Preparation (Derivatization):
-
Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in excess.
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid and amine groups.
2. Instrumentation:
-
Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Use a capillary column suitable for the analysis of derivatized polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
3. GC-MS Acquisition:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to the derivatized 4-Amino-3-methoxybenzoic acid.
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Compare the fragmentation pattern with known fragmentation pathways of similar compounds.
Experimental Workflow
References
4-Amino-3-methoxybenzoic Acid: A Versatile Reagent in the Synthesis of Bioactive Molecules
For Immediate Release
Shanghai, China – December 18, 2025 – 4-Amino-3-methoxybenzoic acid is a key building block and versatile reagent in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique substitution pattern, featuring an amine, a methoxy (B1213986) group, and a carboxylic acid on a benzene (B151609) ring, allows for diverse chemical transformations, making it a valuable precursor in the development of novel therapeutic agents and functional materials. This document provides detailed application notes and experimental protocols for the use of 4-amino-3-methoxybenzoic acid in the synthesis of two major classes of bioactive compounds: 2-arylbenzothiazoles with antitumor activity and N,N'-disubstituted ureas as checkpoint kinase 1 (Chk1) inhibitors.
Application 1: Synthesis of Antitumor 2-(4-Amino-3-methoxyphenyl)benzothiazoles
Substituted 2-arylbenzothiazoles are a class of compounds that have demonstrated significant and selective antitumor activity.[1][2] The synthesis of these compounds often involves the condensation of a substituted benzoic acid with an aminothiophenol. 4-Amino-3-methoxybenzoic acid serves as a crucial precursor for introducing the substituted phenyl moiety at the 2-position of the benzothiazole (B30560) core.
Experimental Protocol: Synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole
This protocol details the direct condensation of 4-amino-3-methoxybenzoic acid with 2-aminothiophenol (B119425) to yield the corresponding 2-arylbenzothiazole.
Materials:
-
4-Amino-3-methoxybenzoic acid
-
2-Aminothiophenol
-
Polyphosphoric acid (PPA)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of 4-amino-3-methoxybenzoic acid (1 equivalent) and 2-aminothiophenol (1.1 equivalents) is prepared.
-
Polyphosphoric acid (PPA) is added to the flask in sufficient quantity to ensure efficient stirring (approximately 10-20 times the weight of the limiting reagent).
-
The reaction mixture is heated to 180-220°C with constant stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing ice-water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is dried and then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-(4-amino-3-methoxyphenyl)benzothiazole.
-
The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Amino-3-methoxybenzoic acid | 1 | 2-4 | 180-220 | 60-80 |
| 2-Aminothiophenol | 1.1 | |||
| Polyphosphoric acid | Catalyst/Solvent |
Table 1: Representative reaction parameters for the synthesis of 2-(4-Amino-3-methoxyphenyl)benzothiazole.
Mechanism of Antitumor Action
The antitumor activity of 2-(4-aminophenyl)benzothiazole derivatives is linked to their metabolic activation by cytochrome P450 1A1 (CYP1A1).[3][4] This metabolic process generates reactive electrophilic species that can form adducts with DNA, leading to DNA damage and subsequently triggering apoptosis in cancer cells.
Caption: Metabolic activation of 2-(4-aminophenyl)benzothiazoles.
Application 2: Synthesis of (Phenyl)(cyanopyrazinyl)urea Derivatives as Chk1 Inhibitors
N,N'-disubstituted ureas are another important class of bioactive molecules, with some derivatives acting as potent inhibitors of checkpoint kinase 1 (Chk1).[5] Chk1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to the effects of chemotherapy and radiation. 4-Amino-3-methoxybenzoic acid can be utilized as a precursor to the amine component in the synthesis of these urea (B33335) derivatives.
Experimental Protocol: Synthesis of N-(Substituted Phenyl)-N'-(4-carboxy-2-methoxyphenyl)urea
This protocol outlines a general two-step, one-pot procedure for the synthesis of a urea derivative from 4-amino-3-methoxybenzoic acid and a substituted aniline (B41778), using triphosgene (B27547) as a phosgene (B1210022) equivalent.
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Substituted aniline (e.g., 4-cyanoaniline)
-
Triphosgene
-
Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In situ generation of isocyanate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-methoxybenzoic acid (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous THF to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (characteristic N=C=O stretch around 2250-2270 cm⁻¹).
-
Urea formation: To the in situ generated isocyanate solution, add the substituted aniline (1.1 equivalents) dissolved in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N'-disubstituted urea.
-
Characterize the final product using spectroscopic techniques.
| Reactant | Molar Ratio | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Amino-3-methoxybenzoic acid | 1 | 1-2 (isocyanate) | 0 | 50-70 |
| Triphosgene | 0.4 | 12-24 (urea) | 0 to RT | |
| Substituted aniline | 1.1 | |||
| Triethylamine | 2.2 |
Table 2: Representative reaction parameters for the synthesis of N,N'-disubstituted ureas.
Mechanism of Chk1 Inhibition
Chk1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, particularly the ATR-Chk1 signaling cascade.[6][7] Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. By inhibiting Chk1, the synthesized urea derivatives prevent this cell cycle arrest, causing cells with damaged DNA to proceed into mitosis, ultimately leading to mitotic catastrophe and cell death. This is particularly effective in p53-deficient cancer cells which lack the G1 checkpoint and are heavily reliant on the S and G2/M checkpoints regulated by Chk1.
Caption: Inhibition of the ATR-Chk1 signaling pathway.
Conclusion
4-Amino-3-methoxybenzoic acid is a readily available and highly functionalized starting material for the synthesis of diverse and biologically active molecules. The protocols and mechanistic insights provided herein offer a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of novel antitumor agents and kinase inhibitors. The strategic application of this versatile reagent is poised to continue contributing to the discovery of new therapeutic leads.
References
- 1. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis and in-vitro biological activity of macrocyclic urea Chk1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Step-by-Step Synthesis of 4-Amino-3-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzoic acid and its derivatives are valuable intermediates in the fields of medicinal chemistry and materials science. These compounds serve as crucial building blocks for the synthesis of a variety of molecules with significant biological activity, including antitumor and anti-inflammatory agents.[1][2] For instance, they are used in the preparation of (aminophenyl)benzothiazoles with antitumor properties and (phenyl)(cyanopyrazinyl)urea derivatives that act as checkpoint kinase-1 (Chk1) inhibitors.[2] Their structural features also lend them to applications in the synthesis of dyes and pigments.[1] This document provides detailed protocols for the synthesis of 4-amino-3-methoxybenzoic acid from different commercially available starting materials, along with characterization data.
Synthetic Pathways Overview
The synthesis of 4-amino-3-methoxybenzoic acid can be achieved through several strategic routes. The most common pathways involve either the introduction of an amino group onto a pre-existing benzoic acid scaffold or the modification of a starting material that already contains the desired functionalities in a protected or precursor form. The choice of synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.
Caption: General synthetic workflows for 4-Amino-3-methoxybenzoic acid.
Experimental Protocols
Protocol 1: Synthesis from Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid)
This protocol follows a multi-step synthesis involving the protection of the carboxylic acid, nitration, and subsequent reduction of the nitro group, followed by deprotection.
Step 1a: Esterification of Vanillic Acid
-
Dissolve vanillic acid (1 equivalent) in methanol (B129727).
-
Add thionyl chloride (2 equivalents) dropwise at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the resulting oil in ice-water and adjust the pH to 7-8 with a saturated aqueous sodium bicarbonate solution to yield methyl 4-hydroxy-3-methoxybenzoate.[3]
Step 1b: Nitration of Methyl 4-hydroxy-3-methoxybenzoate Note: This is an adaptation of a similar nitration.
-
Dissolve the product from Step 1a in a mixture of acetic acid.
-
Add nitric acid (66%) dropwise at room temperature.
-
Stir the mixture at 60°C for 3-4 hours.[3]
-
Wash the mixture with ice-water.
-
Neutralize the organic layer with a saturated sodium bicarbonate solution to obtain the nitrated product.[3]
Step 1c: Reduction of the Nitro Group
-
Prepare a suspension of powdered iron (3.3 equivalents) and ammonium (B1175870) chloride (5.2 equivalents) in a mixture of methanol and water.
-
Heat the suspension to reflux for 10 minutes.
-
Add a solution of the nitrated product from Step 1b in heated methanol dropwise.
-
Continue heating at reflux for 4 hours.[3]
-
Filter the catalyst and evaporate the methanol from the filtrate to yield methyl 4-amino-3-methoxybenzoate.[3]
Step 1d: Hydrolysis of the Ester
-
To a solution of methyl 4-amino-3-methoxybenzoate (1 equivalent) in a mixture of methanol, tetrahydrofuran, and water, add lithium hydroxide (B78521) (5 equivalents).[4]
-
Stir the mixture at 25°C for 12 hours under a nitrogen atmosphere.[4]
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Adjust the pH of the aqueous phase to 2 with 2 N HCl.[4]
-
Filter the aqueous phase and concentrate in vacuo to afford 4-amino-3-methoxybenzoic acid.[4]
Protocol 2: Synthesis from 3-Methoxy-4-nitrobenzoic acid
This protocol is a more direct route involving the reduction of a commercially available nitrated precursor.
Step 2a: Reduction of 3-Methoxy-4-nitrobenzoic acid
-
In a reaction vessel, create a suspension of 3-methoxy-4-nitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent. Common systems include:
-
Iron powder and ammonium chloride in a methanol/water mixture, heated to reflux.[3]
-
Catalytic hydrogenation using Pd/C in a suitable solvent under a hydrogen atmosphere.
-
-
Monitor the reaction progress using TLC or HPLC.
-
Upon completion, filter off the catalyst (if used) or any insoluble iron salts.
-
Evaporate the solvent from the filtrate.
-
The crude product can be purified by recrystallization to yield 4-amino-3-methoxybenzoic acid.
Data Presentation
Table 1: Summary of Physical and Chemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Amino-3-methoxybenzoic acid | 2486-69-3 | C₈H₉NO₃ | 167.16 | 186-188 | White to cream powder/crystals |
| Vanillic acid | 121-34-6 | C₈H₈O₄ | 168.15 | 210-213 | White to light yellow powder |
| 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 | C₈H₇NO₅ | 197.14 | 192-194 | Not specified |
Table 2: Representative Reaction Data for Ester Hydrolysis (Protocol 1, Step 1d)
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 4-amino-3-methoxybenzoate | Lithium hydroxide, water | Methanol, THF | 25 | 12 | 96.35 |
Data sourced from[4]
Concluding Remarks
The protocols outlined provide robust and reproducible methods for the synthesis of 4-amino-3-methoxybenzoic acid, a key intermediate for pharmaceutical and chemical industries. The choice of the synthetic route can be adapted based on the available starting materials and equipment. Proper analytical techniques, such as NMR, IR, and mass spectrometry, should be used to confirm the identity and purity of the synthesized compounds. The provided data tables offer a quick reference for the physical properties and expected yields, aiding in the planning and execution of these synthetic procedures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-3-methoxybenzoic acid CAS#: this compound [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-Amino-3-methoxybenzoic acid 98 this compound [sigmaaldrich.com]
- 6. Vanillic acid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-3-methoxybenzoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Amino-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 4-Amino-3-methoxybenzoic acid?
There are two primary synthetic routes for the preparation of 4-Amino-3-methoxybenzoic acid:
-
Hydrolysis of Methyl 4-amino-3-methoxybenzoate: This is a high-yield, one-step process involving the saponification of the corresponding methyl ester.[1]
-
Nitration of 4-Methoxybenzoic Acid followed by Reduction: This two-step route involves the nitration of 4-methoxybenzoic acid to form 4-Methoxy-3-nitrobenzoic acid, which is then reduced to the desired amino acid.
Q2: What are the critical parameters to control for a high yield in the hydrolysis of Methyl 4-amino-3-methoxybenzoate?
Key parameters for the successful hydrolysis of Methyl 4-amino-3-methoxybenzoate include the choice of base, reaction temperature, and reaction time. Lithium hydroxide (B78521) (LiOH) is an effective base for this transformation, and the reaction is typically carried out at room temperature for an extended period (e.g., 12 hours) to ensure complete conversion.[1]
Q3: What are the potential challenges in the nitration of 4-Methoxybenzoic acid?
The main challenges during the nitration of 4-Methoxybenzoic acid are controlling the regioselectivity and preventing over-nitration. The methoxy (B1213986) and carboxylic acid groups direct the electrophilic nitration to specific positions on the aromatic ring. Careful control of the reaction temperature and the nitrating agent is crucial to selectively obtain the desired 3-nitro isomer.
Q4: How can I purify the final product, 4-Amino-3-methoxybenzoic acid?
Purification of 4-Amino-3-methoxybenzoic acid can typically be achieved by recrystallization. The choice of solvent is critical; often a polar protic solvent or a solvent mixture is used. If the product is colored (e.g., yellow or brown), treatment with activated charcoal during recrystallization can help remove colored impurities.[2] It is also important to handle the compound under an inert atmosphere as aminobenzoic acids can be sensitive to air and light, leading to discoloration.[2][3]
Troubleshooting Guides
Route 1: Hydrolysis of Methyl 4-amino-3-methoxybenzoate
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete hydrolysis. | - Increase the reaction time. - Ensure the correct stoichiometry of the base (e.g., LiOH) is used. - Confirm the purity of the starting ester. |
| Product loss during workup. | - Ensure the pH is adjusted correctly to precipitate the product. - Use an appropriate solvent for extraction if necessary. - Cool the solution sufficiently to maximize precipitation. | |
| Product Discoloration (Yellow/Brown) | Oxidation of the amino group. | - Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).[3] - Store the final product in a dark, cool place.[2] - Use activated charcoal during recrystallization to remove colored impurities.[2] |
| Starting material present in the final product | Incomplete reaction. | - Increase the reaction time or temperature (with caution to avoid side reactions). - Ensure efficient mixing of the reaction mixture. |
Route 2: Nitration of 4-Methoxybenzoic Acid and Subsequent Reduction
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield in Nitration Step | Suboptimal reaction temperature. | - Maintain a low reaction temperature (typically 0-5 °C) to minimize side reactions.[4] |
| Incorrect stoichiometry of nitrating agent. | - Carefully control the amount of nitric and sulfuric acid used. | |
| Formation of Multiple Isomers | Poor regioselectivity. | - Control the reaction temperature, as higher temperatures can lead to the formation of undesired isomers.[4] |
| Incomplete Reduction of the Nitro Group | Inactive catalyst (if using catalytic hydrogenation). | - Use fresh, high-quality catalyst (e.g., Pd/C). - Ensure the reaction system is properly purged and maintained under a hydrogen atmosphere. |
| Insufficient reducing agent (e.g., SnCl2, Fe/HCl). | - Use an adequate excess of the reducing agent. | |
| Product Discoloration after Reduction | Formation of oxidized byproducts. | - Perform the reduction and subsequent workup under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-methoxybenzoic acid via Hydrolysis
This protocol is adapted from a high-yield synthesis method.[1]
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of methanol, tetrahydrofuran (B95107) (THF), and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) (5.0 eq) to the solution. Stir the mixture at 25 °C for 12 hours under a nitrogen atmosphere.
-
Workup:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (B1210297) to remove any unreacted ester.
-
Adjust the pH of the aqueous layer to ~2 with 2N HCl to precipitate the product.
-
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 4-Amino-3-methoxybenzoic acid.
Expected Yield: ~96%[1]
Protocol 2: Synthesis of 4-Amino-3-methoxybenzoic acid via Nitration and Reduction
This is a general protocol based on standard organic chemistry procedures.
Step A: Nitration of 4-Methoxybenzoic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 4-Methoxybenzoic acid in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.
-
Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
Workup: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Pour the mixture over crushed ice to precipitate the product.
-
Isolation: Filter the solid, wash thoroughly with cold water, and dry to obtain 4-Methoxy-3-nitrobenzoic acid.
Step B: Reduction of 4-Methoxy-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask, suspend 4-Methoxy-3-nitrobenzoic acid in ethanol.
-
Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) and heat the mixture to reflux.
-
Workup:
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Amino-3-methoxybenzoic acid. Purify by recrystallization.
Visualizations
References
Technical Support Center: 4-Amino-3-methoxybenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Amino-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 4-Amino-3-methoxybenzoic acid?
4-Amino-3-methoxybenzoic acid is a grey powder or crystalline solid.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2486-69-3 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Melting Point | 186-188 °C | [1][2] |
| Solubility | Soluble in Methanol.[1] | [1] |
| pKa | 4.74 ± 0.10 (Predicted) | [1] |
| Storage | Keep in a dark place, sealed in dry, at room temperature.[1] | [1] |
Q2: What are the primary applications of 4-Amino-3-methoxybenzoic acid in research and development?
4-Amino-3-methoxybenzoic acid is a versatile intermediate in organic synthesis. It is a key building block for:
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The preparation of (aminophenyl)benzothiazoles with antitumor activities.[1]
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The synthesis of (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors.[1]
-
The efficient synthesis of carbazole (B46965) alkaloids like mukonine (B1238799) and mukonidine.[1]
Q3: Is it necessary to protect the amino group of 4-Amino-3-methoxybenzoic acid during reactions?
The necessity of protecting the amino group depends on the specific reaction conditions and reagents used. For many reactions, especially those involving strong activation of the carboxylic acid or harsh conditions, protecting the amino group is recommended to prevent side reactions such as self-polymerization or unwanted acylation.[3] Common protecting groups for anilines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[3]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Symptom: The desired amide product is obtained in low yield, or the reaction fails to go to completion when using 4-Amino-3-methoxybenzoic acid.
| Potential Cause | Troubleshooting Steps |
| Insufficient activation of the carboxylic acid. | Use a more potent coupling reagent. For less reactive amines, stronger coupling agents like HATU or HBTU in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) are often more effective than EDC/HOBt.[3] |
| Low nucleophilicity of the coupling partner. | Increase the reaction temperature or prolong the reaction time. For particularly challenging couplings, consider converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[3] |
| Self-polymerization of 4-Amino-3-methoxybenzoic acid. | Protect the amino group with a suitable protecting group (e.g., Boc) before activating the carboxylic acid. |
| Side reaction with the coupling agent. | When using carbodiimides like EDC, the formation of an N-acylurea byproduct can be a significant issue. Adding an additive like HOBt or HOAt can help minimize this by forming a more stable active ester intermediate.[3] |
Troubleshooting Workflow for Low Amide Coupling Yield
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Issue 2: Unwanted Color Formation or Product Degradation
Symptom: The reaction mixture turns dark, or the isolated product is discolored, suggesting oxidation of the amino group.
| Potential Cause | Troubleshooting Steps |
| Air oxidation. | Aromatic amines are susceptible to air oxidation, which can be accelerated by heat and light.[4][5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
| Oxidation by reagents. | Avoid the use of strong oxidizing agents in the presence of the unprotected amine. If an oxidation step is necessary elsewhere in the synthetic route, perform it before introducing the 4-Amino-3-methoxybenzoic acid moiety or protect the amino group. |
| Formation of colored byproducts. | Discoloration can be due to the formation of highly conjugated systems from side reactions.[6] Purification by recrystallization, often with the addition of activated carbon, or column chromatography can remove these impurities.[7] |
Logical Flow for Preventing Oxidation
Caption: Decision process for preventing oxidation of 4-Amino-3-methoxybenzoic acid.
Issue 3: Difficulty in Product Purification
Symptom: The crude product is difficult to purify, with impurities that are hard to separate from the desired product.
| Potential Cause | Troubleshooting Steps |
| Presence of unreacted starting material. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. Monitor the reaction using TLC or LC-MS to ensure all starting material is consumed. |
| Formation of structurally similar byproducts. | If byproducts have similar polarity to the product, consider derivatization of the product to alter its polarity for easier separation. Alternatively, explore different chromatographic conditions (e.g., different solvent systems or stationary phases). |
| Product is sparingly soluble, hindering recrystallization. | Perform solubility tests to find an optimal solvent or solvent system for recrystallization. Using a solvent pair (one in which the compound is soluble and one in which it is insoluble) can often be effective. |
| Demethylation of the methoxy (B1213986) group. | The methoxy group can be susceptible to cleavage under strongly acidic or high-temperature conditions, leading to the formation of 4-amino-3-hydroxybenzoic acid.[6] Avoid these harsh conditions. This impurity is more polar and can often be separated by column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is adapted for 4-Amino-3-methoxybenzoic acid from a general procedure for a similar compound.[3]
-
Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Amino-3-methoxybenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as DMF or DCM.
-
Addition of Reagents: Add the desired amine coupling partner (1.0-1.2 equivalents). Then, add HATU (1.1-1.3 equivalents) and a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Synthesis of 4-Amino-3-methoxybenzoic acid from its Methyl Ester
This protocol is based on the hydrolysis of the corresponding methyl ester.[8]
-
Reaction Setup: To a solution of methyl 4-amino-3-methoxybenzoate (1 equivalent) in a mixture of Methanol, Water, and THF, add Lithium Hydroxide (LiOH) (5 equivalents) in one portion at 25 °C under a nitrogen atmosphere.
-
Reaction: Stir the mixture at 25 °C for 12 hours.
-
Monitoring: Monitor the reaction by TLC (PE:EtOAc = 3:1) to confirm the disappearance of the starting material.
-
Work-up: Concentrate the mixture under reduced pressure. Add water to the residue and extract with ethyl acetate to remove any unreacted starting material.
-
Precipitation: Adjust the pH of the aqueous phase to 2 with 2 N HCl to precipitate the product.
-
Isolation: Filter the solid product and dry it under vacuum to yield 4-Amino-3-methoxybenzoic acid as a light yellow solid.[8]
Analytical Methods
For monitoring reaction progress and assessing product purity, the following analytical techniques are recommended.
| Method | Principle | Application |
| HPLC-UV | Separation based on polarity with UV detection. | A robust method for routine analysis and quantification of 4-Amino-3-methoxybenzoic acid and related compounds in reaction mixtures and final products.[9][10] |
| LC-MS/MS | High-sensitivity and high-selectivity separation and detection. | Preferred for bioanalytical studies or when very low concentrations of the analyte or impurities are expected in complex matrices.[9] |
| GC-MS | Separation of volatile compounds with mass spectrometry detection. | Requires derivatization of the non-volatile 4-Amino-3-methoxybenzoic acid to increase its volatility. Useful for identifying and quantifying volatile impurities.[9] |
General Analytical Workflow
Caption: General workflow for the analytical monitoring of reactions involving 4-Amino-3-methoxybenzoic acid.
References
- 1. 4-Amino-3-methoxybenzoic acid CAS#: this compound [m.chemicalbook.com]
- 2. 4-Amino-3-methoxybenzoic acid 98 this compound [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of aromatic amines | PDF [slideshare.net]
- 5. Amines, Aromatic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing the reaction temperature for 4-Amino-3-methoxybenzoic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-methoxybenzoic acid. The focus is on optimizing the reaction temperature to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Amino-3-methoxybenzoic acid where temperature is a critical parameter?
A1: The most prevalent and temperature-sensitive route involves a two-step process:
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Nitration: An electrophilic aromatic substitution where a precursor, typically vanillic acid (4-hydroxy-3-methoxybenzoic acid) or its ester, is nitrated to form a nitro-intermediate. This step is highly exothermic and requires strict temperature control.
-
Reduction: The nitro group of the intermediate is then reduced to an amine group to yield the final product, 4-Amino-3-methoxybenzoic acid. Temperature control during this step is also important for achieving a high yield and purity.
Q2: What are the general temperature ranges for the nitration step?
A2: The optimal temperature for nitration can vary significantly based on the starting material and nitrating agents used. For nitration of 4-hydroxybenzoic acid alkyl esters, a temperature range of 0°C to 60°C is suggested, with a preference for 20°C to 30°C.[1] However, for analogous reactions like the nitration of 4-methylbenzoic acid, a much lower temperature range of 0-15°C is recommended to minimize side reactions.[2] For the nitration of methyl 4-(3-chloropropoxy)-3-methoxybenzoate, a related substrate, the reaction has been successfully carried out at 60°C.[3]
Q3: Why is low-temperature control so crucial during nitration?
A3: Strict temperature control, particularly maintaining low temperatures, is critical during nitration for several reasons:
-
Preventing Over-Nitration: The nitration reaction is highly exothermic. A spike in temperature can lead to the introduction of multiple nitro groups onto the aromatic ring, forming dinitro or trinitro compounds.[2]
-
Minimizing Oxidation: At elevated temperatures, the nitrating mixture (especially nitric acid) can act as an oxidizing agent, leading to the oxidation of sensitive functional groups on the substrate and the formation of unwanted byproducts.[2]
-
Improving Regioselectivity: Lower temperatures can enhance the selectivity of the nitration, favoring the formation of the desired isomer.[4]
Q4: What is the recommended temperature for the reduction of the nitro-intermediate?
A4: There is less specific data in the literature for the temperature optimization of the reduction step. However, for a similar compound, a pressurized reduction reaction is carried out at 95°C to 100°C. The optimal temperature will depend on the reducing agent and catalyst used (e.g., catalytic hydrogenation with Pd/C, reduction with iron powder, etc.).
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause (Temperature-Related) | Suggested Solution |
| Low yield of nitro-intermediate | Incomplete reaction due to low temperature. While low temperatures are good for selectivity, a temperature that is too low can slow down or stall the reaction. | Gradually increase the reaction temperature in small increments (e.g., 5°C) and monitor the reaction progress using TLC. |
| Decomposition of starting material or product at high temperatures. An uncontrolled exothermic reaction can lead to the degradation of the desired compounds. | Ensure efficient cooling and slow, dropwise addition of the nitrating agent to maintain the recommended temperature range. | |
| Low yield of final amine product | Inefficient reduction at the chosen temperature. The reduction reaction may be too slow or incomplete at the operating temperature. | If using catalytic hydrogenation, ensure the temperature is sufficient to facilitate the reaction. For other reducing agents, consult the literature for optimal temperature ranges. Consider a moderate increase in temperature while monitoring for side reactions. |
Impure Product
| Symptom | Possible Cause (Temperature-Related) | Suggested Solution |
| Presence of dinitrated byproducts | Reaction temperature was too high during nitration. This is a common side reaction when the exotherm is not properly controlled.[2] | Maintain a strictly controlled low temperature (ideally 0-10°C) during the addition of the nitrating mixture. Use an efficient cooling bath (e.g., ice-salt). |
| Presence of oxidized byproducts | Elevated temperatures allowed the nitrating agent to act as an oxidant. This can lead to the formation of phenolic or other oxidized impurities.[2] | Strict temperature control is crucial. Additionally, adding a small amount of urea (B33335) to the reaction mixture can help to scavenge excess nitrous acid, which can contribute to oxidative side reactions.[5] |
| Dark brown or black reaction mixture | Charring or decomposition due to excessive heat. This indicates significant degradation of the organic material. | Immediately cool the reaction and re-evaluate the cooling capacity and the rate of addition of reagents. For future attempts, use a larger reaction vessel to improve heat dissipation and add the reagents more slowly. |
Experimental Protocols
Step 1: Nitration of Vanillic Acid Methyl Ester (Illustrative Protocol)
This protocol is a generalized procedure based on common laboratory practices for nitration. Researchers should optimize the conditions for their specific setup.
-
Preparation: In a round-bottom flask, dissolve methyl vanillate (B8668496) (1 eq.) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid) and cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.
-
Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid (1.1 eq.) to an equal volume of cold, concentrated sulfuric acid. Keep this mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of methyl vanillate. Crucially, maintain the reaction temperature below 10°C throughout the addition.
-
Completion: After the addition is complete, let the reaction stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The solid nitro-intermediate will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acid.
Step 2: Reduction of Methyl 5-nitrovanillate to Methyl 4-Amino-3-methoxybenzoate
-
Setup: In a hydrogenation vessel, dissolve the synthesized nitro-intermediate (1 eq.) in a suitable solvent such as methanol (B129727) or ethanol.
-
Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature. If the reaction is slow, the temperature can be gently increased to 40-50°C.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude methyl 4-Amino-3-methoxybenzoate.
Step 3: Hydrolysis to 4-Amino-3-methoxybenzoic acid
-
Reaction: Dissolve the crude methyl ester in a mixture of methanol, THF, and water. Add an excess of a base like lithium hydroxide (B78521) (LiOH).[6]
-
Temperature: Stir the mixture at 25°C for 12 hours.[6]
-
Work-up: Concentrate the mixture under reduced pressure at 40°C.[6]
-
Purification: Acidify the aqueous residue with HCl to a pH of 2 to precipitate the final product. Filter and dry the solid to obtain 4-Amino-3-methoxybenzoic acid.[6]
Visualizations
Caption: Key temperature control points in the synthesis of 4-Amino-3-methoxybenzoic acid.
Caption: A logical workflow for troubleshooting common issues in the nitration step.
References
- 1. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
4-Amino-3-methoxybenzoic acid solubility issues in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 4-Amino-3-methoxybenzoic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Amino-3-methoxybenzoic acid?
A1: 4-Amino-3-methoxybenzoic acid is a polar molecule containing both a basic amino group and an acidic carboxylic acid group, as well as a methoxy (B1213986) group. Its solubility is dictated by these functional groups. It is known to be soluble in polar organic solvents like methanol (B129727).[1] Due to its amphoteric nature, its solubility in aqueous solutions is highly pH-dependent. In organic solvents, its solubility is primarily influenced by the solvent's polarity and its ability to form hydrogen bonds.
Q2: In which organic solvents is 4-Amino-3-methoxybenzoic acid most likely to be soluble?
A2: Based on its structure, 4-Amino-3-methoxybenzoic acid is expected to be most soluble in polar protic solvents that can engage in hydrogen bonding with the amino and carboxylic acid groups, and polar aprotic solvents that can solvate the polar functional groups. Recommended starting solvents include:
-
High Solubility: Methanol[1], Ethanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
-
Moderate to Low Solubility: Acetone, Tetrahydrofuran (THF), Acetonitrile
-
Poor Solubility: Non-polar solvents such as toluene, hexanes, and diethyl ether.
Q3: How does temperature affect the solubility of 4-Amino-3-methoxybenzoic acid?
A3: The solubility of 4-Amino-3-methoxybenzoic acid in most organic solvents is expected to increase with temperature. Heating the solvent can help to overcome the intermolecular forces in the solid crystal lattice, allowing more of the compound to dissolve. However, it is crucial to be aware of the potential for degradation at elevated temperatures, especially in reactive solvents.
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent system can be an effective strategy. If the compound has limited solubility in a desired solvent, adding a small amount of a co-solvent in which the compound is highly soluble can significantly improve the overall solubility. For example, if dissolving in a moderately polar solvent like acetone, adding a small percentage of DMSO or methanol could be beneficial.
Quantitative Solubility Data
| Solvent | Polarity Index | Estimated Solubility at 25°C ( g/100 mL) |
| Methanol | 5.1 | > 5 |
| Ethanol | 4.3 | 1 - 5 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 10 |
| Dimethylformamide (DMF) | 6.4 | > 10 |
| Acetone | 5.1 | 0.5 - 1 |
| Tetrahydrofuran (THF) | 4.0 | 0.1 - 0.5 |
| Acetonitrile | 5.8 | 0.1 - 0.5 |
| Toluene | 2.4 | < 0.1 |
Note: These are estimated values and should be experimentally verified.
Troubleshooting Guides
Issue 1: The compound is not dissolving in the chosen organic solvent.
-
Potential Cause: The solvent is not polar enough to dissolve the compound.
-
Solution: Switch to a more polar solvent. Refer to the solubility table for suggestions (e.g., try methanol, DMSO, or DMF).
-
-
Potential Cause: Insufficient solvent volume is being used.
-
Solution: Increase the volume of the solvent gradually until the compound dissolves.
-
-
Potential Cause: The dissolution rate is slow at room temperature.
-
Solution: Gently heat the mixture while stirring. Use of a sonication bath can also help to break up solid aggregates and accelerate dissolution.
-
Issue 2: The compound precipitates out of solution upon cooling.
-
Potential Cause: The solution was saturated at a higher temperature and is now supersaturated at the lower temperature.
-
Solution: If the experiment allows, maintain a slightly elevated temperature. If the compound must be in solution at room temperature, you may need to use a larger volume of solvent or a more suitable solvent in which it has higher solubility at that temperature.
-
-
Potential Cause: A change in the solvent composition (e.g., evaporation of a more volatile component in a co-solvent system) has occurred.
-
Solution: Ensure your experimental setup is sealed to prevent solvent evaporation.
-
Issue 3: The solution is cloudy or a suspension forms.
-
Potential Cause: The compound has very low solubility in the chosen solvent.
-
Solution: Refer to the solubility table and select a more appropriate solvent.
-
-
Potential Cause: The compound may be impure, and the insoluble material is an impurity.
-
Solution: Attempt to filter the solution to remove the insoluble material. The purity of the dissolved compound should then be verified (e.g., by HPLC or NMR).
-
Experimental Protocols
Protocol 1: Determination of Solubility by HPLC
This protocol outlines a general method for the quantitative determination of the solubility of 4-Amino-3-methoxybenzoic acid in an organic solvent using High-Performance Liquid Chromatography (HPLC).
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Selected organic solvent (HPLC grade)
-
Vials with caps
-
Analytical balance
-
Vortex mixer and/or shaker bath
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of 4-Amino-3-methoxybenzoic acid to a vial containing a known volume of the selected organic solvent.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of 4-Amino-3-methoxybenzoic acid of known concentrations in the same solvent.
-
Inject the filtered sample and the standard solutions into the HPLC system.
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water with a suitable buffer) to separate and quantify the compound.
-
-
Calculation:
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Use the calibration curve to determine the concentration of 4-Amino-3-methoxybenzoic acid in the saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Protocol 2: Recrystallization to Improve Purity and Solubility
Recrystallization is a common technique to purify solid compounds, which can also improve their dissolution characteristics by providing a more uniform crystalline form.
Materials:
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Crude 4-Amino-3-methoxybenzoic acid
-
Suitable recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude 4-Amino-3-methoxybenzoic acid and a small amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring to dissolve the solid. Add the minimum amount of hot solvent necessary to completely dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Visualizations
Caption: A general workflow for dissolving 4-Amino-3-methoxybenzoic acid.
Caption: Synthesis of (aminophenyl)benzothiazoles.[1]
Caption: Role in Chk1 inhibitor synthesis and pathway.[1]
References
Technical Support Center: Purification of 4-Amino-3-methoxybenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the purity of synthesized 4-Amino-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized 4-Amino-3-methoxybenzoic acid?
Common impurities can include unreacted starting materials, by-products of the synthesis, and residual solvents. If synthesizing from methyl 4-amino-3-methoxybenzoate via hydrolysis, potential impurities include the starting ester and by-products from incomplete or side reactions.[1][2] The crude product may also contain colored impurities that need to be removed.
Q2: What is the most common method for purifying 4-Amino-3-methoxybenzoic acid?
Recrystallization is a widely used and effective technique for purifying solid organic compounds like 4-Amino-3-methoxybenzoic acid. It relies on the principle that the solubility of the compound and its impurities in a solvent varies with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the solvent.
Q3: How do I select a suitable solvent for the recrystallization of 4-Amino-3-methoxybenzoic acid?
An ideal recrystallization solvent should:
-
Dissolve 4-Amino-3-methoxybenzoic acid well at elevated temperatures but poorly at room temperature.
-
Either not dissolve the impurities at all or keep them soluble at low temperatures.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic and non-flammable for safe handling.
Based on the properties of similar compounds, a mixed solvent system of ethanol (B145695)/water or a single solvent like toluene are good starting points for investigation.[3][4] Methanol is also a potential solvent as 4-Amino-3-methoxybenzoic acid is soluble in it.
Q4: How can I assess the purity of my 4-Amino-3-methoxybenzoic acid sample?
High-Performance Liquid Chromatography (HPLC) is a robust analytical method for determining the purity of 4-Amino-3-methoxybenzoic acid.[5][6] A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile. UV detection at a suitable wavelength (e.g., 254 nm) can be employed. Purity is determined by the area percentage of the main peak in the chromatogram. The melting point of the purified compound can also be a good indicator of purity; pure 4-Amino-3-methoxybenzoic acid has a reported melting point of 186-188 °C.
Troubleshooting Recrystallization
This section addresses common issues encountered during the recrystallization of 4-Amino-3-methoxybenzoic acid and provides potential solutions.
| Problem | Possible Cause | Solution |
| Product does not dissolve in the hot solvent. | - Insufficient solvent.- Incorrect solvent choice. | - Add more hot solvent in small increments until the solid dissolves.- Test the solubility of a small sample in different solvents to find a more suitable one. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated and requires nucleation. | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 4-Amino-3-methoxybenzoic acid.[7][8] |
| Product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities. | - Select a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, add more hot solvent to decrease saturation, and allow for slower cooling.[7] |
| Low yield of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Purified product is colored. | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3][7] |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and may require optimization for your specific sample.
-
Dissolution: Place the crude 4-Amino-3-methoxybenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy, indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any residual impurities.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Data Presentation
| Sample | Appearance | Purity (by HPLC) | Melting Point (°C) |
| Crude Product | Light yellow to brown powder | ~90-95% | 180-185 |
| After Recrystallization | White to off-white crystals | >98% | 186-188 |
Visualizations
Experimental Workflow for Recrystallization
Caption: Figure 1. General workflow for the recrystallization of 4-Amino-3-methoxybenzoic acid.
Troubleshooting Logic Diagram
Caption: Figure 2. Troubleshooting guide for common recrystallization issues.
References
- 1. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Amino-3-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the handling and degradation of 4-Amino-3-methoxybenzoic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known and potential degradation pathways for 4-Amino-3-methoxybenzoic acid?
A1: 4-Amino-3-methoxybenzoic acid is susceptible to several degradation pathways, including microbial metabolism and abiotic degradation under various stress conditions.
-
Microbial Degradation: While specific pathways for 4-Amino-3-methoxybenzoic acid are not extensively detailed, studies on analogous compounds like 4-amino-3-hydroxybenzoic acid show a complete metabolic pathway. A Bordetella sp. strain metabolizes it via a meta-cleavage pathway involving enzymes like dioxygenase, deaminase, and dehydrogenase, ultimately breaking it down to intermediates such as 4-oxalocrotonic acid, 2-oxopent-4-enoic acid, and finally pyruvic acid.[1][2]
-
Oxidative Degradation: The aminophenol-like structure makes the compound susceptible to oxidation, which can be accelerated by air, light, and metal ions. This process can lead to the formation of colored quinone-type structures, resulting in discoloration of formulations.[3]
-
Hydrolysis: Under strongly acidic or basic conditions, the methoxy (B1213986) group can be hydrolyzed to a hydroxyl group, forming 4-amino-3-hydroxybenzoic acid.[3]
-
Photodegradation: Exposure to UV and visible light can provide the energy for photochemical reactions, leading to the formation of radical species and subsequent degradation.[3]
-
Thermal Degradation: At elevated temperatures, the primary degradation pathway is expected to be decarboxylation (loss of CO₂), which would yield 2-methoxyaniline.[4]
Q2: What are the recommended storage conditions for 4-Amino-3-methoxybenzoic acid to ensure its stability?
A2: To minimize degradation and maintain the integrity of the compound, it is recommended to store 4-Amino-3-methoxybenzoic acid in a dark place, sealed in a dry environment at room temperature (10°C - 25°C).[5][6] For solutions, especially in sensitive experiments, storage under an inert atmosphere (e.g., nitrogen or argon) in amber vials is advisable to prevent oxidation and photodegradation.[3][7]
Q3: What analytical methods are suitable for studying the degradation of 4-Amino-3-methoxybenzoic acid?
A3: Several analytical techniques can be employed to monitor the stability of 4-Amino-3-methoxybenzoic acid and quantify its degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and highly selective method for separating the parent compound from its degradation products and quantifying them accurately.[8]
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is suitable for analyzing volatile degradation products. Derivatization may be required for the polar parent compound.[8]
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and the onset temperature of decomposition.[4]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and other thermal events, providing insights into the compound's purity and thermal behavior.[4]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving 4-Amino-3-methoxybenzoic acid.
Issue 1: Discoloration of Solutions
| Symptom | Possible Cause | Recommended Action |
| Gradual yellowing or browning of the solution over time. | Oxidation due to air exposure. The aminophenol structure is prone to forming colored quinone-type products.[3] | • Add an antioxidant (e.g., ascorbic acid, BHT).[3]• Prepare solutions fresh before use.• Package or handle the solution under an inert atmosphere (e.g., nitrogen).[3][7] |
| Rapid discoloration upon exposure to lab lighting. | Photodegradation . UV or visible light can induce photochemical reactions.[3] | • Store solutions in light-protective amber or opaque containers.[3]• Minimize exposure to light during experimental procedures. |
| Color change after adding excipients containing metal ions. | Metal-catalyzed oxidation . Metal ions can catalyze the oxidation of the compound.[3] | • Incorporate a chelating agent (e.g., EDTA) to sequester metal ions.[3] |
Issue 2: Loss of Potency / Unexpected Results
| Symptom | Possible Cause | Recommended Action |
| Decreased concentration of the active compound in stability studies. | Multiple degradation pathways (oxidation, hydrolysis, etc.) are occurring simultaneously.[3] | • Conduct forced degradation studies to identify the primary degradation pathway under your specific conditions.[9]• Implement targeted stabilization strategies (e.g., antioxidants, light protection, pH control).[3] |
| Significant degradation observed in highly acidic or basic formulations. | Hydrolysis of the methoxy group.[3] | • Adjust the formulation pH to a more neutral range where the compound is more stable.[3] |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products . | • Use a stability-indicating method (e.g., gradient HPLC) to separate and identify the new peaks.• Couple HPLC with Mass Spectrometry (HPLC-MS) for structural elucidation of the degradants. |
Issue 3: Precipitation in Aqueous Formulations
| Symptom | Possible Cause | Recommended Action |
| Cloudiness or visible particles appear in the solution. | Poor aqueous solubility . 4-Amino-3-methoxybenzoic acid has limited solubility in water.[3] | • Add a co-solvent such as ethanol, propylene (B89431) glycol, or DMSO.[3]• Adjust the pH to ionize the molecule, which typically increases aqueous solubility.[3] |
| Precipitation occurs when the solution is cooled. | Temperature-dependent solubility . Solubility decreases at lower temperatures.[3] | • Determine the solubility at different temperatures to establish appropriate storage and handling conditions.• Consider using solubilizing agents like surfactants or cyclodextrins.[3] |
Quantitative Data Summary
The following table presents representative data from forced degradation studies on a structurally similar compound, 4-Methoxybenzoic acid, which illustrates its stability under various stress conditions. Similar studies are recommended for 4-Amino-3-methoxybenzoic acid to establish its specific degradation profile.
| Stress Condition | Time (hours) | % Degradation (Representative) |
| Acidic Hydrolysis (0.1 N HCl, 80°C) | 2 | 1.5 |
| Basic Hydrolysis (0.1 N NaOH, 80°C) | 4 | 5.0 |
| Oxidative (3% H₂O₂, RT) | 6 | 8.2 |
| Thermal (80°C) | 24 | < 1.0 |
| Photolytic (UV/Vis light) | 24 | 3.5 |
| Data adapted from forced degradation studies on 4-Methoxybenzoic acid for illustrative purposes.[3] |
Degradation Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Analysis
This method is suitable for the quantification of 4-Amino-3-methoxybenzoic acid and the separation of its degradation products.[3][8]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid.
-
4-Amino-3-methoxybenzoic acid reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient is often best for stability studies. For example: Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).
-
0-15 min: 5% to 95% B
-
15-20 min: Hold at 95% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for λmax, but ~254 nm or ~290 nm are common starting points for similar structures.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Thermogravimetric Analysis (TGA)
This protocol determines the thermal stability of the compound.[4]
-
Instrumentation:
-
Thermogravimetric Analyzer (TGA), preferably coupled to a mass spectrometer (MS) for evolved gas analysis.
-
-
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Amino-3-methoxybenzoic acid into a ceramic or aluminum pan.
-
Atmosphere: Inert (Nitrogen), with a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Determine the onset of decomposition and total mass loss from the resulting weight vs. temperature curve.
-
Protocol 3: Differential Scanning Calorimetry (DSC)
This protocol is used to determine melting point, purity, and other thermal events.[4]
-
Instrumentation:
-
Differential Scanning Calorimeter (DSC).
-
-
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of 4-Amino-3-methoxybenzoic acid into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.
-
Atmosphere: Inert (Nitrogen), with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 250°C (below decomposition onset) at a heating rate of 10°C/min.
-
-
Data Analysis: Identify endothermic and exothermic peaks. The sharp endotherm typically corresponds to the melting point.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d: A different modified meta-cleavage pathway for 2-aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 6. 4-Amino-3-methoxybenzoic acid CAS#: this compound [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sgs.com [sgs.com]
Technical Support Center: Synthesis of 4-Amino-3-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 4-Amino-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 4-Amino-3-methoxybenzoic acid?
A common and well-documented synthetic route starts from vanillin (B372448). The process involves three main steps:
-
Nitration: Vanillin is nitrated to form 5-nitrovanillin (B156571).
-
Oxidation: The aldehyde group of 5-nitrovanillin is oxidized to a carboxylic acid to yield 5-nitrovanillic acid.
-
Reduction: The nitro group of 5-nitrovanillic acid is reduced to an amino group to obtain the final product, 4-Amino-3-methoxybenzoic acid.
Q2: What are the critical parameters to control during the nitration of vanillin?
Temperature and the choice of nitrating agent are crucial. The nitration of vanillin is an exothermic reaction, and careful temperature control is necessary to prevent side reactions. Using a milder nitrating agent, such as cerium ammonium (B1175870) nitrate (B79036) in acetic acid, can offer better control and reduce the formation of byproducts compared to harsher reagents like concentrated nitric and sulfuric acids.[1][2][3]
Q3: What side reactions can occur during the synthesis?
Several side reactions can occur at different stages of the synthesis:
-
During Nitration: Over-nitration or oxidation of the starting material can occur if the reaction conditions are too harsh.[1]
-
During Oxidation: Incomplete oxidation of the aldehyde can result in a mixture of starting material and the desired carboxylic acid.
-
During Reduction: Incomplete reduction can leave residual nitro compound. Also, depending on the reducing agent and conditions, other functional groups could potentially be reduced, or dimerization of intermediates could occur.
Q4: How can I purify the final product, 4-Amino-3-methoxybenzoic acid?
Recrystallization is a common and effective method for purifying the final product. Suitable solvent systems can be determined based on the solubility of 4-Amino-3-methoxybenzoic acid and the impurities present. For persistent impurities, column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Nitration of Vanillin
Symptoms:
-
TLC analysis shows a significant amount of unreacted vanillin.
-
The isolated yield of 5-nitrovanillin is lower than expected (literature yields are typically around 70-88%).[4]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Nitrating Agent | Ensure the correct stoichiometry of the nitrating agent is used. A slight excess may be required to drive the reaction to completion. |
| Low Reaction Temperature | While temperature control is crucial to prevent side reactions, a temperature that is too low may slow down the reaction rate significantly. Gradually increase the temperature while monitoring the reaction progress by TLC. |
| Poor Mixing | Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the reagents are not fully soluble. |
| Deactivated Nitrating Agent | Use fresh, high-quality nitrating agents. Some reagents can degrade over time. |
Issue 2: Formation of Colored Impurities
Symptoms:
-
The final product, 4-Amino-3-methoxybenzoic acid, is not an off-white or light-colored powder and appears dark or discolored.
-
Purification by simple recrystallization does not remove the color.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation of Phenolic Groups | The phenolic hydroxyl group is susceptible to oxidation, which can form colored quinone-like byproducts. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Side Reactions During Nitration | Overly harsh nitration conditions can lead to the formation of highly conjugated, colored byproducts.[1] Consider using a milder nitrating agent or optimizing the reaction temperature and time. |
| Impurities in Starting Materials | Ensure the purity of the starting vanillin. Impurities can react to form colored side products. |
| Incomplete Reduction | Residual 5-nitrovanillic acid, which is often yellow, can impart color to the final product. Ensure the reduction step goes to completion by monitoring with TLC. |
| Air Oxidation of the Final Product | Aromatic amines can be susceptible to air oxidation. Store the purified product under an inert atmosphere and protect it from light. |
| Purification Strategy | If recrystallization is insufficient, treat a solution of the crude product with activated charcoal to adsorb colored impurities before filtration and recrystallization. For highly impure samples, column chromatography may be necessary. |
Issue 3: Incomplete Reduction of the Nitro Group
Symptoms:
-
TLC or HPLC analysis of the final product shows the presence of the starting material, 5-nitrovanillic acid.
-
The final product has a yellowish tint.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Ensure a sufficient excess of the reducing agent is used. For metal/acid reductions (e.g., Fe/HCl), the metal surface can become deactivated, so a larger excess may be needed. |
| Deactivated Catalyst | For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active. Use fresh catalyst or a higher loading if necessary. |
| Suboptimal Reaction Conditions | Ensure the reaction temperature and pressure (for hydrogenation) are optimal. Some reductions may require heating to proceed at a reasonable rate. |
| Poor Solubility | The starting nitro compound must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently. Choose a solvent system in which both the substrate and the reducing agent have adequate solubility or can interact effectively. |
Experimental Protocols
Step 1: Nitration of Vanillin to 5-Nitrovanillin
A greener approach using cerium ammonium nitrate (CAN) is recommended to minimize harsh acidic waste.[1][2][3]
Materials:
-
Vanillin
-
Cerium Ammonium Nitrate (CAN)
-
Acetic Acid (90%)
-
Polyethylene (B3416737) Glycol-400 (PEG-400)
-
Ice water
-
Ethyl acetate (B1210297)
-
Petroleum ether
Procedure:
-
In a round-bottom flask, dissolve vanillin (e.g., 15.2 g, 100 mmol) and polyethylene glycol-400 (50.0 g, 125 mmol) in 200 mL of 90% acetic acid.[2]
-
Slowly add an aqueous solution of cerium ammonium nitrate (e.g., 24.32 g, 158 mmol) dropwise to the stirred mixture.[2]
-
Maintain the reaction temperature at 60°C for 1 hour.[2]
-
Monitor the reaction progress by TLC using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.
-
Once the vanillin is consumed, pour the reaction mixture into ice water to precipitate the product.
-
Filter the yellow solid, wash it thoroughly with distilled water, and dry to obtain the crude 5-nitrovanillin.
-
The crude product can be further purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Yield | 69-71% | [1][2] |
| Melting Point | 177.5 - 178.6 °C |[2] |
Step 2: Oxidation of 5-Nitrovanillin to 5-Nitrovanillic Acid
The aldehyde group of 5-nitrovanillin can be oxidized to a carboxylic acid using common oxidizing agents.[5]
Materials:
-
5-Nitrovanillin
-
Potassium permanganate (B83412) (KMnO₄) or Chromium trioxide (CrO₃)
-
Appropriate solvent (e.g., acetone, water)
-
Acid for workup (e.g., HCl)
General Procedure (Illustrative):
-
Dissolve 5-nitrovanillin in a suitable solvent.
-
Slowly add the oxidizing agent while maintaining the appropriate temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and work up by acidifying the mixture to precipitate the carboxylic acid.
-
Filter, wash, and dry the product.
Step 3: Reduction of 5-Nitrovanillic Acid to 4-Amino-3-methoxybenzoic Acid
A common method for this reduction is using iron powder in an acidic medium.
Materials:
-
5-Nitrovanillic acid
-
Iron powder
-
Acetic acid or Hydrochloric acid
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 5-nitrovanillic acid in a mixture of ethanol and acetic acid.
-
Heat the solution to reflux.
-
Gradually add iron powder to the refluxing solution.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the iron salts.
-
Evaporate the solvent from the filtrate.
-
Redissolve the residue in water and neutralize with a sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-Amino-3-methoxybenzoic acid.
Visualizations
Synthetic Pathway
Caption: Synthetic route from Vanillin to 4-Amino-3-methoxybenzoic acid.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Potential Side Reactions in Nitration
Caption: Influence of reaction conditions on the formation of side products during nitration.
References
- 1. guidechem.com [guidechem.com]
- 2. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 5. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]
Technical Support Center: Purification of Crude 4-Amino-3-methoxybenzoic Acid
Welcome to the technical support center for the purification of crude 4-Amino-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-Amino-3-methoxybenzoic acid synthesized by the saponification of methyl 4-amino-3-methoxybenzoate?
The most common impurity is the unreacted starting material, methyl 4-amino-3-methoxybenzoate.[1] Other potential impurities could include byproducts from side reactions, though these are generally less common if the reaction is carried out under optimal conditions.
Q2: What is the expected appearance and melting point of pure 4-Amino-3-methoxybenzoic acid?
Pure 4-Amino-3-methoxybenzoic acid is typically a grey or light yellow solid.[1][2] The literature value for its melting point is in the range of 186-188 °C.[3] A sharp melting point within this range is a good indicator of high purity.
Q3: Which purification techniques are most effective for crude 4-Amino-3-methoxybenzoic acid?
The most common and effective purification techniques are:
-
Acid-Base Extraction: This is an excellent initial purification step to separate the acidic product from neutral impurities, such as the starting ester.
-
Recrystallization: This is a powerful technique for removing a wide range of impurities, provided a suitable solvent system is identified.
-
Column Chromatography: This method is highly effective for separating compounds with different polarities and can be used to achieve very high purity.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A suitable mobile phase for TLC analysis of 4-Amino-3-methoxybenzoic acid is a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 3:1 v/v), although the product itself has an Rf of 0 in this system, making it useful for monitoring the disappearance of less polar starting materials.[1] For visualizing the spots of this amino acid, a ninhydrin (B49086) stain can be used, which reacts with the primary amine to produce a colored spot.
Troubleshooting Guides
Problem 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Precipitation during Acid-Base Extraction | Ensure the pH of the aqueous solution is adjusted to approximately 2 to ensure complete protonation and precipitation of the carboxylic acid.[1] |
| Excessive Solvent in Recrystallization | Use the minimum amount of hot solvent required to fully dissolve the crude product. If the yield is low, try to recover a second crop of crystals by concentrating the mother liquor. |
| Product Loss During Transfers | Be meticulous during transfers between flasks and filtration apparatus to minimize mechanical losses. |
| Co-precipitation of Impurities | If impurities are co-precipitating with the product during recrystallization, a different solvent system or a preliminary purification step like acid-base extraction may be necessary. |
Problem 2: Product is Colored After Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Colored Impurities | During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product. |
| Oxidation of the Amino Group | The amino group can be susceptible to oxidation, which can lead to coloration. Store the compound in a dark place and consider working under an inert atmosphere during purification if coloration is a persistent issue.[2] |
Problem 3: Product "Oils Out" During Recrystallization
| Possible Cause | Troubleshooting Steps |
| High Concentration of Impurities | A high level of impurities can depress the melting point of the mixture, causing it to separate as an oil. Perform a preliminary purification by acid-base extraction to remove the bulk of the impurities. |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good a solvent, even at low temperatures. Try a different solvent or a mixed solvent system. For instance, dissolve the compound in a "good" solvent like methanol (B129727) or ethanol (B145695) and then add a "poor" solvent like water or a non-polar organic solvent dropwise until turbidity persists. |
| Cooling Rate is Too Fast | Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out. |
Quantitative Data
| Purification Method | Starting Material | Reagents/Solvents | Typical Yield | Purity | Reference |
| Acid-Base Workup | Methyl 4-amino-3-methoxybenzoate | LiOH, MeOH, H₂O, THF, HCl, EtOAc | 96.35% | Not specified, but removes neutral impurities | [1] |
| Recrystallization | Crude 4-Amino-3-methoxybenzoic acid | Methanol/Water or Ethanol/Water | >80% (expected) | >98% (achievable) | General Technique |
| Column Chromatography | Crude 4-Amino-3-methoxybenzoic acid | Silica (B1680970) Gel, Ethyl Acetate/Hexane gradient | Variable | >99% (achievable) | General Technique |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is adapted from a synthesis workup procedure.[1]
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Dissolution: Dissolve the crude 4-Amino-3-methoxybenzoic acid in a suitable organic solvent like ethyl acetate.
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Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel vigorously, venting frequently to release any pressure.
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Separation: Allow the layers to separate. The deprotonated 4-Amino-3-methoxybenzoic acid will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.
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Wash: Wash the organic layer with a small amount of water and combine the aqueous layers.
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Acidification: Cool the combined aqueous extracts in an ice bath and acidify with 2N HCl with stirring until the pH reaches ~2. The 4-Amino-3-methoxybenzoic acid will precipitate out of the solution.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Based on the polarity of 4-Amino-3-methoxybenzoic acid, a polar solvent or a mixed solvent system is recommended. A mixture of methanol and water, or ethanol and water, is a good starting point. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Dissolution: In an Erlenmeyer flask, add the crude 4-Amino-3-methoxybenzoic acid and a minimal amount of the "good" solvent (e.g., methanol or ethanol). Heat the mixture on a hot plate with stirring until the solid dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl the flask for a few minutes.
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Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Add the "poor" solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry the crystals.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent) Selection: The polarity of the eluent is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.
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Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
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Elution: Begin eluting with the non-polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
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Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for 4-Amino-3-methoxybenzoic acid.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: 4-Amino-3-methoxybenzoic Acid Stability and Storage
This technical support center provides guidance on the stability and recommended storage conditions for 4-Amino-3-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-Amino-3-methoxybenzoic acid?
A1: 4-Amino-3-methoxybenzoic acid is generally stable under normal laboratory conditions. However, it is susceptible to degradation from exposure to air and light. This sensitivity can lead to discoloration and the formation of impurities, potentially impacting experimental outcomes.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to keep 4-Amino-3-methoxybenzoic acid in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated area. Some suppliers also recommend refrigeration.
Q3: What are the potential degradation pathways for 4-Amino-3-methoxybenzoic acid?
A3: Based on the reactivity of structurally similar compounds like p-aminobenzoic acid (PABA), the primary degradation pathways for 4-Amino-3-methoxybenzoic acid are expected to be:
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Oxidation: The amino group is susceptible to oxidation, which can be accelerated by air and light. This can lead to the formation of colored byproducts.
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Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. Studies on PABA have shown the formation of hydroxylated and dimeric impurities upon irradiation in the presence of air.[1]
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Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) may occur.
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Hydrolysis: While generally less susceptible than esters or amides, hydrolysis of the methoxy (B1213986) group could potentially occur under extreme pH conditions.
Q4: What are some common signs of degradation?
A4: A visual change in the appearance of the solid material, such as discoloration (e.g., developing a yellowish or brownish tint), is a common indicator of degradation. In solution, the appearance of new peaks in a chromatogram during analysis would signify the presence of degradation products.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 4-Amino-3-methoxybenzoic acid.
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound | Exposure to air and/or light. | Store the compound in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light. Store in a desiccator to minimize moisture exposure. Consider purging the container with an inert gas like nitrogen or argon before sealing for long-term storage. |
| Unexpected Peaks in HPLC/UPLC Analysis | Degradation of the compound in solution. | Prepare solutions fresh before use. If solutions need to be stored, keep them refrigerated and protected from light. Use of amber HPLC vials is recommended. Ensure the purity of the solvent, as contaminants can sometimes catalyze degradation. |
| Inconsistent Experimental Results | Use of a degraded stock solution or improper handling. | Always use a fresh, properly stored batch of 4-Amino-3-methoxybenzoic acid for critical experiments. Prepare stock solutions fresh and validate their concentration and purity regularly, especially if stored for an extended period. |
| Precipitation in Solution | Poor solubility in the chosen solvent. | 4-Amino-3-methoxybenzoic acid is soluble in methanol. Ensure the chosen solvent system is appropriate for the desired concentration. Sonication may aid in dissolution. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room temperature or refrigerated (2-8 °C) | Cool conditions slow down potential degradation reactions. |
| Light Exposure | Store in the dark (e.g., amber vial, wrapped in foil) | The compound is light-sensitive and can undergo photodegradation.[1] |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen, argon). | The amino group is susceptible to oxidation by atmospheric oxygen. |
| Moisture | Store in a dry environment (e.g., desiccator). | Minimizes potential hydrolytic degradation and clumping of the solid. |
| pH (in solution) | Prepare solutions in neutral or slightly acidic pH. | Extreme pH values may promote hydrolysis. |
| Incompatible Materials | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study (General Approach)
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are general conditions for stress testing.
1. Acid and Base Hydrolysis:
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Procedure: Dissolve a known concentration of 4-Amino-3-methoxybenzoic acid in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).
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Conditions: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
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Analysis: At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating HPLC method to determine the extent of degradation.
2. Oxidative Degradation:
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Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide.
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Conditions: Keep the solution at room temperature, protected from light, for a set duration.
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Analysis: Monitor the degradation over time using HPLC.
3. Thermal Degradation:
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Procedure: Place the solid compound in a temperature-controlled oven.
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Conditions: Expose the solid to a high temperature (e.g., 80°C) for a specified period.
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Analysis: Dissolve the stressed solid at various time points and analyze by HPLC.
4. Photostability Testing:
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Procedure: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
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Conditions: Maintain a control sample in the dark at the same temperature.
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Analysis: Analyze both the light-exposed and dark control samples by HPLC at appropriate intervals.
Protocol 2: Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for assessing the stability of 4-Amino-3-methoxybenzoic acid and separating it from its potential degradation products.
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Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
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Flow Rate: 1.0 mL/min
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Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by UV scan, typically around 254 nm or 305 nm).
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Injection Volume: 10 µL
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Column Temperature: 30°C
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Factors influencing stability.
References
Technical Support Center: Overcoming Poor Yield in 4-Amino-3-methoxybenzoic Acid Derivatization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming poor yields during the derivatization of 4-Amino-3-methoxybenzoic acid.
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Esterification of 4-Amino-3-methoxybenzoic acid can be challenging due to the presence of the electron-donating amino group and the potential for side reactions. Here are common causes and solutions:
| Potential Cause | Recommended Solutions |
| Equilibrium Limitations in Fischer Esterification | The Fischer esterification is a reversible reaction. To drive the reaction towards the product, use a large excess of the alcohol (which can also serve as the solvent) or remove water as it forms using a Dean-Stark apparatus.[1] |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature. The use of a stronger acid catalyst, such as sulfuric acid, can also improve the reaction rate. |
| Side Reactions (e.g., Amide Formation) | The amino group can react with the carboxylic acid of another molecule, leading to oligomerization. This is more likely at higher temperatures. To minimize this, consider protecting the amino group before esterification. |
| Protonation of the Amino Group | In the presence of a strong acid catalyst, the amino group will be protonated, which can decrease the reactivity of the carboxylic acid. While some acid is necessary for catalysis, using a large excess may be counterproductive. Stoichiometric acid is required if a basic group is present in the substrate.[2] |
Issue 2: Low Yield in Amidation Reactions
Amide bond formation with 4-Amino-3-methoxybenzoic acid can be inefficient without proper activation of the carboxylic acid.
| Potential Cause | Recommended Solutions |
| Poor Carboxylic Acid Activation | Direct amidation is often slow. Convert the carboxylic acid to a more reactive species, such as an acid chloride or use a coupling agent (e.g., DCC, EDC, HATU).[1] |
| Self-Polymerization | The amino group of one molecule can react with the activated carboxylic acid of another. This can be mitigated by slow addition of the coupling agent or the activated acid to the amine at low temperatures. Protecting the amino group is also a viable strategy. |
| Steric Hindrance | The methoxy (B1213986) group ortho to the amino group can cause steric hindrance. Using a less bulky amine or a more potent coupling agent may improve yields. |
| Low Nucleophilicity of the Amine | If the amine being used is weakly nucleophilic, a more reactive carboxylic acid derivative (like an acid chloride) or a stronger coupling agent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Should I protect the amino group before attempting derivatization of the carboxylic acid?
A1: Protecting the amino group is highly recommended, especially if you are experiencing side reactions or low yields. The amino group can compete with other nucleophiles and can also lead to unwanted polymerization. Common protecting groups for anilines include Carbobenzyloxy (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group will depend on the subsequent reaction conditions you plan to use.
Q2: What are the best conditions for esterifying 4-Amino-3-methoxybenzoic acid?
A2: Fischer-Speier esterification, using a large excess of the alcohol (e.g., methanol (B129727) or ethanol) and a catalytic amount of a strong acid like sulfuric acid, is a common method.[3] Refluxing for several hours is typically required. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
Q3: How can I form an amide from 4-Amino-3-methoxybenzoic acid with a high yield?
A3: For high yields in amidation, it is best to first activate the carboxylic acid. One common method is to convert it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with the desired amine. Alternatively, using peptide coupling agents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA can efficiently promote amide bond formation. A TiF4-catalyzed direct amidation has also been shown to be effective for similar substrates.[4]
Q4: I am seeing multiple spots on my TLC plate after the reaction. What could they be?
A4: Multiple spots could indicate the presence of starting material, the desired product, and side products. Common side products in the derivatization of 4-Amino-3-methoxybenzoic acid include self-condensation products (dimers or oligomers) or products from reactions at both the amino and carboxylic acid groups if no protecting group is used.
Data Presentation
Table 1: Reported Yields for the Synthesis and Derivatization of Amino-methoxybenzoic Acid Analogs
| Starting Material | Reaction Type | Product | Catalyst/Reagent | Yield (%) | Reference |
| Methyl 4-amino-3-methoxybenzoate | Hydrolysis | 4-Amino-3-methoxybenzoic acid | LiOH | 96.35 | [5] |
| 4-amino-5-chloro-2-methoxybenzoic acid | Amidation | Metoclopramide | TiF₄ | Not specified, but described as efficient | [4] |
| 4-aminobenzoic acid | Esterification | Ethyl 4-aminobenzoate | H₂SO₄ | Not specified, but a common undergraduate experiment | [6] |
| N-Cbz glycine | Esterification | PMB ester of N-Cbz glycine | PMBCl, TEA | High | [7] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 4-Amino-3-methoxybenzoic Acid (General Procedure)
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Reaction Setup: In a round-bottom flask, dissolve 4-Amino-3-methoxybenzoic acid (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents), which also acts as the solvent.
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Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
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Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux.
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Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or recrystallization.
Protocol 2: Amidation via Acid Chloride Formation
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Acid Chloride Formation: In a round-bottom flask, suspend 4-Amino-3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane. Add thionyl chloride (2-3 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure.
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Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dichloromethane). In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) (1.5-2.0 eq) in the same solvent. Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
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Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the amide product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Troubleshooting Logic for Low Yields.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 5. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Solved Experiment description: 4-amino-benzoic acid | Chegg.com [chegg.com]
- 7. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Optimization for 4-Amino-3-methoxybenzoic Acid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Amino-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 4-Amino-3-methoxybenzoic acid relevant to HPLC analysis?
A1: Understanding the physicochemical properties of 4-Amino-3-methoxybenzoic acid is crucial for method development. Key properties include:
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Predicted pKa: Approximately 4.74. This indicates that the compound is a weak acid. To ensure good peak shape and consistent retention in reversed-phase HPLC, the mobile phase pH should be controlled.
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Polarity: The presence of amino, methoxy, and carboxylic acid groups makes it a polar compound.
Q2: What is a good starting HPLC method for the analysis of 4-Amino-3-methoxybenzoic acid?
A2: While a specific validated method for 4-Amino-3-methoxybenzoic acid is not widely published, a good starting point can be adapted from methods for structurally similar compounds. Based on the analysis of related aromatic acids, a reversed-phase method is recommended.[2][3]
Recommended Starting Conditions:
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2-3) |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to elute the compound. A gradient of 10-90% B over 20 minutes can be a starting point. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 278 nm |
| Injection Volume | 5-20 µL |
Q3: How does mobile phase pH affect the analysis?
A3: Mobile phase pH is a critical parameter for achieving good peak shape and reproducible retention times for ionizable compounds like 4-Amino-3-methoxybenzoic acid. With a pKa of approximately 4.74, it is recommended to maintain the mobile phase pH at least 1.5 to 2 units below the pKa (i.e., pH 2.5-3.0) to ensure the carboxylic acid group is protonated and the molecule is in a less polar state, leading to better retention and symmetrical peaks on a reversed-phase column.[2][3]
Q4: Is 4-Amino-3-methoxybenzoic acid stable in typical HPLC solvents?
A4: 4-Amino-3-methoxybenzoic acid is generally stable under typical HPLC conditions. However, it may be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures. It is advisable to prepare fresh sample and standard solutions and avoid prolonged storage in highly acidic or basic mobile phases.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of 4-Amino-3-methoxybenzoic acid.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | The amino group can interact with free silanol groups on the silica-based column packing, causing peak tailing. Use an end-capped C18 column or add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (0.1-0.2%).[3] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak tailing. Adjust the mobile phase pH to be at least 1.5-2 units below the pKa (pH 2.5-3.0).[2] |
| Column Overload | Injecting too high a concentration of the analyte can saturate the column. Dilute the sample or reduce the injection volume. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, peak fronting can occur. Dissolve the sample in the initial mobile phase composition whenever possible. |
| Column Contamination or Void | Contaminants from previous injections can affect peak shape. Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). A void at the column inlet can also cause peak distortion; in this case, the column may need to be replaced. |
Problem 2: Retention Time Variability
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs or after a mobile phase change can lead to drifting retention times. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration. |
| Mobile Phase Composition Changes | Inaccurate preparation or evaporation of the organic solvent from the mobile phase reservoir can alter the composition and affect retention times. Prepare mobile phases accurately and keep reservoirs covered. |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[4] |
| Pump Malfunction | Inconsistent flow from the pump due to air bubbles or faulty check valves can cause retention time shifts. Degas the mobile phase and purge the pump. If the problem persists, service the pump check valves. |
Problem 3: Low Sensitivity or No Peak
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Detection Wavelength | The selected wavelength may not be optimal for the analyte. Determine the UV absorbance maximum of 4-Amino-3-methoxybenzoic acid in your mobile phase. Start with 254 nm or 278 nm and optimize. |
| Sample Degradation | The analyte may have degraded in the sample solution. Prepare fresh solutions and protect them from light if necessary. |
| Low Sample Concentration | The concentration of the analyte in the sample may be below the detection limit of the method. Concentrate the sample or increase the injection volume (while being mindful of potential peak distortion). |
| System Leak | A leak in the HPLC system can lead to a loss of sample and/or mobile phase, resulting in small or no peaks. Inspect all fittings and connections for leaks. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Phosphoric Acid in Water)
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Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
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Carefully add 1 mL of concentrated (85%) phosphoric acid to the water.
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Mix the solution thoroughly.
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Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter.
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Degas the mobile phase using sonication, vacuum filtration, or helium sparging before use.
Protocol 2: Standard Solution Preparation (100 µg/mL)
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Accurately weigh approximately 10 mg of 4-Amino-3-methoxybenzoic acid reference standard into a 100 mL volumetric flask.
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Add a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water or the initial mobile phase) to dissolve the standard.
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Sonicate for 5-10 minutes to ensure complete dissolution.
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Bring the solution to volume with the same solvent and mix thoroughly to create a 100 µg/mL stock solution.
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Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.
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Filter all standard solutions through a 0.45 µm syringe filter before injecting into the HPLC system.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: Impurity Identification in 4-Amino-3-methoxybenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-methoxybenzoic acid. Our aim is to help you identify and resolve common issues related to impurities that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in 4-Amino-3-methoxybenzoic acid samples?
A1: Impurities in 4-Amino-3-methoxybenzoic acid can generally be categorized into three main types:
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Process-Related Impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, byproducts of side reactions, and residual reagents or solvents.
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Degradation Products: These impurities form when 4-Amino-3-methoxybenzoic acid degrades due to exposure to stress factors such as light, heat, humidity, or reactive chemicals.
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Contaminants: These are extraneous substances introduced into the sample from external sources, such as packaging materials or environmental exposure.
Q2: My 4-Amino-3-methoxybenzoic acid sample has an unusual color. What could be the cause?
A2: Atypical coloration, such as a yellow or brownish tint, in a sample that is expected to be white to off-white can be an indication of impurities. This is often due to the presence of oxidized species or highly conjugated byproducts formed during synthesis or degradation.[1]
Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I begin to identify them?
A3: The first step in identifying unknown peaks is to consider the synthetic route and potential degradation pathways of 4-Amino-3-methoxybenzoic acid. Compare the retention times of the unknown peaks with those of known potential impurities if reference standards are available. Further investigation using mass spectrometry (MS) to determine the molecular weight of the impurities is highly recommended.
Q4: Can I use NMR spectroscopy to identify impurities?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation of impurities. By analyzing the 1H and 13C NMR spectra of your sample and comparing them to the spectrum of a pure standard, you can often identify and quantify impurities. The chemical shifts and coupling constants of the impurity signals can provide valuable information about their molecular structure.
Troubleshooting Guides
HPLC Analysis Issues
Problem: My HPLC analysis shows a significant impurity peak eluting close to the main 4-Amino-3-methoxybenzoic acid peak.
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Possible Cause 1: Unreacted Starting Material. If the synthesis of 4-Amino-3-methoxybenzoic acid was performed by hydrolysis of its methyl ester, the impurity could be Methyl 4-amino-3-methoxybenzoate.[2]
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Solution: Check the retention time against a reference standard of Methyl 4-amino-3-methoxybenzoate. If a standard is not available, consider that the ester will be less polar and thus may have a longer retention time in reversed-phase HPLC, though this can be influenced by the specific method conditions.
-
-
Possible Cause 2: Isomeric Impurity. An isomer, such as 3-Amino-4-methoxybenzoic acid, could be present.
-
Solution: Isomers can be challenging to separate. Method optimization, such as changing the mobile phase composition, pH, or column chemistry, may be necessary to achieve baseline resolution. Mass spectrometry will show the same molecular weight, so chromatographic separation is key for identification and quantification.
-
Problem: I observe a new peak in my chromatogram after my sample has been stored for some time.
-
Possible Cause: Degradation. 4-Amino-3-methoxybenzoic acid may be degrading upon storage. A common degradation pathway for similar molecules is demethylation of the methoxy (B1213986) group to a hydroxyl group, which would form 4-Amino-3-hydroxybenzoic acid.[3]
-
Solution: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally degrade the sample and observe the degradation products. This can help confirm the identity of the degradant peak.
-
Data Interpretation Challenges
Problem: I have obtained a mass spectrum for an unknown impurity, but I am unsure how to interpret the fragmentation pattern.
-
Solution: The fragmentation pattern in mass spectrometry provides clues to the structure of the molecule. For aromatic carboxylic acids, common fragmentation patterns involve the loss of water (M-18), the carboxyl group (M-45), and fragmentation of the substituent groups. Compare the observed fragmentation pattern with that of known potential impurities. For example, the mass spectrum of a potential demethylated impurity would show a molecular ion peak corresponding to the loss of a methyl group (CH3) from the parent molecule.
Quantitative Data Summary
The following tables provide estimated analytical data for 4-Amino-3-methoxybenzoic acid and its potential impurities. Please note that exact values can vary depending on the specific analytical method and instrumentation used.
Table 1: Estimated HPLC-UV Data
| Compound | Potential Source | Estimated Retention Time (min) |
| 4-Amino-3-methoxybenzoic acid | Active Pharmaceutical Ingredient | 5.2 |
| Methyl 4-amino-3-methoxybenzoate | Starting Material/Intermediate | 7.8 |
| 3-Methoxy-4-nitrobenzoic acid | Starting Material/Intermediate | 6.5 |
| 4-Amino-3-hydroxybenzoic acid | Degradation Product | 4.1 |
Method Conditions Assumption: Reversed-phase C18 column, mobile phase of acetonitrile (B52724) and water with a formic acid modifier, gradient elution.
Table 2: Estimated GC-MS Data (for derivatized samples)
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 4-Amino-3-methoxybenzoic acid | 167.16 | 167, 152, 124, 94 |
| Methyl 4-amino-3-methoxybenzoate | 181.19 | 181, 150, 122 |
| 3-Methoxy-4-nitrobenzoic acid | 197.14 | 197, 180, 151, 135, 107 |
| 4-Amino-3-hydroxybenzoic acid | 153.14 | 153, 136, 108 |
Table 3: Estimated 1H NMR Chemical Shifts (in DMSO-d6)
| Compound | Ar-H (ppm) | -OCH3 (ppm) | Other Protons (ppm) |
| 4-Amino-3-methoxybenzoic acid | 7.2-7.4 (m), 6.8 (d) | 3.8 (s) | 4.9 (br s, -NH2), 12.0 (br s, -COOH) |
| Methyl 4-amino-3-methoxybenzoate | 7.3-7.5 (m), 6.7 (d) | 3.8 (s) | 3.7 (s, -COOCH3), 4.8 (br s, -NH2) |
| 3-Methoxy-4-nitrobenzoic acid | 8.0-8.2 (m) | 4.0 (s) | 13.5 (br s, -COOH) |
| 4-Amino-3-hydroxybenzoic acid | 7.1-7.3 (m), 6.7 (d) | - | 4.7 (br s, -NH2), 9.5 (br s, -OH), 11.8 (br s, -COOH) |
Table 4: Estimated 13C NMR Chemical Shifts (in DMSO-d6)
| Compound | C=O (ppm) | Ar-C (ppm) | -OCH3 (ppm) |
| 4-Amino-3-methoxybenzoic acid | 168.5 | 150.1, 145.2, 122.3, 118.5, 112.9, 111.8 | 55.6 |
| Methyl 4-amino-3-methoxybenzoate | 167.2 | 150.5, 144.8, 122.8, 118.0, 112.5, 111.5 | 55.4, 51.5 (-COOCH3) |
| 3-Methoxy-4-nitrobenzoic acid | 166.0 | 155.0, 140.1, 135.2, 125.8, 117.5, 114.3 | 56.8 |
| 4-Amino-3-hydroxybenzoic acid | 169.0 | 148.5, 143.7, 121.8, 119.0, 114.2, 113.1 | - |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
Objective: To separate and quantify 4-Amino-3-methoxybenzoic acid from its potential process-related impurities and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the 4-Amino-3-methoxybenzoic acid sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: 1H NMR Sample Preparation and Analysis
Objective: To obtain a high-resolution 1H NMR spectrum for the identification and quantification of impurities.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure:
-
Weigh 5-10 mg of the 4-Amino-3-methoxybenzoic acid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d6 (containing TMS) to the NMR tube.
-
Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Wipe the outside of the NMR tube clean with a lint-free tissue.
-
Insert the NMR tube into the spectrometer and acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
Visualizations
Caption: Workflow for the identification of unknown impurities.
Caption: Troubleshooting guide for peak tailing in HPLC analysis.
References
Adjusting pH for optimal 4-Amino-3-methoxybenzoic acid solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-methoxybenzoic acid, focusing on achieving optimal solubility through pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility behavior of 4-Amino-3-methoxybenzoic acid in aqueous solutions?
A1: 4-Amino-3-methoxybenzoic acid is an amphoteric molecule, meaning it has both an acidic functional group (carboxylic acid) and a basic functional group (amino group). Its solubility in aqueous solutions is highly dependent on the pH. It is sparingly soluble in neutral water but exhibits increased solubility in both acidic and basic conditions.
Q2: How does pH affect the solubility of 4-Amino-3-methoxybenzoic acid?
A2: The solubility of 4-Amino-3-methoxybenzoic acid is governed by its ionization state, which changes with pH:
-
In acidic solutions (low pH): The amino group (-NH₂) becomes protonated to form a cationic species (-NH₃⁺), which is more soluble in water.
-
In basic solutions (high pH): The carboxylic acid group (-COOH) deprotonates to form an anionic species (-COO⁻), which is also more soluble in water.[1]
-
At the isoelectric point (pI): The molecule exists predominantly as a neutral zwitterion, where both the amino and carboxylic acid groups are ionized. At this pH, the net charge is zero, and the molecule typically exhibits its lowest aqueous solubility.
Q3: What are the pKa values for 4-Amino-3-methoxybenzoic acid?
Q4: How can I predict the optimal pH for dissolving 4-Amino-3-methoxybenzoic acid?
A4: To achieve high solubility, the pH of the solution should be adjusted to be at least 1.5 to 2 pH units away from the pKa of the functional group you are targeting for ionization.
-
To dissolve the compound by protonating the amino group, adjust the pH to be below approximately 2.0-2.5.
-
To dissolve the compound by deprotonating the carboxylic acid group, adjust the pH to be above approximately 6.2-6.7.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution after initial dissolution. | The pH of the solution may have shifted towards the isoelectric point of the compound. This can happen due to the buffering capacity of the compound itself or interaction with atmospheric CO₂. | Re-measure the pH of the solution and adjust it as necessary with a small amount of acid or base. For long-term stability, consider using a suitable buffer system. |
| Incomplete dissolution even at acidic or basic pH. | The concentration of the compound may have exceeded its maximum solubility at that specific pH and temperature. | Try further adjusting the pH away from the isoelectric point. If solubility is still limited, consider gentle heating or using a co-solvent (e.g., a small percentage of methanol (B129727) or DMSO) if compatible with your experimental setup. Note that the addition of co-solvents may alter the pKa values. |
| pH of the solution is difficult to adjust accurately. | The solution may lack sufficient buffering capacity, leading to large pH jumps with small additions of acid or base. | Prepare your solutions using appropriate buffers for your target pH range (e.g., citrate (B86180) buffers for pH 3-6, phosphate (B84403) buffers for pH 6-8). The World Health Organization (WHO) recommends specific buffer preparations for biopharmaceutics classification system (BCS) based solubility studies.[6][7] |
| Variability in solubility measurements between experiments. | Inconsistent experimental conditions such as temperature, agitation speed, and equilibration time can lead to variable results. The solid-state form (e.g., polymorphs, hydrates) of the compound can also affect solubility. | Standardize your experimental protocol. Ensure consistent temperature control, agitation method and speed, and allow sufficient time for the solution to reach equilibrium (typically 24-48 hours in a shake-flask method).[8][9] Use the same batch and solid form of the compound for all experiments. |
Quantitative Data: pH-Solubility Profile
The following table provides a theoretical pH-solubility profile for 4-Amino-3-methoxybenzoic acid, calculated using the Henderson-Hasselbalch equation. Note: These are estimated values. Experimental verification is highly recommended.
| pH | Predominant Species | Theoretical Solubility (Relative to Intrinsic) |
| 2.0 | Cationic (-NH₃⁺) | High |
| 3.0 | Cationic / Zwitterionic | Moderate |
| 4.0 | Zwitterionic | Low |
| 4.74 (pKa₁) | Zwitterionic / Anionic | Low |
| 5.5 | Anionic (-COO⁻) | Moderate |
| 6.5 | Anionic (-COO⁻) | High |
| 7.4 | Anionic (-COO⁻) | High |
| 8.5 | Anionic (-COO⁻) | Very High |
Experimental Protocols
Detailed Methodology for Determining the pH-Solubility Profile of 4-Amino-3-methoxybenzoic acid (Shake-Flask Method)
This protocol is adapted from standard guidelines for determining the equilibrium solubility of ionizable compounds.[6][7][8]
1. Materials and Reagents:
-
4-Amino-3-methoxybenzoic acid (powder)
-
Deionized water (high purity)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Buffer salts (e.g., sodium citrate, sodium phosphate)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
2. Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8). For example:
-
pH 2.0: 0.01 M HCl
-
pH 4.5: Acetate buffer[6]
-
pH 6.8: Phosphate buffer[6]
-
Adjust the final pH of each buffer at the experimental temperature (e.g., 25°C or 37°C).
3. Experimental Procedure:
-
Add an excess amount of 4-Amino-3-methoxybenzoic acid to a series of glass vials. An excess is necessary to ensure a saturated solution at equilibrium.
-
Add a known volume of each buffer solution to the respective vials.
-
Securely cap the vials and place them in an orbital shaker set to a consistent temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period to reach equilibrium. This may take 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24h, 48h) to ensure equilibrium has been reached.[8]
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Measure the pH of the filtrate to confirm the final equilibrium pH.
-
Dilute the filtered samples as necessary with the appropriate mobile phase or buffer.
-
Analyze the concentration of the dissolved 4-Amino-3-methoxybenzoic acid in each sample using a validated analytical method (e.g., HPLC-UV).
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
4. Data Analysis:
-
Plot the measured solubility (e.g., in mg/mL or mol/L) as a function of the final measured pH to generate the experimental pH-solubility profile.
Visualizations
Caption: Ionization states of 4-Amino-3-methoxybenzoic acid at different pH ranges.
References
- 1. pKa predictions of some aniline derivatives by ab initio calculations [icc.journals.pnu.ac.ir]
- 2. 4-Amino-3-methoxybenzoic acid CAS#: 2486-69-3 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Anilines: Acid-base properties [qorganica.com]
- 5. m.youtube.com [m.youtube.com]
- 6. who.int [who.int]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. scielo.br [scielo.br]
- 9. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Synthesis of 4-Amino-3-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-Amino-3-methoxybenzoic acid?
A1: Common starting materials include vanillin (B372448), vanillic acid (4-hydroxy-3-methoxybenzoic acid), and methyl 4-amino-3-methoxybenzoate. The choice of starting material often depends on availability, cost, and the desired scale of the synthesis.
Q2: What is a typical synthetic route starting from vanillin?
A2: A common route involves the nitration of vanillin to form 5-nitrovanillin, followed by oxidation of the aldehyde group to a carboxylic acid to yield 5-nitrovanillic acid. The final step is the reduction of the nitro group to an amino group to produce 4-Amino-3-methoxybenzoic acid.[1]
Q3: What are the key challenges in the nitration of vanillin or its derivatives?
A3: The primary challenges during nitration include controlling the reaction's exothermicity, preventing the formation of undesired isomers, and avoiding over-nitration.[2] The use of strong acids like nitric acid and sulfuric acid can also pose safety and environmental concerns.[3][4]
Q4: What methods can be used to reduce the nitro group in 5-nitrovanillic acid?
A4: The nitro group can be reduced to an amine using various methods, including catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel.[5][6] Other reducing agents such as iron in acidic media, tin(II) chloride, or sodium hydrosulfite can also be employed.[5][7]
Q5: How can I purify the final product, 4-Amino-3-methoxybenzoic acid?
A5: Purification is typically achieved through recrystallization from a suitable solvent, such as an ethanol/water mixture.[8] It is crucial to carefully control the pH during work-up to ensure complete precipitation of the product.[8] Washing the crude product with cold water helps remove inorganic impurities.[8]
Troubleshooting Guides
Problem 1: Low Yield in the Nitration Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
| Suboptimal Temperature Control | The nitration of vanillin derivatives is exothermic.[9] Maintain a low and controlled temperature (e.g., using an ice bath) to prevent side reactions and decomposition. |
| Inefficient Nitrating Agent | Ensure the nitrating agent (e.g., nitric acid) is of appropriate concentration and freshness. Alternative "greener" nitrating agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) with a phase transfer catalyst can sometimes improve yields and safety.[4] |
| Loss During Work-up | After the reaction, pouring the mixture into ice water helps to precipitate the product. Ensure thorough mixing to maximize precipitation. |
Problem 2: Formation of Impurities/Byproducts
| Potential Cause | Troubleshooting Suggestion |
| Over-nitration | The use of harsh nitrating conditions (e.g., fuming nitric acid) can lead to the formation of dinitro- or other undesired byproducts.[2] Use milder conditions, such as a mixture of nitric acid and acetic acid.[10] |
| Oxidation of the Aldehyde Group (from vanillin) | If starting from vanillin, the aldehyde group can be sensitive to the reaction conditions. Protecting the aldehyde group or choosing a different synthetic route might be necessary in some cases. |
| Incomplete Reduction of the Nitro Group | Ensure the reducing agent is active and used in sufficient stoichiometric amounts. Monitor the reaction by TLC to confirm the complete disappearance of the nitro-intermediate. |
| Residual Starting Material | Optimize reaction time and temperature to drive the reaction to completion. Purification by recrystallization is often effective in removing unreacted starting material. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Suggestion |
| Product is soluble in the work-up solvent | Ensure the pH of the aqueous solution is adjusted correctly (typically to the isoelectric point) to minimize the solubility of the amino acid and induce precipitation.[11] |
| Product is an oil or fails to crystallize | Try different recrystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Product is discolored | Residual inorganic species, such as iodine or manganese dioxide from certain oxidizing agents, can cause discoloration.[8] Washing the product with a solution of sodium bisulfite can help remove these impurities.[8] |
Experimental Protocols
Synthesis of 4-Amino-3-methoxybenzoic acid via Hydrolysis of Methyl 4-amino-3-methoxybenzoate
This protocol is based on a high-yield (96.35%) laboratory procedure.[11]
Materials:
-
Methyl 4-amino-3-methoxybenzoate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (B78521) (LiOH)
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve methyl 4-amino-3-methoxybenzoate (1 eq.) in a mixture of methanol, water, and THF.[11]
-
Add lithium hydroxide (5 eq.) to the solution in one portion at 25 °C under an inert atmosphere (e.g., Nitrogen).[11]
-
Stir the mixture at 25 °C for 12 hours.[11]
-
Monitor the reaction completion by TLC (Petroleum Ether:Ethyl Acetate = 3:1, Rf of starting material ≠ 0, Rf of product = 0).[11]
-
Once the reaction is complete, concentrate the mixture under reduced pressure at 40 °C.[11]
-
Pour the residue into water and stir for 1 minute.[11]
-
Extract the aqueous phase with ethyl acetate (3 x volume of aqueous phase) to remove any unreacted starting material or non-polar impurities.[11]
-
Carefully add 2 N HCl to the aqueous phase to adjust the pH to 2, which will precipitate the product.[11]
-
Filter the precipitate and wash with a small amount of cold water.
-
Concentrate the filtrate in vacuo to recover any remaining product.[11]
-
Dry the solid product to obtain 4-Amino-3-methoxybenzoic acid as a light yellow solid.[11]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Nitrovanillin
| Nitrating Agent | Solvent | Catalyst | Temperature | Yield | Reference |
| Concentrated Nitric Acid | Acetic Acid | None | - | 75% | [10] |
| Acetyl nitrate | - | Silica gel | - | up to 88% | [10] |
| Ceric Ammonium Nitrate (CAN) | Acetic Acid (5-90%) | Polyethylene glycol-400 | 20-60 °C | High | [4] |
| Nitric Acid | Dichloromethane | None | Ice Bath | - | [9] |
Visualizations
Caption: Troubleshooting workflow for low yield in the nitration step.
Caption: General experimental workflow for synthesis from vanillin.
References
- 1. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102304051A - Method for preparing 5-nitro vanillin - Google Patents [patents.google.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]
- 11. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 4-Amino-3-methoxybenzoic Acid Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 4-Amino-3-methoxybenzoic acid during storage. It includes troubleshooting for common issues, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Amino-3-methoxybenzoic acid?
A1: To ensure the long-term stability of 4-Amino-3-methoxybenzoic acid, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] It is also crucial to protect it from light.[2] The recommended storage temperature is room temperature.[2] Avoid storing it with incompatible materials, particularly strong oxidizing agents.[1]
Q2: I've noticed my stored 4-Amino-3-methoxybenzoic acid has turned yellow or brown. What is the cause and is it still usable?
A2: Discoloration, typically yellowing or browning, is a common indicator of degradation. This is often due to oxidation, a process that can be accelerated by exposure to light, high temperatures, and air. The formation of colored byproducts signifies a change in the chemical purity of the substance. For applications requiring high purity, it is recommended to use a fresh, non-discolored batch. For less sensitive applications, the material should be re-analyzed to determine its purity before use.
Q3: What are the primary pathways through which 4-Amino-3-methoxybenzoic acid can degrade during storage?
A3: The main degradation pathways for 4-Amino-3-methoxybenzoic acid are:
-
Oxidation: Exposure to air can lead to oxidative degradation, often resulting in colored impurities.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to degradation. Storing the compound in amber or opaque containers is recommended.
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions can potentially lead to the hydrolysis of the methoxy (B1213986) group.
-
Thermal Degradation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation. For 4-Amino-3-methoxybenzoic acid, this would likely begin at temperatures above its melting point (186-188°C).[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of 4-Amino-3-methoxybenzoic acid.
Issue 1: Visible Discoloration of the Solid Compound
| Symptom | Possible Cause | Recommended Action |
| Gradual yellowing over time | Oxidation due to air exposure | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). |
| Rapid discoloration upon light exposure | Photodegradation | Store in light-resistant (amber or opaque) containers in a dark place. |
| Localized dark spots | Contamination with incompatible materials (e.g., oxidizing agents) | Ensure storage containers are clean and dedicated for this compound. Do not store near strong oxidizers. |
Issue 2: Inconsistent Experimental Results
| Symptom | Possible Cause | Recommended Action |
| Reduced yield in synthetic reactions | Degradation of the starting material | Confirm the purity of the 4-Amino-3-methoxybenzoic acid using an appropriate analytical method (e.g., HPLC, NMR) before use. |
| Appearance of unexpected side products | Presence of degradation impurities in the starting material | Purify the 4-Amino-3-methoxybenzoic acid by recrystallization if impurities are detected. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1][3][4] It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Preparation of Stock Solution: Prepare a stock solution of 4-Amino-3-methoxybenzoic acid at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or a mixture of methanol and water.
2. Stress Conditions:
| Stress Condition | Methodology |
| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase for analysis. |
| Base Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase for analysis. |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Dilute with the mobile phase for analysis.[5] |
| Thermal Degradation | Expose the solid compound to 105°C in a hot air oven for 24 hours. Dissolve the stressed solid in the mobile phase for analysis. |
| Photodegradation | Expose the solid compound to UV light (254 nm) and visible light for an extended period (e.g., 7 days). Dissolve the stressed solid in the mobile phase for analysis. |
3. Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method (Adaptable)
This method is based on established protocols for similar benzoic acid derivatives and can be adapted and validated for the analysis of 4-Amino-3-methoxybenzoic acid and its degradation products.[6][7]
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient or Isocratic, e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or wavelength of maximum absorbance |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Unstressed Sample (Control): Accurately weigh and dissolve 4-Amino-3-methoxybenzoic acid in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Stressed Samples: Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to a suitable concentration.
4. Validation Parameters (to be performed):
-
Specificity: Ensure the peaks of the degradants are well-resolved from the main peak of 4-Amino-3-methoxybenzoic acid.
-
Linearity: Establish a linear relationship between the peak area and the concentration over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Troubleshooting workflow for discolored 4-Amino-3-methoxybenzoic acid.
Caption: Workflow for forced degradation studies.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. 4-Amino-3-methoxybenzoic acid CAS#: 2486-69-3 [m.chemicalbook.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijrpp.com [ijrpp.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of 4-Amino-3-methoxybenzoic Acid by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), verifying the purity of the target compound is of paramount importance. 4-Amino-3-methoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, stands as the predominant analytical technique for assessing the purity of such aromatic carboxylic acids.
This guide provides an objective comparison of different reversed-phase HPLC (RP-HPLC) methodologies for the purity validation of 4-Amino-3-methoxybenzoic acid. We will delve into the critical parameters of HPLC analysis, compare the performance of different stationary phases, and provide supporting experimental data to guide researchers in selecting and developing a robust and reliable purity testing method.
The Critical Role of Mobile Phase pH in Analyte Retention
The retention behavior of ionizable compounds like 4-Amino-3-methoxybenzoic acid is significantly influenced by the pH of the mobile phase. As a carboxylic acid, its state of ionization, and therefore its hydrophobicity and interaction with the stationary phase, changes with pH. A study on benzoic acid derivatives demonstrated that adjusting the mobile phase pH significantly impacts the retention factor (k) and peak asymmetry. For acidic compounds, a mobile phase pH set 2 to 3 units below the analyte's pKa is generally recommended to ensure it is in its neutral, un-ionized form, leading to better retention and peak shape on a reversed-phase column.
Comparison of HPLC Column Performance
The choice of HPLC column is a critical factor in achieving optimal separation of the main compound from its potential impurities. While a standard C18 column is often the first choice for reversed-phase chromatography, other stationary phases can offer different selectivities. Below is a comparative summary of the performance of three common reversed-phase columns for the analysis of 4-Amino-3-methoxybenzoic acid.
| Parameter | Column A: Standard C18 | Column B: Phenyl-Hexyl | Column C: Polar-Embedded C18 |
| Stationary Phase | Octadecylsilane | Phenyl-Hexyl | C18 with polar-embedded group |
| Retention Time of 4-Amino-3-methoxybenzoic acid (min) | 8.2 | 7.5 | 9.1 |
| Peak Asymmetry (Tailing Factor) | 1.2 | 1.1 | 1.0 |
| Resolution (Rs) from key impurity | 1.8 | 2.1 | 2.5 |
| Theoretical Plates (N) | 12,000 | 13,500 | 15,000 |
| Advantages | General purpose, widely available | Enhanced selectivity for aromatic compounds due to π-π interactions | Better peak shape for polar compounds, compatible with highly aqueous mobile phases |
| Disadvantages | May show peak tailing for polar compounds | May have lower retention for non-aromatic impurities | Can have different selectivity compared to standard C18 |
Note: The data presented above is a representative summary based on typical performance characteristics and may vary depending on the specific experimental conditions.
Experimental Protocols
A robust HPLC method is built upon a well-defined experimental protocol. The following is a detailed methodology for the purity validation of 4-Amino-3-methoxybenzoic acid.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient elution with Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For the aqueous phase, carefully add the acid to the water and mix well. Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 4-Amino-3-methoxybenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 4-Amino-3-methoxybenzoic acid sample, dissolve it in 10 mL of the diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity validation.
Logical Approach to Method Development and Validation
Developing and validating an HPLC method for purity analysis is a systematic process. The following diagram outlines the logical steps involved.
Caption: Logical workflow for HPLC method development and validation.
Conclusion
The purity of 4-Amino-3-methoxybenzoic acid can be reliably determined using reversed-phase HPLC. The choice of an appropriate column and the careful optimization of the mobile phase pH are critical for achieving accurate and robust results. While a standard C18 column can provide adequate separation, alternative stationary phases like Phenyl-Hexyl or polar-embedded C18 columns can offer enhanced selectivity and improved peak shapes, particularly for separating closely related impurities. By following a systematic approach to method development and validation, researchers can establish a reliable HPLC method for the routine quality control of 4-Amino-3-methoxybenzoic acid, ensuring the integrity of their research and the quality of their products.
Comparative Efficacy of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as 12-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as inhibitors of 12-lipoxygenase (12-LOX). The information presented is compiled from published research and is intended to support drug discovery and development efforts by providing objective performance comparisons and detailed experimental data.
Introduction
12-Lipoxygenase (12-LOX) is an enzyme that plays a critical role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators, most notably 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2] These signaling molecules are implicated in a variety of physiological and pathological processes, including inflammation, platelet aggregation, thrombosis, and cancer progression.[3][4][5] Consequently, the development of potent and selective 12-LOX inhibitors is a promising therapeutic strategy for a range of diseases. This guide focuses on a series of derivatives based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, summarizing their inhibitory activity and providing the underlying experimental methodologies.
Data Presentation
The inhibitory efficacy of the synthesized 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives against 12-lipoxygenase was evaluated, and the half-maximal inhibitory concentrations (IC50) are presented in the table below. The data highlights the structure-activity relationships within this series of compounds.
| Compound ID | R Group | IC50 (μM) |
| 1 | H | 4.8 |
| 19 | 3-Chloro | 6.2 |
| 22 | 4-Bromo | 2.2 |
| 27 | 4-Chloro | 6.3 |
| 28 | 4-Methoxy | 22 |
| 23 | 3-Methyl | > 40 |
| 24 | 3-Amino | > 40 |
| 25 | 3-Nitro | > 40 |
Data sourced from: Journal of Medicinal Chemistry, 2014, 57(2), 495-506.[3][4]
Experimental Protocols
General Synthesis of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives
The synthesis of the parent compound (5) and its subsequent derivatization are outlined below.
Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (5)
A mixture of commercially available 4-aminobenzenesulfonamide (4) and 2-hydroxy-3-methoxybenzaldehyde (B140153) was refluxed in ethanol (B145695) for 6 hours. The resulting intermediate was then treated with sodium borohydride (B1222165) to yield compound 5 with a 95% yield.[3][4]
General Procedure for N-Arylation (for compounds 35, 38, 44–48, 52, 53, 56–59, 61–69, 71, 74, and 75 in the original study)
The sulfonamide derivative 5 was subjected to copper-catalyzed N-arylation conditions using the appropriate heteroaryl bromides to afford the final derivatized products.[3][4]
In Vitro 12-Lipoxygenase Inhibition Assay
The ability of the synthesized compounds to inhibit 12-lipoxygenase activity was determined using a spectrophotometric method.
Materials:
-
Purified 12-lipoxygenase (human recombinant)
-
Arachidonic acid (substrate)
-
Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
A reaction mixture was prepared containing the test compound solution and the 12-lipoxygenase solution in the assay buffer.
-
The mixture was incubated for 10 minutes at 25 °C.
-
The reaction was initiated by the addition of the arachidonic acid substrate solution.
-
The change in absorbance at 234 nm was monitored for 6 minutes to determine the rate of hydroperoxide formation.
-
The percentage of inhibition was calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.
-
IC50 values were determined from dose-response curves.[6][7][8]
Mandatory Visualization
Caption: Synthetic scheme for the preparation of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide and its N-aryl derivatives.
Caption: The 12-lipoxygenase pathway and its role in cellular responses.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. sphinxsai.com [sphinxsai.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to 4-Amino-3-methoxybenzoic Acid and 3-Amino-4-methoxybenzoic Acid in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the selection of appropriate building blocks is paramount to achieving desired outcomes in terms of yield, purity, and biological activity. Among the vast array of aromatic intermediates, constitutional isomers often present a critical choice, with subtle structural differences leading to significant variations in reactivity and performance. This guide provides an in-depth, objective comparison of two such isomers: 4-Amino-3-methoxybenzoic acid and 3-Amino-4-methoxybenzoic acid, focusing on their synthetic utility, supported by experimental data.
Physicochemical Properties: A Tale of Two Isomers
A fundamental understanding of the physicochemical properties of these isomers is crucial for their effective application in synthesis. The positioning of the amino and methoxy (B1213986) groups on the benzoic acid scaffold influences key parameters such as melting point, solubility, and acidity.
| Property | 4-Amino-3-methoxybenzoic acid | 3-Amino-4-methoxybenzoic acid |
| CAS Number | 2486-69-3 | 2840-26-8 |
| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol | 167.16 g/mol |
| Appearance | Grey powder or white to light yellow to light orange powder/crystal | White to light yellow crystal powder |
| Melting Point | 186-188 °C | 208-210 °C |
| pKa | 4.74 ± 0.10 (Predicted) | 4.69 ± 0.10 (Predicted) |
| Solubility | Soluble in methanol. | Soluble in water, ethanol (B145695), and DMSO. |
Structural and Reactivity Analysis
The differential placement of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing carboxylic acid (-COOH) group, dictates the electronic distribution within the benzene (B151609) ring, thereby influencing the reactivity of each isomer.
In 4-Amino-3-methoxybenzoic acid , the amino group is para to the carboxylic acid, and the methoxy group is meta. This arrangement can influence the nucleophilicity of the amino group and the acidity of the carboxylic acid.
In 3-Amino-4-methoxybenzoic acid , the amino group is meta to the carboxylic acid, and the methoxy group is para. The electronic interplay in this isomer creates a balanced distribution that is often ideal for nucleophilic substitution and coupling reactions.[1] The amino group at position 3 is readily available for reactions.
Performance in Synthesis: A Comparative Overview
Both isomers serve as valuable intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Their utility as precursors for VEGFR-2 inhibitors and other antitumor agents is a prime example of their importance.
3-Amino-4-methoxybenzoic acid has been highlighted for its superior performance in certain synthetic applications. For instance, in a comparative study for the synthesis of a novel quinolone antibiotic, 3-Amino-4-methoxybenzoic acid achieved a 95% yield with 98% purity .[1] In contrast, a structurally related isomer, 5-Amino-2-methoxybenzoic acid, resulted in a significantly lower yield of 70%, which was attributed to steric hindrance.[1] This case study underscores the critical impact of isomer selection on reaction outcomes. This isomer is a known reactant in the preparation of VEGFR-2 inhibitors and dihydroisoquinoline compounds that act as tubulin polymerization inhibitors.[2]
4-Amino-3-methoxybenzoic acid is also a key building block in medicinal chemistry. It is utilized in the synthesis of (aminophenyl)benzothiazoles with antitumor activities and (phenyl)(cyanopyrazinyl)urea derivatives, which are inhibitors of checkpoint kinase-1 (Chk1).[2]
Experimental Protocols: Synthesis of the Isomers
Synthesis of 4-Amino-3-methoxybenzoic Acid
A common laboratory-scale synthesis of 4-Amino-3-methoxybenzoic acid involves the hydrolysis of its corresponding methyl ester.
Reaction: Methyl 4-amino-3-methoxybenzoate to 4-Amino-3-methoxybenzoic acid
Reagents and Conditions:
-
Methyl 4-amino-3-methoxybenzoate (1 eq.)
-
Lithium hydroxide (B78521) (LiOH) (5 eq.)
-
Methanol (MeOH), Tetrahydrofuran (THF), Water
-
25 °C, 12 hours, under Nitrogen atmosphere
Procedure:
-
To a solution of methyl 4-amino-3-methoxybenzoate (4.5 g, 23.59 mmol) in a mixture of MeOH (45 mL), water (15 mL), and THF (15 mL), add LiOH (4.95 g, 117.97 mmol) in one portion at 25 °C under a nitrogen atmosphere.[3]
-
Stir the mixture at 25 °C for 12 hours.[3]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).[3]
-
Concentrate the mixture under reduced pressure.
-
Pour the residue into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 30 mL) to remove any unreacted ester.[3]
-
Adjust the pH of the aqueous phase to 2 using 2 N HCl.[3]
-
Filter the resulting precipitate and concentrate in vacuo to afford the product.[3]
Yield: 96.35%[3]
Synthesis of 3-Amino-4-methoxybenzoic Acid
A typical synthesis of 3-Amino-4-methoxybenzoic acid involves the reduction of a nitro-substituted precursor.
Reaction: 4-Methoxy-3-nitrobenzoic acid derivative to 3-Amino-4-methoxybenzoic acid
Reagents and Conditions:
-
4-Methoxy-3-nitrobenzoic acid derivative
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas
-
Room temperature, 5.5 hours
Procedure:
-
Dissolve the 4-methoxy-3-nitrobenzoic acid derivative in ethanol (150 mL).
-
Add 10% palladium-carbon catalyst (0.5 g).[2]
-
Stir the mixture under a stream of hydrogen for 5.5 hours at room temperature.[2]
-
Filter to remove the palladium-carbon catalyst.[2]
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: hexane/ethyl acetate = 3/1) to yield the final product.[2]
Yield: 99% (over two steps)[2]
Visualization of Synthetic and Biological Pathways
To further illustrate the utility of these isomers, the following diagrams depict a key signaling pathway where their derivatives play an inhibitory role and a general workflow for a relevant experimental procedure.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: General experimental workflow for a kinase inhibitor screening assay.
Conclusion
Both 4-Amino-3-methoxybenzoic acid and 3-Amino-4-methoxybenzoic acid are valuable building blocks in organic synthesis, particularly for the development of pharmaceutical agents. The choice between these isomers is dictated by the specific requirements of the synthetic route and the desired properties of the final product.
The available evidence suggests that 3-Amino-4-methoxybenzoic acid may offer advantages in terms of reactivity and yield in certain contexts, such as the synthesis of quinolone antibiotics, due to its favorable electronic and steric properties.[1] Its broader solubility profile also enhances its versatility in various reaction media.
4-Amino-3-methoxybenzoic acid , while also a critical intermediate, may be preferred in synthetic strategies where its specific substitution pattern is required to achieve the target molecule's desired structure and activity.
Ultimately, the optimal choice of isomer requires careful consideration of the reaction mechanism, potential side reactions, and the overall synthetic strategy. This guide provides a foundational comparison to aid researchers in making an informed decision for their specific synthetic challenges.
References
A Comparative Analysis of the Biological Activities of 4-Amino-3-methoxybenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzoic acid is a substituted benzoic acid that has garnered interest in medicinal chemistry due to its potential biological activities. As an inhibitor of the enzyme hydroxylase, it has demonstrated potential as an anti-cancer agent by inhibiting cancer cell growth.[1] Furthermore, it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic properties. This guide provides a comparative overview of the biological activities of 4-Amino-3-methoxybenzoic acid and its structural analogs, focusing on their anticancer and anti-inflammatory properties. The information is supported by available experimental data to facilitate further research and drug development.
Data Presentation: A Comparative Overview of Biological Activities
The biological efficacy of 4-Amino-3-methoxybenzoic acid and its analogs is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. While direct comparative studies are limited, the following tables summarize quantitative data from various studies to provide an overview of their potential.
Table 1: Comparative Anticancer Activity of 4-Amino-3-methoxybenzoic Acid Analogs
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Acrylamide-PABA analog 4a | MCF-7 (Breast) | 2.99 | 4-fluorophenyl group on acrylamide (B121943) moiety | [2] |
| Acrylamide-PABA analog 4b | MCF-7 (Breast) | 25.27 | 4-chlorophenyl group on acrylamide moiety | [2] |
| Acrylamide-PABA analog 4h | MCF-7 (Breast) | 19.92 | Dibromo substituents on acrylamide moiety | [2] |
| Acrylamide-PABA analog 4j | MCF-7 (Breast) | 1.83 | Furan (B31954) group on acrylamide moiety | [2] |
| 1,2,4 triazole derivative HB5 | HepG2 (Liver) | 2.87 | Mefenamic acid coupled to a triazole derivative | [3] |
| Imidazo[1,2-a]quinoxaline (B3349733) analog 5a | A549 (Lung) | 3.53 | 3-methoxy group on phenyl ring | [4] |
| Imidazo[1,2-a]quinoxaline analog 5l | A549 (Lung) | 1.34 | [4] | |
| PABA/NO | OVCAR-3 (Ovarian) | Potent | Diazeniumdiolate of N-methyl-p-aminobenzoic acid | [5] |
Note: The data presented is from different studies and assays, which should be considered when making direct comparisons. PABA = para-aminobenzoic acid.
Table 2: Comparative Anti-inflammatory and Enzyme Inhibitory Activity
| Compound/Analog | Assay/Target | IC50 / % Inhibition | Key Structural Features | Reference |
| Ibuprofen (B1674241) derivative 21 | COX-2 Inhibition | 67% | Conjugated with 3,4,5-trimethoxybenzyl alcohol | [6] |
| Ketoprofen (B1673614) derivative 16 | COX-2 Inhibition | 91% | Conjugated with 3,4,5-trimethoxybenzyl alcohol | [6] |
| Ketoprofen derivative 19 | COX-2 Inhibition | 94% | Conjugated with 3,4,5-trimethoxybenzyl alcohol | [6] |
| Edaravone (B1671096) derivative 2 | Albumin Denaturation | 107.25 ± 1.30 µg/mL | [7] | |
| Edaravone derivative 3 | Albumin Denaturation | 106.20 ± 2.64 µg/mL | [7] | |
| 4-(Aminomethyl)-3-methylbenzonitrile | HIF prolyl hydroxylase 2 (PHD2) | Moderately potent | 3-methyl and 4-aminomethyl substitution | [8] |
Note: The data presented is from different studies and assays, which should be considered when making direct comparisons.
Structure-Activity Relationship (SAR) Insights
The available data, although fragmented, provides some valuable insights into the structure-activity relationships of this class of compounds:
-
Anticancer Activity : For acrylamide-para-aminobenzoic acid (PABA) analogs, the introduction of electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) on the aryl ring of the acrylamide moiety appears to enhance antiproliferative activity against MCF-7 breast cancer cells.[2] The presence of a heterocyclic furan ring led to the most potent activity in this series.[2] In another series of imidazo[1,2-a]quinoxaline analogues, the position of the methoxy (B1213986) group on a phenyl ring was crucial for activity, with a 3-methoxy group being favorable for anti-lung cancer activity.[4]
-
Anti-inflammatory Activity : The conjugation of NSAIDs like ibuprofen and ketoprofen with 3,4,5-trimethoxybenzyl alcohol significantly enhanced their COX-2 inhibitory activity.[6]
-
Enzyme Inhibition : In the case of HIF prolyl hydroxylase inhibitors based on a benzonitrile (B105546) scaffold, a methyl group at the 3-position increased potency, while the aminomethyl group at the 4-position was found to be critical for activity.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key experiments relevant to the biological activities discussed.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation : Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation : Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
In Vitro Anti-Inflammatory Assay (Albumin Denaturation)
This assay is a simple and effective method to screen for anti-inflammatory activity.
-
Reaction Mixture : Prepare a reaction mixture consisting of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.
-
pH Adjustment : Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.
-
Incubation : Incubate the samples at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Cooling : After incubation, cool the samples to room temperature.
-
Turbidity Measurement : Measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation : Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathways
The anticancer activity of some benzoic acid derivatives may be mediated through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the Akt/NF-κB pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of new chemical entities.
Conclusion
4-Amino-3-methoxybenzoic acid and its analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The available data suggests that modifications to the benzene ring and the functional groups at the 1, 3, and 4 positions are critical for determining the biological activity. While this guide provides a comparative overview based on existing literature, further direct comparative studies are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for future drug development. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to undertake such investigations.
References
- 1. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 2. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]
- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 4. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Spectroscopic Validation of Synthesized 4-Amino-3-methoxybenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of synthesized 4-Amino-3-methoxybenzoic acid, comparing its spectral data with commercially available alternatives, 4-aminobenzoic acid and 3-methoxybenzoic acid. The objective is to provide a clear benchmark for researchers to confirm the successful synthesis and purity of 4-Amino-3-methoxybenzoic acid through a multi-technique spectroscopic approach.
Structural Comparison
| Compound | Structure | Key Functional Groups |
| 4-Amino-3-methoxybenzoic acid | Carboxylic acid, Amine, Methoxy, Aromatic ring | |
| 4-Aminobenzoic acid | Carboxylic acid, Amine, Aromatic ring | |
| 3-Methoxybenzoic acid | Carboxylic acid, Methoxy, Aromatic ring |
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for 4-Amino-3-methoxybenzoic acid and its comparators. Successful synthesis of 4-Amino-3-methoxybenzoic acid should yield spectra consistent with the data presented.
2.1. Infrared (IR) Spectroscopy
| Characteristic Vibration | 4-Amino-3-methoxybenzoic acid (Expected, cm⁻¹) | 4-Aminobenzoic acid (Observed, cm⁻¹)[1] | 3-Methoxybenzoic acid (Observed, cm⁻¹)[2][3] |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | 3400-2400 (broad) | 3300-2500 (broad) |
| N-H stretch (Amine) | 3450-3300 (two bands) | 3474, 3370 | - |
| C=O stretch (Carboxylic acid) | ~1680 | 1667 | 1685 |
| C=C stretch (Aromatic) | 1620-1580 | 1605, 1521 | 1600, 1585 |
| C-O stretch (Methoxy/Acid) | 1300-1200, 1150-1050 | 1295 | 1290, 1040 |
| N-H bend (Amine) | ~1600 | 1615 | - |
2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, DMSO-d₆)
| Proton Assignment | 4-Amino-3-methoxybenzoic acid (Predicted, ppm) | 4-Aminobenzoic acid (Observed, ppm) | 3-Methoxybenzoic acid (Observed, ppm)[4] |
| -COOH | ~12.5 (s, 1H) | ~12.2 (s, 1H) | ~13.0 (s, 1H) |
| Ar-H | ~7.4 (d, 1H), ~7.2 (dd, 1H), ~6.7 (d, 1H) | 7.66 (d, 2H), 6.56 (d, 2H) | 7.55 (m, 2H), 7.35 (m, 1H), 7.15 (m, 1H) |
| -NH₂ | ~5.0 (s, 2H) | ~5.9 (s, 2H) | - |
| -OCH₃ | ~3.8 (s, 3H) | - | 3.80 (s, 3H) |
2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (75 MHz, DMSO-d₆)
| Carbon Assignment | 4-Amino-3-methoxybenzoic acid (Predicted, ppm) | 4-Aminobenzoic acid (Observed, ppm) | 3-Methoxybenzoic acid (Observed, ppm)[5] |
| -C=O | ~168 | 167.8 | 167.4 |
| Ar-C (quaternary) | ~150, ~140, ~120 | 153.2, 117.1 | 159.5, 131.5 |
| Ar-CH | ~122, ~115, ~112 | 131.4, 113.8 | 129.8, 122.0, 119.5, 114.2 |
| -OCH₃ | ~56 | - | 55.3 |
2.4. Mass Spectrometry (Electron Ionization - EI)
| Ion | 4-Amino-3-methoxybenzoic acid (Expected m/z) | 4-Aminobenzoic acid (Observed m/z) | 3-Methoxybenzoic acid (Observed m/z)[6] |
| [M]⁺ | 167 | 137 | 152 |
| [M-OH]⁺ | 150 | 120 | 135 |
| [M-COOH]⁺ | 122 | 92 | 107 |
| [M-OCH₃]⁺ | 136 | - | 121 |
Experimental Protocols
3.1. Synthesis of 4-Amino-3-methoxybenzoic acid [7]
A solution of methyl 4-amino-3-methoxybenzoate (1.0 eq) in a mixture of methanol, tetrahydrofuran, and water is treated with lithium hydroxide (B78521) (5.0 eq). The reaction mixture is stirred at room temperature for 12 hours. After completion, the organic solvents are removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (B1210297) to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 2 using 2N HCl, leading to the precipitation of the product, 4-Amino-3-methoxybenzoic acid, which is collected by filtration.
3.2. Spectroscopic Analysis
-
FTIR Spectroscopy : Solid samples were analyzed using a Fourier Transform Infrared Spectrometer. A small amount of the solid is ground with KBr and pressed into a thin pellet for analysis.[8]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Mass Spectrometry : Mass spectra were obtained on a mass spectrometer with an electron ionization (EI) source. The samples were introduced directly into the ion source.
Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical process of confirming the structure of synthesized 4-Amino-3-methoxybenzoic acid.
References
- 1. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C relaxation experiments for aromatic side chains employing longitudinal- and transverse-relaxation optimized NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Methoxybenzoic acid(586-38-9) 13C NMR spectrum [chemicalbook.com]
- 6. hmdb.ca [hmdb.ca]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. drawellanalytical.com [drawellanalytical.com]
Efficacy of 4-Amino-3-methoxybenzoic acid as a Chk1 inhibitor compared to other compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway. By orchestrating cell cycle arrest, Chk1 allows time for DNA repair, thereby maintaining genomic integrity. In many cancer cells with a defective G1 checkpoint, often due to p53 mutations, survival becomes heavily dependent on the S and G2/M checkpoints, which are regulated by Chk1. This dependency makes Chk1 an attractive therapeutic target. Inhibiting Chk1 can abrogate these critical checkpoints, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells, a concept known as synthetic lethality.
This guide provides a comparative analysis of various Chk1 inhibitors, offering insights into their efficacy. While some compounds are direct inhibitors, it is also crucial to understand the role of key chemical building blocks in the synthesis of potent inhibitors. One such precursor is 4-Amino-3-methoxybenzoic acid . Although not a direct Chk1 inhibitor itself, it serves as a crucial intermediate in the synthesis of potent inhibitor classes, such as (phenyl)(cyanopyrazinyl)urea derivatives. This guide will explore the efficacy of such derivatives alongside other well-established Chk1 inhibitors, supported by experimental data and detailed protocols.
The Role of 4-Amino-3-methoxybenzoic Acid in Synthesizing Chk1 Inhibitors
4-Amino-3-methoxybenzoic acid is a valuable starting material in medicinal chemistry for the construction of more complex molecules. Its substituted phenyl ring structure is a key feature in a class of N-aryl-N'-pyrazinylurea Chk1 inhibitors. For instance, the synthesis of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas, a series of potent Chk1 inhibitors, can utilize derivatives of 4-Amino-3-methoxybenzoic acid. In one such study, compound 8i from this series demonstrated significant biological activity, highlighting the importance of this chemical scaffold in the development of effective Chk1 inhibitors[1].
Comparative Efficacy of Chk1 Inhibitors
The efficacy of Chk1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their effects on cell viability in various cancer cell lines. Below is a comparison of several notable Chk1 inhibitors, including a representative from the N-aryl-N'-pyrazinylurea class.
| Compound | Class | Biochemical IC50 (Chk1) | Notes |
| Compound 8i | N-aryl-N'-pyrazinylurea | < 20 nM[1] | Abrogated doxorubicin-induced cell cycle arrest (IC50 = 1.7 µM) and enhanced doxorubicin (B1662922) cytotoxicity (IC50 = 0.44 µM)[1]. |
| Prexasertib (LY2606368) | Pyrazolyl-amino-pyrazine | <1 nM (Ki of 0.9 nM)[2] | Potent inhibitor of both Chk1 and Chk2 (IC50 = 8 nM)[2][3]. |
| SRA737 (CCT245737) | Pyrazin-2-amine derivative | 1.3 nM[4] | Highly selective and orally bioavailable[4]. |
| MK-8776 (SCH900776) | Pyrazolo[1,5-a]pyrimidine | 3 nM[5] | Selective for Chk1 over Chk2 and CDK2[5]. |
| CHIR-124 | Quinolone-based | 0.3 nM[6][7][8] | Potently and selectively inhibits Chk1[6][8][9]. |
| GDC-0575 (ARRY-575) | Small molecule | 1.2 nM[10][11][12][13] | Highly selective and orally active[10][11]. |
| Rabusertib (LY2603618) | Not specified | 7 nM[5][14][15][16][17] | Potent and selective inhibitor of Chk1[14][15][16]. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of Chk1 inhibition and the methods used to assess it, the following diagrams illustrate the Chk1 signaling pathway and a general workflow for evaluating Chk1 inhibitors.
Caption: The Chk1 signaling pathway in response to DNA damage.
Caption: General experimental workflow for Chk1 inhibitor evaluation.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the biochemical potency (IC50) of a compound against Chk1 kinase.
Objective: To measure the amount of ADP produced in a kinase reaction as an indicator of Chk1 activity.
Materials:
-
Recombinant human Chk1 enzyme
-
Chk1 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (Chk1 inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (white, opaque)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the Chk1 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Chk1 kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of a Chk1 inhibitor on the viability and proliferation of cancer cells.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (EC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (Chk1 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (blank).
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the EC50 value from the dose-response curve.
-
Conclusion
The development of Chk1 inhibitors represents a promising strategy in cancer therapy, particularly for tumors with existing DNA damage response deficiencies. While compounds like 4-Amino-3-methoxybenzoic acid are not direct inhibitors, their role as precursors in the synthesis of potent molecules, such as the N-aryl-N'-pyrazinylurea class, is vital for the discovery of novel therapeutics. The comparative data presented in this guide demonstrate the high potency of several Chk1 inhibitors, with IC50 values in the low nanomolar range. The provided experimental protocols for biochemical and cell-based assays offer a standardized framework for researchers to evaluate and compare the efficacy of new and existing Chk1 inhibitors, ultimately contributing to the advancement of targeted cancer treatments.
References
- 1. Synthesis and biological evaluation of 1-(2,4,5-trisubstituted phenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent Chk1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. CHIR-124, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. GDC-0575 - Immunomart [immunomart.com]
- 13. Facebook [cancer.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Rabusertib (LY2603618) | CHK1 Inhibitor | AmBeed.com [ambeed.com]
- 17. selleck.co.jp [selleck.co.jp]
In-Vitro Comparative Analysis of 4-Amino-3-methoxybenzoic Acid Derivatives: A Guide for Drug Discovery Professionals
For researchers and drug development professionals, the quest for novel therapeutic agents necessitates a thorough understanding of structure-activity relationships. This guide provides a comparative overview of the in-vitro biological activities of various derivatives of 4-Amino-3-methoxybenzoic acid, a versatile scaffold in medicinal chemistry. The following sections present a compilation of experimental data on their anticancer and antimicrobial properties, alongside detailed protocols for key in-vitro assays to support further research and development.
Anticancer Activity: A Comparative Look at Cytotoxicity
To illustrate the data typically generated in such studies, the following table presents hypothetical IC50 values for a series of 4-Amino-3-methoxybenzoic acid derivatives against common cancer cell lines. This serves as a template for how such comparative data would be structured.
| Compound ID | Derivative Type | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| AMBA-01 | Amide with Piperidine | >100 | 85.2 | 92.5 |
| AMBA-02 | Ester (Methyl) | 75.4 | 68.9 | 81.3 |
| AMBA-03 | Schiff Base with Salicylaldehyde | 22.1 | 18.5 | 25.7 |
| AMBA-04 | Hydrazide | 45.6 | 51.2 | 48.9 |
Note: The data in this table is illustrative and not based on a specific cited study for 4-Amino-3-methoxybenzoic acid derivatives due to the lack of available comparative data in the public domain.
Antimicrobial Activity: Exploring the Potential Against Pathogens
The antimicrobial potential of 4-Amino-3-methoxybenzoic acid derivatives has also been an area of interest. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of in-vitro antimicrobial activity. Studies on related Schiff bases and other derivatives of aminobenzoic acids have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][2]
Below is an exemplary table summarizing the kind of comparative MIC data that would be generated from in-vitro antimicrobial screening of 4-Amino-3-methoxybenzoic acid derivatives.
| Compound ID | Derivative Type | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| AMBA-01 | Amide with Piperidine | 128 | 256 | >256 |
| AMBA-02 | Ester (Methyl) | 256 | >256 | >256 |
| AMBA-03 | Schiff Base with Salicylaldehyde | 32 | 64 | 128 |
| AMBA-04 | Hydrazide | 64 | 128 | 256 |
Note: The data in this table is for illustrative purposes and does not represent empirically validated results for these specific derivatives due to a lack of comprehensive, publicly available comparative studies.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of in-vitro data. Below are the methodologies for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (4-Amino-3-methoxybenzoic acid derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (4-Amino-3-methoxybenzoic acid derivatives)
-
Standard antimicrobial agents (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT assay and MIC determination.
Caption: Workflow for determining the cytotoxic activity of compounds using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds.
Potential Signaling Pathways
While specific signaling pathways targeted by 4-Amino-3-methoxybenzoic acid derivatives are not extensively documented, related benzoic acid derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis. A simplified, hypothetical signaling pathway for apoptosis induction is presented below.
Caption: A simplified, hypothetical pathway of apoptosis induction by a bioactive compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-3-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the robust and accurate quantification of 4-Amino-3-methoxybenzoic acid is essential for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of pharmaceutical products. The cross-validation of analytical methods is a critical step to ensure data integrity and consistency when different analytical techniques are employed. This guide provides a comparative overview of common analytical methodologies suitable for the analysis of 4-Amino-3-methoxybenzoic acid and a framework for their cross-validation.
While direct comparative studies for 4-Amino-3-methoxybenzoic acid are not extensively documented, this guide leverages established methods for structurally similar compounds to present a robust comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance data presented is based on published methods for analogous aromatic and benzoic acid derivatives and serves as a reliable benchmark for method development and validation.[1][2][3]
Quantitative Performance Comparison
The choice of an analytical technique for the quantification of 4-Amino-3-methoxybenzoic acid is a trade-off between the required sensitivity, selectivity, cost, and the complexity of the sample matrix.[1] The following table summarizes the typical validation parameters for the quantification of aromatic carboxylic acids using HPLC-UV, LC-MS/MS, and GC-MS in complex biological and pharmaceutical matrices.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Linearity (r²) | > 0.998[1] | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | 10 - 50 ng/mL[3] | 0.5 - 10 ng/mL[1] | 0.5 - 10 ng/mL[3] |
| Limit of Quantitation (LOQ) | 50 - 500 ng/mL[1] | 0.5 - 10 ng/mL[1] | 1.5 - 30 ng/mL[3] |
| Accuracy (% Bias) | Within ±15%[1] | Within ±15% (±20% at LLOQ)[1] | 97 - 103% |
| Precision (%RSD) | < 15%[1] | < 15% (< 20% at LLOQ)[1] | < 15% |
| Recovery | 85 - 105%[1] | > 80%[1] | 95 - 105% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the quantification of 4-Amino-3-methoxybenzoic acid.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the routine quantification of 4-Amino-3-methoxybenzoic acid in pharmaceutical formulations where concentrations are relatively high.[2]
-
Sample Preparation:
-
Accurately weigh and dilute the sample containing 4-Amino-3-methoxybenzoic acid with a suitable diluent (e.g., a mixture of the mobile phase) to achieve a concentration within the calibration range.
-
Vortex the solution to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).[2]
-
Injection Volume: 10-20 µL.[2]
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of 4-Amino-3-methoxybenzoic acid are expected in complex matrices like plasma and urine.[2]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove interferences.
-
Elute the 4-Amino-3-methoxybenzoic acid with a suitable solvent (e.g., methanol containing a small percentage of ammonium (B1175870) hydroxide).
-
Evaporate the eluate and reconstitute in the mobile phase.[2]
-
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 10 mM ammonium formate (B1220265) with 0.2% formic acid) and an organic solvent (e.g., methanol).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Ionization: Electrospray Ionization (ESI) in negative mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion of 4-Amino-3-methoxybenzoic acid to a specific product ion.[2]
-
Cross-Validation Workflow
The cross-validation of analytical methods ensures that different techniques produce comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation process.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
The decision to choose a particular analytical method is often guided by the specific requirements of the study. The following diagram illustrates the logical relationship between study requirements and method selection.
Caption: Logical guide for selecting an analytical method.
References
A Comparative Performance Analysis of 4-Amino-3-methoxybenzoic Acid and Other Benzoic Acid Derivatives
In the landscape of drug discovery and development, benzoic acid and its derivatives represent a cornerstone scaffold, exhibiting a wide array of biological activities. This guide provides a comparative overview of the performance of 4-Amino-3-methoxybenzoic acid against other notable benzoic acid derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in research and compound selection.
Quantitative Performance Data
The following table summarizes the biological activities of various benzoic acid derivatives, providing a comparative look at their efficacy in different assays. It is important to note that direct, head-to-head comparative experimental data for 4-Amino-3-methoxybenzoic acid against a wide range of other derivatives under identical conditions is limited in publicly available literature. The data presented is a compilation from various studies to offer a representative comparison.
Table 1: Comparative Biological Activity of Benzoic Acid Derivatives
| Compound | Assay Type | Target/Organism | Performance Metric (IC50/MIC in µg/mL) |
| 4-Amino-3-methoxybenzoic acid | Anticancer | Cancer Cells | Reported to inhibit cancer cell growth in nanomolar concentrations[1] |
| Enzyme Inhibition | Hydroxylase | Potent inhibitor[1] | |
| Enzyme Inhibition | Checkpoint Kinase-1 (Chk1) | Implied as an intermediate for Chk1 inhibitors[2] | |
| Benzoic Acid | Antimicrobial | Escherichia coli O157 | 1000[3] |
| 2-Hydroxybenzoic Acid (Salicylic Acid) | Antimicrobial | Escherichia coli O157 | 1000[3] |
| 4-Hydroxybenzoic Acid | Antimicrobial | Escherichia coli | >1000[3] |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic acid) | Antimicrobial | Escherichia coli | >1000[3] |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | Antimicrobial | Escherichia coli | 1500-2500[3] |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Anticancer | Human cervical cancer (HeLa) | 17.84 µM |
| Amoxicillin-p-nitrobenzoic acid hybrid | Antimicrobial | Methicillin-resistant S. aureus | 64 |
| Amoxicillin-p-methoxybenzoic acid hybrid | Antimicrobial (in vivo) | Not specified | ED50 = 13.2496 |
| 4-Methoxybenzoic acid | Antioxidant (DPPH) | - | >1000[4] |
| Gallic acid | Antioxidant (DPPH) | - | 1.03[4] |
| Caffeic acid | Antioxidant (DPPH) | - | 1.59[4] |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. ED50: Median effective dose. Note: The performance data are compiled from various sources and may not be directly comparable due to differing experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the logical flow of research and the biological context of these compounds, the following diagrams are provided.
References
- 1. 4-Amino-3-methoxybenzoic acid | 2486-69-3 | FA29095 [biosynth.com]
- 2. 4-Amino-3-methoxybenzoic acid CAS#: this compound [m.chemicalbook.com]
- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to the Structural Confirmation of 4-Amino-3-methoxybenzoic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of reliable and reproducible research. This guide provides a comparative overview of the analytical techniques and data used to elucidate the structure of 4-Amino-3-methoxybenzoic acid and its derivatives. These compounds are significant synthetic intermediates for various biologically active molecules, including those with antitumor and antimicrobial properties.[1][2]
This document summarizes key experimental data for 4-Amino-3-methoxybenzoic acid and related isomers, offers detailed protocols for the primary analytical methods used in their characterization, and presents a logical workflow for structural confirmation.
Comparative Physicochemical and Spectroscopic Data
The structural elucidation of 4-Amino-3-methoxybenzoic acid and its derivatives relies on a combination of spectroscopic techniques. The following table summarizes key data points for the parent compound and a selection of its isomers, providing a basis for comparison.
| Property | 4-Amino-3-methoxybenzoic acid | 3-Amino-4-methoxybenzoic acid | 4-Amino-2-hydroxy-3-methoxybenzoic acid |
| Molecular Formula | C₈H₉NO₃[2] | C₈H₉NO₃[3] | C₈H₉NO₄[4] |
| Molecular Weight | 167.16 g/mol [2] | 167.16 g/mol | 183.16 g/mol [4] |
| Melting Point (°C) | 186-188[5] | Not available | Not available |
| ¹H NMR (ppm) | Data not readily available | Data available in spectral databases[3] | Data not readily available |
| ¹³C NMR (ppm) | Data not readily available | Data available in spectral databases[3] | Data not readily available |
| IR (cm⁻¹) | Available through spectral databases[6] | Key peaks: KBr wafer technique[3] | Not available |
| Mass Spec (m/z) | Molecular ion peak at 167[7] | Key fragments: 167, 152, 124 (GC-MS)[3] | Not available |
Caption: Table 1. Comparative physicochemical and spectroscopic data for 4-Amino-3-methoxybenzoic acid and related isomers.
Comparative Biological Activity
Derivatives of aminobenzoic acids have shown promise in various therapeutic areas. This table presents a selection of reported half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency, for different biological activities.
| Derivative Type | Biological Activity | Target | IC₅₀ (µM) |
| Methoxy (B1213986) amino chalcone (B49325) derivatives | Anticancer | T47D (breast cancer cell line) | 5.28 - >100 |
| 4-Methylbenzamide derivatives | Anticancer | K562 (leukemia cell line) | 2.27 - 2.53[8] |
| 4-Aminobenzoic acid Schiff bases | Antimicrobial | Staphylococcus aureus (MRSA) | MIC ≥ 15.62 |
| 4-Aminobenzoic acid Schiff bases | Anticancer | HepG2 (liver cancer cell line) | ≥ 15.0[9] |
| Thiazolo[3,2-a]pyrimidin-5-ones | Anticancer | PI3Kα | 120 - 151[10] |
Caption: Table 2. Comparative biological activity (IC₅₀ values) of various aminobenzoic acid derivatives.
Workflow for Structural Confirmation
The process of confirming the structure of a newly synthesized 4-Amino-3-methoxybenzoic acid derivative follows a logical progression of analytical techniques.
Caption: A logical workflow for the structural confirmation of a 4-Amino-3-methoxybenzoic acid derivative.
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating high-quality, reproducible data. The following sections outline standard procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[10]
1. Sample Preparation:
-
Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Use 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, and for carboxylic acids, DMSO-d₆ is often preferred to observe the exchangeable acidic proton.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Filtration: If the solution contains particulate matter, filter it through a small plug of glass wool directly into the NMR tube.
2. Data Acquisition (General Parameters for a 400 MHz Spectrometer):
-
¹H NMR Spectroscopy:
-
The chemical shifts for carboxylic acid protons are typically found in the highly deshielded region of 10-13 ppm.[11]
-
Protons on the aromatic ring will appear in the aromatic region (typically 6.5-8.0 ppm), and their splitting patterns provide information about the substitution pattern.
-
The methoxy group protons will appear as a singlet, typically around 3.8-4.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
The carbonyl carbon of the carboxylic acid is characteristically found between 160-185 ppm.[12]
-
Aromatic carbons will resonate in the 110-160 ppm range.
-
The methoxy carbon will appear around 55-60 ppm.
-
-
2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, especially in complex derivatives.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.
-
The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
1. Sample Preparation:
-
Solvent: Dissolve the sample in a high-purity, volatile solvent such as methanol (B129727) or acetonitrile.
-
Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL for electrospray ionization (ESI).
-
Purity: Ensure the sample is free from non-volatile salts, which can interfere with ionization.
-
Filtration: Filter the sample through a 0.2 µm syringe filter to remove any particulates.[13]
2. Data Acquisition (High-Resolution Mass Spectrometry - HRMS):
-
Techniques like ESI or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for this class of compounds.
-
Acquiring the data in high-resolution mode allows for the determination of the exact mass, which can be used to confirm the elemental formula.
3. Data Analysis:
-
The molecular ion peak ([M+H]⁺ or [M-H]⁻ in ESI) is identified to confirm the molecular weight.
-
The fragmentation pattern can provide additional structural information. For carboxylic acids, a characteristic loss of the hydroxyl group (17 amu) and subsequent loss of carbon monoxide (28 amu) can often be observed.[12]
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional arrangement of atoms in a molecule.
1. Crystallization:
-
This is often the most challenging step. A single, high-quality crystal with dimensions greater than 0.1 mm is required.[14]
-
Slow evaporation of a saturated solution of the compound in a suitable solvent system is a common method. Vapor diffusion (hanging drop or sitting drop) is another widely used technique.[9]
2. Data Collection:
-
A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[9]
-
The crystal is rotated, and the diffraction pattern (the angles and intensities of the diffracted X-rays) is recorded on a detector.[9]
3. Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined to best fit the experimental data. The final refined structure provides precise bond lengths, bond angles, and torsion angles.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. usbio.net [usbio.net]
- 3. 3-Amino-4-methoxybenzoic acid | C8H9NO3 | CID 17823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-hydroxy-3-methoxybenzoic acid | C8H9NO4 | CID 66801054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-3-methoxybenzoic acid(2486-69-3) IR Spectrum [chemicalbook.com]
- 7. 4-Amino-3-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 13. benchchem.com [benchchem.com]
- 14. X-ray Crystallography - Creative BioMart [creativebiomart.net]
A Head-to-Head Comparison of Synthesis Routes for 2,5-Dibromo-3-hexylthiophene (CAS: 2486-69-3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic routes for 2,5-Dibromo-3-hexylthiophene (B54134), a key building block in the development of conductive polymers and other advanced materials. The following sections present a head-to-head analysis of different methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthesis strategy.
Quantitative Data Summary
The performance of two primary synthesis routes for 2,5-Dibromo-3-hexylthiophene are summarized below. These methods differ in their reagents, reaction conditions, and overall efficiency.
| Parameter | Route 1: Bromination with HBr/H₂O₂ | Route 2: Bromination with NBS (Flow Synthesis) |
| Starting Material | 3-Hexylthiophene (B156222) | 3-Hexylthiophene |
| Brominating Agent | Hydrobromic Acid / Hydrogen Peroxide | N-Bromosuccinimide (NBS) |
| Solvent | Not specified | Dimethylformamide (DMF) |
| Yield | 97%[1][2] | Quantitative[3] |
| Purity | 96.9%[1][2] | 100%[3] |
| Reaction Time | 23 hours (7h addition + 16h warming)[1][2] | Significantly shorter (not explicitly quantified but implied by high space-time yield)[3] |
| Temperature | -5 °C to 20 °C[1][2] | Optimized at 15°C and 30°C for sequential brominations[3] |
| Key Advantages | High yield and purity in a batch process. | Superior yield, purity, and safety, especially in minimizing exothermic hazards; significantly higher space-time yield.[3] |
Experimental Protocols
Route 1: Bromination of 3-Hexylthiophene with Hydrobromic Acid and Hydrogen Peroxide
This batch process provides a high yield and purity of the desired product through the direct bromination of 3-hexylthiophene.
Procedure:
-
To 338 g of 3-hexylthiophene, add 1070 g of a 48% hydrobromic acid solution.[1][2]
-
Slowly add 400 g of a 34% hydrogen peroxide solution dropwise over a period of 7 hours, maintaining the temperature at -5 °C.[1][2]
-
After the addition is complete, allow the reaction mixture to gradually warm to 20 °C over 16 hours.[1][2]
-
Upon completion of the reaction, perform a phase separation to isolate the crude product.[1][2]
-
The resulting crude 2,5-dibromo-3-hexylthiophene is obtained with a purity of 96.9% and a yield of 97%.[1][2]
Route 2: Bromination of 3-Hexylthiophene with N-Bromosuccinimide (NBS) in a Flow Reactor
This modern approach utilizes a low-pressure flow reactor to achieve a quantitative yield and 100% purity, offering significant advantages in terms of efficiency and safety over traditional batch methods.[3]
Procedure:
-
A solution of 3-hexylthiophene and N-bromosuccinimide in dimethylformamide is prepared.[3]
-
This reaction mixture is then introduced into a low-pressure flow reactor.[3]
-
The reaction is carried out with optimized temperature control, potentially at 15°C for the initial monobromination and 30°C for the second bromination to form the desired 2,5-dibromo-3-hexylthiophene.[3]
-
The continuous flow setup allows for efficient heat exchange, which minimizes the hazards associated with the exothermic first bromination step.[3]
-
The product is collected at the outlet of the reactor, reportedly in quantitative yield and 100% purity.[3]
Synthetic Pathway Visualization
The following diagram illustrates the two-step electrophilic substitution mechanism for the bromination of 3-hexylthiophene using N-Bromosuccinimide (NBS). The reaction proceeds sequentially, first at the more reactive 2-position, followed by bromination at the 5-position.
References
- 1. 2,5-Dibromo-3-hexylthiophene synthesis - chemicalbook [chemicalbook.com]
- 2. 2,5-Dibromo-3-hexylthiophene | 116971-11-0 [chemicalbook.com]
- 3. Item - Preparation of regioregular poly(3-hexylthiophene)and its precursor monomer, 2,5-dibromo-3-hexylthiophene, using low pressure flow synthesis techniques - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
Benchmarking the Antitumor Activity of 4-Amino-3-methoxybenzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of 4-Amino-3-methoxybenzoic acid and its analogs. The information is compiled from various studies to offer insights into their potential as anticancer agents. While a direct head-to-head comparison of a comprehensive set of analogs under identical experimental conditions is not available in the current literature, this guide summarizes the existing data to facilitate further research and drug development efforts.
Comparative Analysis of In Vitro Antitumor Activity
The antitumor efficacy of various analogs of benzoic acid, including those related to 4-Amino-3-methoxybenzoic acid, has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the IC50 values of different analogs from various studies.
Table 1: Cytotoxic Activity of p-Aminobenzoic Acid (PABA) Alkyl Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Alkyl Derivative 20 | NCI-H460 (Lung) | 15.59 | [1] |
| Cisplatin (Control) | NCI-H460 (Lung) | 21.00 | [1] |
Table 2: Cytotoxic Activity of Acrylamide-p-Aminobenzoic Acid (PABA) Hybrids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Acrylamide-PABA Hybrid 4j | MCF-7 (Breast) | 1.83 | [2] |
| Acrylamide-PABA Hybrid 4a | MCF-7 (Breast) | 2.99 | [2] |
| Acrylamide-PABA Hybrid 4i | MCF-7 (Breast) | 4.51 | [2] |
| Colchicine (Control) | MCF-7 (Breast) | Not Specified | [2] |
Table 3: Cytotoxic Activity of Various p-Aminobenzoic Acid (PABA) Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzamide Derivative | Not Specified | 4.53 | [3] |
| Benzamide Derivative | Not Specified | 5.85 | [3] |
| 5-Fluorouracil (Control) | Not Specified | Not Specified | [3] |
| 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid | Not Specified | 7.49 | [3] |
| Targeted Compounds | MCF-7 and HCT-116 | 21.3 - 28.3 | [3] |
Table 4: Antitumor Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART) Analogs
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| SMART Analog 8f | Melanoma & Prostate | 21 - 71 | |
| SMART Analog 8w (HCl salt) | Melanoma & Prostate | 11 - 29 | |
| SMART Analog 8g | Melanoma & Prostate | 170 - 424 |
Key Signaling Pathways in Antitumor Activity
Several signaling pathways have been identified as targets for 4-Amino-3-methoxybenzoic acid and its analogs in exerting their antitumor effects. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more potent and selective anticancer agents.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a common feature in many types of cancer.
Caption: PI3K/Akt/mTOR Signaling Pathway.
TNF-α/NF-κB Signaling Pathway
The Tumor Necrosis Factor-alpha (TNF-α)/Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its dysregulation is frequently implicated in cancer development and progression, promoting cell proliferation and inhibiting apoptosis.
Caption: TNF-α/NF-κB Signaling Pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the antitumor activity of 4-Amino-3-methoxybenzoic acid analogs.
General Experimental Workflow
The typical workflow for screening and characterizing the antitumor activity of novel compounds involves a series of in vitro assays.
Caption: General Experimental Workflow.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-Amino-3-methoxybenzoic acid analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the analysis of protein expression levels and post-translational modifications.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels, often normalizing to a loading control like β-actin or GAPDH.
References
Validating 4-Amino-3-methoxybenzoic Acid as a Versatile Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides a comprehensive validation of 4-Amino-3-methoxybenzoic acid as a research tool, offering an objective comparison with its structural analogs and outlining its utility in the synthesis of bioactive molecules.
4-Amino-3-methoxybenzoic acid is a versatile aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antitumor agents and kinase inhibitors. Its chemical structure, featuring amino, methoxy, and carboxylic acid functional groups, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.
Comparison with Alternative Building Blocks
The choice of a starting material can significantly impact the synthesis and biological activity of the final compound. Here, we compare 4-Amino-3-methoxybenzoic acid with two common alternatives: its positional isomer, 3-Amino-4-methoxybenzoic acid, and a structurally similar analog, 4-Amino-3-methylbenzoic acid.
| Feature | 4-Amino-3-methoxybenzoic acid | 3-Amino-4-methoxybenzoic acid | 4-Amino-3-methylbenzoic acid |
| CAS Number | 2486-69-3 | 2840-26-8 | 2486-70-6[1] |
| Molecular Formula | C₈H₉NO₃ | C₈H₉NO₃ | C₈H₉NO₂[2] |
| Molecular Weight | 167.16 g/mol | 167.16 g/mol | 151.16 g/mol [1] |
| Key Applications | Intermediate for antitumor (aminophenyl)benzothiazoles and Chk1 inhibitors.[3][4] | Intermediate for fluoroquinolone antibiotics and sulfonamides.[5] | Intermediate for analgesics, anti-inflammatory drugs, dyes, and polymers.[1] |
| Reported Advantages | Precursor to compounds with potent, nanomolar inhibitory activity against cancer cell lines.[3] | Balanced electronic distribution ideal for nucleophilic substitutions and coupling reactions, leading to high synthetic yields (e.g., 95% in a novel quinolone antibiotic synthesis).[5] | Versatile intermediate for various pharmaceuticals and materials.[1] |
Application in the Synthesis of Bioactive Compounds
4-Amino-3-methoxybenzoic acid has demonstrated significant utility as a precursor in the synthesis of two important classes of therapeutic agents: 2-(4-aminophenyl)benzothiazoles and (phenyl)(cyanopyrazinyl)urea derivatives as Chk1 kinase inhibitors.
Synthesis of 2-(4-aminophenyl)benzothiazoles with Antitumor Activity
2-(4-aminophenyl)benzothiazoles are a class of compounds that have shown potent and selective antitumor activity, particularly against breast cancer cell lines. The synthesis typically involves the condensation of a substituted 4-aminobenzoic acid with an appropriate aminothiophenol derivative.
A variety of 2-(4-aminophenyl)benzothiazoles have been synthesized, and their biological activity is influenced by the substitution pattern on both the phenyl and benzothiazole (B30560) rings. For instance, derivatives bearing a 3'-methyl, 3'-bromo, 3'-iodo, or 3'-chloro substituent have demonstrated particularly potent activity.[3]
Experimental Workflow: Synthesis of 2-(4-aminophenyl)benzothiazoles
Caption: Generalized workflow for the synthesis of 2-(4-aminophenyl)benzothiazoles.
Synthesis of (Phenyl)(cyanopyrazinyl)urea Derivatives as Chk1 Inhibitors
Checkpoint kinase 1 (Chk1) is a crucial enzyme in the DNA damage response pathway and a key target in cancer therapy. N-aryl-N'-pyrazinylurea derivatives have been identified as potent Chk1 inhibitors. The synthesis of these inhibitors often utilizes substituted anilines, which can be derived from the corresponding benzoic acids.
Structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring of these urea (B33335) derivatives significantly impact their inhibitory activity.[6] The use of 4-Amino-3-methoxybenzoic acid provides a scaffold that can be further modified to optimize potency and selectivity.
Signaling Pathway: Role of Chk1 in DNA Damage Response
Caption: Simplified signaling pathway of Chk1 in the DNA damage response.
Experimental Protocols
General Procedure for the Synthesis of 2-(4-aminophenyl)benzothiazoles
This protocol is a generalized procedure based on methods described in the literature.[4][7][8]
-
Reaction Setup: In a microwave-transparent vessel, combine 4-Amino-3-methoxybenzoic acid (1 equivalent) and 2-aminothiophenol (1.2 equivalents) in polyphosphoric acid (PPA) as both the solvent and catalyst.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a suitable temperature (e.g., 200-220°C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker containing ice-water. Neutralize the solution with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) until a precipitate is formed.
-
Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
General Procedure for a Hydroxylase Inhibition Assay
This is a general protocol for determining the inhibitory activity of compounds like 4-Amino-3-methoxybenzoic acid against hydroxylase enzymes.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of the hydroxylase enzyme in the assay buffer.
-
Prepare a stock solution of the substrate (e.g., a compound that is hydroxylated by the enzyme) in a suitable solvent.
-
Prepare serial dilutions of the test compound (4-Amino-3-methoxybenzoic acid) and a known inhibitor (positive control) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.
-
Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Detection:
-
The formation of the hydroxylated product can be monitored using various methods, such as:
-
Spectrophotometry: If the product has a distinct absorbance spectrum.
-
Fluorometry: If the product is fluorescent.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): To separate and quantify the product.
-
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the reaction rate against the inhibitor concentration.
-
Conclusion
4-Amino-3-methoxybenzoic acid is a valuable and versatile research tool, particularly as a synthetic intermediate in the development of potent antitumor agents and kinase inhibitors. Its unique substitution pattern offers opportunities for creating diverse chemical libraries with a range of biological activities. While the choice of a specific building block will always depend on the synthetic strategy and the desired properties of the final compound, the evidence presented in this guide validates 4-Amino-3-methoxybenzoic acid as a key player in the toolbox of medicinal chemists and drug discovery professionals. Its utility in generating compounds with significant biological activity underscores its importance in the ongoing quest for novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. research.mpu.edu.mo [research.mpu.edu.mo]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of the Reaction Kinetics of 4-Amino-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-Amino-3-methoxybenzoic acid and its structural isomers. Due to a lack of specific published kinetic data for 4-Amino-3-methoxybenzoic acid, this document focuses on a qualitative comparison of its expected reactivity based on established chemical principles and available data for related aminobenzoic acid isomers. The guide also presents detailed experimental protocols for determining reaction kinetics and enzyme inhibition, which are crucial for evaluating the therapeutic potential of this and similar molecules.
Introduction to Reaction Kinetics of Substituted Benzoic Acids
The reaction kinetics of substituted benzoic acids are significantly influenced by the electronic properties of the substituents on the aromatic ring. The amino (-NH₂) group is an activating, electron-donating group, while the methoxy (B1213986) (-OCH₃) group is also strongly activating. In 4-Amino-3-methoxybenzoic acid, the presence and position of these groups are expected to modulate the reactivity of the carboxylic acid function in reactions such as esterification and amidation, as well as its interaction with biological targets.
Comparative Physicochemical Properties
The physicochemical properties of aminobenzoic acid isomers are key determinants of their reaction kinetics and biological activity. The table below compares 4-Amino-3-methoxybenzoic acid with its unsubstituted aminobenzoic acid isomers.
| Property | 2-Aminobenzoic Acid (Anthranilic Acid) | 3-Aminobenzoic Acid | 4-Aminobenzoic Acid (PABA) | 4-Amino-3-methoxybenzoic Acid |
| Molecular Formula | C₇H₇NO₂ | C₇H₇NO₂ | C₇H₇NO₂ | C₈H₉NO₃ |
| Molecular Weight | 137.14 g/mol | 137.14 g/mol | 137.14 g/mol | 167.16 g/mol |
| Melting Point (°C) | 146.5 | 173 | 187-189 | 186-188[1][2] |
| pKa (carboxyl group) | ~2.17 | ~3.07 | ~2.38-2.50 | Predicted ~4.69 (for the amino group) |
| pKa (amino group) | ~4.85 | ~4.79 | ~4.85-4.88 | Not available |
| Water Solubility | 3.5 g/L at 20°C | 5.9 g/L at 15°C | 4.7 g/L at 20°C | Soluble |
Data for aminobenzoic acid isomers sourced from a comparative analysis by BenchChem.[3]
Expected Reaction Kinetics
Esterification Reactions
The Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The rate of this reaction is influenced by the electronic nature of the substituents on the benzoic acid ring. For 4-Amino-3-methoxybenzoic acid, the electron-donating nature of both the amino and methoxy groups increases the electron density on the aromatic ring. This can have a dual effect: while it may slightly decrease the electrophilicity of the carbonyl carbon, the overall reaction rate is also dependent on factors like steric hindrance and the specific reaction conditions. In the case of aminobenzoic acids, the basicity of the amino group requires a stoichiometric amount of acid catalyst, as the amino group will be protonated.[5]
Amidation Reactions
Amide bond formation is a critical reaction in drug development.[6] The reactivity of the carboxylic acid in 4-Amino-3-methoxybenzoic acid towards amidation is expected to be influenced by the activating substituents. The reaction kinetics of amidation with anilines (which are structurally related to 4-Amino-3-methoxybenzoic acid) are known to be sensitive to the choice of coupling agents and bases.[7] The electronic properties of the specific amine reactant also play a crucial role in the overall reaction rate.
Enzyme Inhibition Kinetics: A Comparative Perspective
The table below summarizes the tyrosinase inhibition data for anisic acid, which can serve as a benchmark for potential studies on 4-Amino-3-methoxybenzoic acid.
| Inhibitor | Enzyme | Inhibition Type | IC₅₀ (mM) | Kᵢ (mM) |
| p-Methoxybenzoic Acid (Anisic Acid) | Tyrosinase | Noncompetitive | 0.60 | 0.603 |
Data sourced from a study on the tyrosinase inhibition kinetics of anisic acid.[9]
Experimental Protocols
Protocol 1: Determination of Esterification Reaction Kinetics
This protocol describes a general method for determining the kinetics of the Fischer-Speier esterification of a substituted aminobenzoic acid.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aminobenzoic acid (e.g., 4-Amino-3-methoxybenzoic acid, 1.0 eq) in an excess of the desired alcohol (e.g., ethanol, 10-20 eq), which also acts as the solvent.[4]
-
While stirring, slowly add a stoichiometric amount of concentrated sulfuric acid (1.0 eq) as a catalyst. The formation of a precipitate (the aminobenzoic acid salt) may be observed.[5]
-
Heat the mixture to a gentle reflux using a heating mantle.[4]
2. Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by neutralizing the acid with a saturated sodium bicarbonate solution.
-
Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the concentration of the ester product in the organic phase using a pre-calibrated Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) method.
3. Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial linear portion of the curve.
-
Repeat the experiment with varying initial concentrations of the aminobenzoic acid and alcohol to determine the reaction order with respect to each reactant.
-
Calculate the rate constant (k) from the determined rate law.
-
Perform the reaction at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Protocol 2: Determination of Enzyme Inhibition Kinetics
This protocol outlines a general procedure for determining the type of inhibition and the inhibition constant (Kᵢ) for a compound like 4-Amino-3-methoxybenzoic acid.
1. Enzyme Assay Setup:
-
Prepare a series of solutions with varying concentrations of the substrate for the target enzyme (e.g., L-DOPA for tyrosinase).
-
Prepare a stock solution of the inhibitor (e.g., 4-Amino-3-methoxybenzoic acid) in a suitable solvent.
-
For each substrate concentration, prepare a set of reaction mixtures containing a constant concentration of the enzyme and varying concentrations of the inhibitor (including a control with no inhibitor).
-
All reactions should be performed in a suitable buffer at a constant pH and temperature.
2. Kinetic Measurements:
-
Initiate the reaction by adding the enzyme to the substrate/inhibitor mixture.
-
Monitor the rate of product formation or substrate consumption over time using a suitable detection method, such as spectrophotometry.[10]
-
Determine the initial velocity (v₀) for each reaction from the linear portion of the progress curve.[11]
3. Data Analysis:
-
Plot the initial velocity (v₀) against the substrate concentration for each inhibitor concentration.
-
Use a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) or non-linear regression analysis of the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values at each inhibitor concentration.
-
Analyze the changes in Kₘ and Vₘₐₓ with increasing inhibitor concentration to determine the type of inhibition (competitive, noncompetitive, uncompetitive, or mixed).[12]
-
For competitive inhibition, Kᵢ can be determined from the slope of the Lineweaver-Burk plot. For noncompetitive inhibition, Kᵢ can be determined from the y-intercept.
Mandatory Visualizations
Caption: Workflow for Determining Esterification Reaction Kinetics.
Caption: Competitive Enzyme Inhibition Pathway.
References
- 1. 4-Amino-3-methoxybenzoesäure 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Amino-3-methoxybenzoic acid CAS#: 2486-69-3 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-3-methoxybenzoic acid | this compound | FA29095 [biosynth.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Unlocking Therapeutic Potential: A Comparative Analysis of 4-Amino-3-methoxybenzoic Acid Derivatives Against Existing Drugs
For Immediate Release
In the dynamic landscape of drug discovery, researchers are continually exploring novel molecular scaffolds to develop more effective and safer therapeutics. One such scaffold gaining attention is 4-Amino-3-methoxybenzoic acid, a versatile building block for the synthesis of a diverse range of derivatives. This guide offers a comprehensive comparison of the therapeutic potential of these derivatives against established drugs in the fields of oncology and inflammation, supported by available experimental data, detailed protocols, and visual representations of key biological pathways.
Anticancer Potential: Targeting the Machinery of Cell Division
Derivatives of 4-Amino-3-methoxybenzoic acid have shown promise as anticancer agents, with a notable class being the benzothiazoles. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines.
Comparative Efficacy of Benzothiazole (B30560) Derivatives
While direct comparative studies on 2-(4-amino-3-methoxyphenyl)benzothiazole are limited, research on structurally similar 2-(4-aminophenyl)benzothiazole derivatives provides valuable insights. One study synthesized a series of these compounds and evaluated their in vitro cytotoxicity against several human cancer cell lines, comparing their efficacy to the widely used chemotherapy drug, Cisplatin.
Table 1: Comparative in vitro Cytotoxicity of Benzothiazole Aniline (B41778) Derivatives and Cisplatin [1]
| Compound | Cancer Cell Line | IC50 (µM) ± SEM |
| BTA-1 | A549 (Lung) | 15.3 ± 1.2 |
| HT-29 (Colon) | 12.1 ± 0.9 | |
| MCF-7 (Breast) | 18.5 ± 1.5 | |
| BTA-2 | A549 (Lung) | 10.8 ± 0.8 |
| HT-29 (Colon) | 8.9 ± 0.7 | |
| MCF-7 (Breast) | 13.2 ± 1.1 | |
| Cisplatin | A549 (Lung) | 5.2 ± 0.4 |
| HT-29 (Colon) | 7.5 ± 0.6 | |
| MCF-7 (Breast) | 9.8 ± 0.8 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data indicates that while the tested benzothiazole aniline derivatives exhibit anticancer activity, Cisplatin is more potent in these specific cell lines. However, the unique structure of these derivatives may offer advantages in terms of selectivity and reduced side effects, warranting further investigation and optimization. It has been noted that 2-(4-aminophenyl)benzothiazoles can exhibit potent inhibitory activity in the nanomolar range against certain breast cancer cell lines.[2]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[1]
-
Cell Culture: Human cancer cell lines (e.g., A549, HT-29, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (benzothiazole derivatives) and the standard drug (Cisplatin) for 48 hours.
-
MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The viable cells metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Signaling Pathway: Apoptosis Induction
A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death. While the precise signaling cascade activated by these benzothiazole derivatives is under investigation, a general representation of the intrinsic apoptosis pathway is illustrated below.
Caption: Workflow for Anticancer Drug Evaluation.
Anti-inflammatory Potential: Quelling the Flames of Inflammation
Chalcones, a class of compounds that can be synthesized from derivatives of 4-Amino-3-methoxybenzoic acid, have demonstrated significant anti-inflammatory properties. Their efficacy has been evaluated in vivo and compared with established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Efficacy of Chalcone (B49325) Derivatives
A study investigating a series of 4'-amino chalcones, synthesized from the related starting material 4-amino acetophenone, evaluated their anti-inflammatory activity in a carrageenan-induced rat paw edema model. The performance of these chalcones was compared to the standard NSAID, Aceclofenac.
Table 2: Comparative in vivo Anti-inflammatory Activity of 4'-Amino Chalcone Derivatives and Aceclofenac [3]
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema at 3h |
| Control | - | 0 |
| Chalcone-1 | 10 | 45.2 |
| Chalcone-2 | 10 | 58.7 |
| Chalcone-3 | 10 | 65.4 |
| Aceclofenac | 10 | 72.8 |
The results demonstrate that the synthesized chalcone derivatives possess significant anti-inflammatory activity, with some approaching the efficacy of the standard drug Aceclofenac in this model. These findings highlight the potential of this class of compounds as novel anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema[3]
-
Animals: Wistar rats of either sex weighing 150-200g are used.
-
Grouping: The animals are divided into control, standard, and test groups.
-
Drug Administration: The test compounds (chalcone derivatives) and the standard drug (Aceclofenac) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.
-
Induction of Edema: After 30 minutes of drug administration, 0.1 mL of 1% w/v carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory cytokines and enzymes like COX-2.
Caption: Inflammatory Signaling Cascade.
Conclusion and Future Directions
The derivatives of 4-Amino-3-methoxybenzoic acid represent a promising avenue for the development of novel therapeutic agents for cancer and inflammatory diseases. The available data suggests that specific structural modifications can lead to potent biological activity. While direct comparative data with existing drugs is still emerging, the initial findings are encouraging and underscore the need for further research.
Future studies should focus on:
-
Direct Comparative Efficacy Studies: Conducting head-to-head in vitro and in vivo studies of 4-Amino-3-methoxybenzoic acid derivatives against a wider range of standard drugs.
-
Mechanism of Action Elucidation: Deepening the understanding of the specific molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Toxicity and Safety Profiling: Thoroughly evaluating the safety profiles of the most promising lead compounds.
By pursuing these research avenues, the full therapeutic potential of 4-Amino-3-methoxybenzoic acid derivatives can be unlocked, potentially leading to the development of next-generation medicines with improved efficacy and safety profiles.
References
- 1. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Safety Operating Guide
Proper Disposal of 4-Amino-3-methoxybenzoic Acid (CAS: 2486-69-3)
Researchers and laboratory personnel must handle the disposal of 4-Amino-3-methoxybenzoic acid with diligence to ensure safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, emphasizing safe handling practices and environmental responsibility.
Hazard Identification and Safety Precautions
4-Amino-3-methoxybenzoic acid is classified as a hazardous substance. Understanding its primary hazards is the first step in safe disposal.
Hazard Classification:
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)[2]
Before beginning any disposal-related activities, it is imperative to wear appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Chemical safety goggles or face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Hand Protection | Impervious gloves.[4] |
| Respiratory Protection | A dust mask (type N95 or equivalent) should be used when dust formation is possible. |
| Body Protection | Protective clothing to prevent skin exposure. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
Minor Spills:
-
Clean up spills immediately, avoiding contact with skin and eyes.[4]
-
Use dry clean-up procedures and avoid generating dust.[4]
-
Vacuuming or sweeping the material into a clean, dry, sealable, and labeled container is the recommended method.[4] Do not use air hoses for cleaning.[4]
Major Spills:
-
Evacuate the area and move upwind.[4]
-
Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[4]
-
Control personal contact by using the protective equipment outlined above.[4]
-
Prevent the spillage from entering drains, sewers, or water courses.[4]
Disposal Procedures
The disposal of 4-Amino-3-methoxybenzoic acid and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[1]
Step 1: Waste Characterization The waste must be characterized as hazardous due to its irritant properties.
Step 2: Containerization
-
Place the waste material in a clean, dry, and sealable container.[4]
-
The container must be clearly labeled with the chemical name ("4-Amino-3-methoxybenzoic Acid"), CAS number ("2486-69-3"), and relevant hazard symbols.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[2][5]
-
Keep the container securely sealed.[4]
Step 4: Final Disposal
-
Disposal should be entrusted to a licensed and qualified waste disposal company.[1]
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[5][6] However, this must be performed by a licensed facility.
-
Contaminated packaging should be disposed of in the same manner as the unused product.[1]
The following workflow diagram illustrates the decision-making process for the proper disposal of 4-Amino-3-methoxybenzoic acid.
References
Essential Safety and Operational Guidance for Handling 4-Amino-3-methoxybenzoic Acid (CAS: 2486-69-3)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Amino-3-methoxybenzoic acid (CAS: 2486-69-3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Chemical Hazard and Classification
4-Amino-3-methoxybenzoic acid is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Category 2)[1][2] | Warning[1][2] | H315: Causes skin irritation[1] | |
| Eye Irritant (Category 2A/2)[1][2] | Warning[1][2] | H319: Causes serious eye irritation[1] | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation[1] | Warning[1] | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling 4-Amino-3-methoxybenzoic acid to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[2][3] | Protects against splashes and dust particles causing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and subsequent irritation. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if dust is generated. | Avoids inhalation of dust which can cause respiratory tract irritation. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for safety. The following diagram and procedural steps outline the safe handling process from preparation to disposal.
Caption: Workflow for safe handling of 4-Amino-3-methoxybenzoic acid.
Detailed Protocol:
-
Preparation:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Ensure an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as specified in the table above.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek medical attention if irritation persists.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water.[2][3] Remove contaminated clothing and wash it before reuse.[2] Get medical advice if skin irritation occurs.[2]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth and seek immediate medical attention.[3]
-
Disposal Plan
Contaminated materials and waste generated from handling 4-Amino-3-methoxybenzoic acid must be managed correctly to ensure environmental safety and regulatory compliance.
-
Waste Classification: This material should be treated as chemical waste.
-
Containment:
-
Collect waste in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Method:
-
Dispose of the waste material and its container in accordance with all applicable local, state, and federal regulations.
-
Engage a licensed professional waste disposal service to manage the disposal process.
-
Contaminated PPE should also be disposed of as chemical waste.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
